Product packaging for 6-Methylpyridazine-3-carbaldehyde(Cat. No.:CAS No. 635324-41-3)

6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829
CAS No.: 635324-41-3
M. Wt: 122.12 g/mol
InChI Key: OPKGSXZJDAALJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methylpyridazine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B1603829 6-Methylpyridazine-3-carbaldehyde CAS No. 635324-41-3

Properties

IUPAC Name

6-methylpyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGSXZJDAALJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617069
Record name 6-Methylpyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635324-41-3
Record name 6-Methylpyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methylpyridazine-3-carbaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established methodologies, explore its reactivity, and discuss its current and potential applications as a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it an attractive component in the design of novel bioactive compounds.[1] Pyridazine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] this compound, as a bifunctional molecule bearing both the pyridazine core and a reactive aldehyde group, represents a valuable starting material for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug candidates.

PropertyValueSource
CAS Number 635324-41-3[3]
Molecular Formula C₆H₆N₂O[4]
Molecular Weight 122.12 g/mol [3]
Topological Polar Surface Area (TPSA) 42.85 Ų[3]
Predicted LogP 0.59752[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group protons, and the aldehydic proton. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-9.0 ppm), with coupling constants characteristic of ortho-coupling in a pyridazine system. The methyl protons will present as a singlet in the upfield region (δ 2.5-3.0 ppm). The aldehydic proton will be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ > 180 ppm). The aromatic carbons of the pyridazine ring will appear in the typical aromatic region (δ 120-160 ppm), with the carbon attached to the methyl group being influenced by its electron-donating effect. The methyl carbon will be observed in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations characteristic of the pyridazine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.12). Fragmentation patterns may include the loss of the formyl group (-CHO) or other characteristic fragments of the pyridazine ring.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 3,6-dimethylpyridazine. The overall synthetic strategy involves a selective mono-oxidation of one of the methyl groups to a hydroxymethyl group, followed by a subsequent oxidation to the desired aldehyde.


Start [label="3,6-Dimethylpyridazine"]; Intermediate [label="(6-Methylpyridazin-3-yl)methanol"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Mono-oxidation "]; Intermediate -> Product [label=" Oxidation "]; }

Synthetic pathway for this compound.

Step 1: Synthesis of (6-Methylpyridazin-3-yl)methanol

The first step involves the selective mono-oxidation of 3,6-dimethylpyridazine. This transformation can be effectively carried out using selenium dioxide (SeO₂) in a suitable solvent such as dioxane.

Experimental Protocol:

  • To a solution of 3,6-dimethylpyridazine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford (6-methylpyridazin-3-yl)methanol.

Causality of Experimental Choices: Dioxane is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the starting material and the reagent. Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl groups. Using a slight excess of SeO₂ ensures the complete conversion of the starting material.

Step 2: Synthesis of this compound

The final step is the oxidation of the primary alcohol, (6-methylpyridazin-3-yl)methanol, to the corresponding aldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) is ideal for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Dissolve (6-methylpyridazin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[5]

  • Add activated manganese dioxide (5-10 eq) to the solution. The large excess of MnO₂ is crucial for driving the reaction to completion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices: Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation.[5] Dichloromethane is a good solvent for this reaction as it is relatively inert and allows for easy work-up. The large excess of MnO₂ is necessary because it is a heterogeneous reagent and the reaction rate is dependent on the surface area of the oxidant.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can participate in a wide range of chemical transformations. The pyridazine ring, with its electron-withdrawing nature, can influence the reactivity of the aldehyde.


Aldehyde [label="this compound", fillcolor="#FBBC05"]; ReductiveAmination [label="Amines"]; Wittig [label="Phosphonium Ylides"]; Condensation [label="Active Methylene\nCompounds"]; Oxidation [label="Carboxylic Acid"]; Reduction [label="Alcohol"];

Aldehyde -> ReductiveAmination [label=" Reductive Amination "]; Aldehyde -> Wittig [label=" Wittig Reaction "]; Aldehyde -> Condensation [label=" Knoevenagel Condensation "]; Aldehyde -> Oxidation [label=" Oxidation "]; Aldehyde -> Reduction [label=" Reduction "]; }

Reactivity of this compound.

  • Reductive Amination: The aldehyde can be readily converted to various amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Wittig Reaction: Reaction with phosphonium ylides provides a straightforward route to vinyl-substituted pyridazines, which can be further functionalized.

  • Condensation Reactions: this compound can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in several approved drugs and numerous clinical candidates. This compound serves as a valuable building block for the synthesis of complex molecules with therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[6][7] The development of potent and selective GSK-3 inhibitors is an active area of research.[8] Several classes of GSK-3 inhibitors feature heterocyclic scaffolds that can be derived from precursors like this compound. For instance, the synthesis of pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors often involves the condensation of a hydrazine with a β-ketoaldehyde or a related precursor, which can be synthetically accessed from a pyridazine aldehyde.[7]

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and play a crucial role in cell survival and proliferation.[9][10] Consequently, PIM kinases have emerged as attractive targets for cancer therapy. A number of potent PIM kinase inhibitors incorporating the pyridazine core have been developed.[11][12] The synthesis of these inhibitors often involves the functionalization of a pyridazine scaffold, and this compound provides a convenient entry point for introducing diverse substituents through reactions at the aldehyde group.

Anti-inflammatory Agents

The pyridazine and pyridazinone moieties are present in numerous compounds with potent anti-inflammatory activity.[1][13][14][15] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs). The synthesis of novel pyrazole-pyridazine hybrids, for example, has led to the discovery of selective COX-2 inhibitors with promising anti-inflammatory profiles.[15] this compound can be utilized in the construction of such hybrid molecules, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the rich reactivity of its aldehyde functionality, makes it an attractive tool for medicinal chemists. The demonstrated and potential applications in the development of inhibitors for key therapeutic targets such as GSK-3 and PIM kinases, as well as in the discovery of novel anti-inflammatory agents, underscore the growing importance of this compound in the field of pharmaceutical research. This guide provides a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • El-Gazzar, A. B. A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-436. [Link]
  • Trivedi, M. A., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9437-9451. [Link]
  • Sharma, R., & Kumar, R. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Liu, P., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. [Link]
  • Google Patents. (n.d.). CN105601559A - Synthetic method for 2-pyridylaldehyde.
  • Gokce, M., et al. (2005). Synthesis of Amide Derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] Acetic Acid and Their Analgesic and Anti-Inflammatory Properties. Arzneimittelforschung, 55(9), 520-527. [Link]
  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 2-methoxybenzaldehyde.
  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. [Link]
  • PubChem. (n.d.). This compound.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 25(1), 198. [Link]
  • Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]
  • ResearchGate. (n.d.). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.
  • Lange, J. H. M., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Topics in Medicinal Chemistry, 12(14), 1477-1493. [Link]
  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile.
  • El-Damasy, A. K., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 129, 106122. [Link]
  • Onkol, T., et al. (2008). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazone derivatives. Indian Journal of Pharmaceutical Sciences, 70(6), 740-746. [Link]
  • Al-Ostoot, F. H., et al. (2023).
  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(3), 484-504. [Link]
  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent.

Sources

Introduction: The Strategic Value of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde: A Key Heterocyclic Building Block

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aldehyde of significant interest to researchers and scientists in medicinal chemistry and drug development. The pyridazine core is a recognized bioisostere for phenyl rings and other heterocycles, offering unique physicochemical properties that can enhance molecular recognition and improve pharmacokinetic profiles.[1] This guide details the compound's structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. By providing field-proven insights and detailed experimental protocols, this whitepaper serves as a practical resource for leveraging this versatile building block in the synthesis of novel chemical entities.

The pyridazine ring system is a recurring motif in pharmacologically active compounds, valued for its distinct electronic properties and hydrogen bonding capabilities.[1] Unlike its pyridine isomer, the adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and a specific geometry for interacting with biological targets. This has led to its incorporation into approved drugs, validating its utility as a privileged scaffold in drug discovery.[1]

This compound emerges as a particularly valuable synthetic intermediate. It combines the desirable pyridazine core with two distinct functional handles: a methyl group, which can modulate solubility and participate in metabolic pathways, and a highly versatile aldehyde group. The aldehyde serves as a linchpin for a multitude of chemical transformations, enabling the straightforward elaboration of the pyridazine core into more complex molecular architectures. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and downstream assays.

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with a methyl group at position 6 and a carbaldehyde group at position 3.

G target This compound precursor 3,6-Dimethylpyridazine target->precursor <= (Selective Oxidation) reagents I₂ / DMSO precursor->reagents reagents->target

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol: Kornblum Oxidation

This protocol is based on established methods for the oxidation of methylazaarenes. [2]The causality for this choice rests on its operational simplicity, mild conditions, and avoidance of heavy metal oxidants.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,6-dimethylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10-20 volumes), add iodine (I₂, 2.0-3.0 eq).

    • Expertise & Experience Insight: DMSO serves as both the solvent and the oxidant in the Kornblum reaction. Iodine facilitates the in-situ formation of an iodomethyl intermediate, which is more susceptible to nucleophilic attack by the DMSO oxygen.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color will change from dark brown to yellow or colorless.

    • Trustworthiness: This quenching step is a self-validating system; the visual disappearance of the iodine color confirms the complete removal of the oxidizing agent before extraction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Workflow:

  • Adsorption: Adsorb the crude oil onto a small amount of silica gel.

  • Chromatography: Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).

  • Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a solid or oil. Confirm identity and purity using NMR spectroscopy and LC-MS.

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the reactivity of its aldehyde group, which provides a gateway to numerous essential chemical transformations.

Reactivity Profile

The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles. This allows for the construction of new C-C and C-N bonds, which is fundamental to building molecular complexity.

G start This compound reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig condensation Condensation (H₂N-Z) start->condensation oxidation Oxidation (e.g., Oxone®) start->oxidation reduction Reduction (NaBH₄) start->reduction amine Secondary/Tertiary Amine reductive_amination->amine alkene Alkene wittig->alkene imine_hydrazone Imine / Hydrazone condensation->imine_hydrazone acid Carboxylic Acid oxidation->acid alcohol Alcohol reduction->alcohol

Caption: Key reactions of this compound.

Role as a Synthetic Intermediate: Experimental Protocols

Protocol 4.2.1: Reductive Amination to form C-N Bonds This is one of the most robust and widely used methods in medicinal chemistry for synthesizing amines.

  • Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

    • Expertise & Experience Insight: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic, tolerates mild acid, and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions.

  • Reaction Monitoring & Work-up: Stir the reaction overnight at room temperature. Quench by adding saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4.2.2: Wittig Reaction to form C=C Bonds The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.

  • Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears (often orange or red).

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench the reaction by adding water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following recommendations are based on the known hazards of similar aromatic aldehydes. [3][4][5]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

Recommended Handling Procedures
  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

  • Dispensing: When weighing or transferring the solid, minimize the generation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. [2][6]The recommended storage temperature is 2-8°C. [2][6]5. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its strategic combination of a drug-like pyridazine core and a reactive aldehyde handle makes it an enabling tool for accessing novel and complex molecular architectures. The synthetic protocols and characterization data provided in this guide offer researchers a solid foundation for incorporating this compound into their discovery programs, accelerating the development of next-generation therapeutics.

References

  • Royal Society of Chemistry.
  • PubChemLite. This compound (C6H6N2O). [Link]
  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • Supporting Information.
  • Supporting Information.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Liberty University.
  • RSC Publishing. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
  • PubChem. 6-Chloropyridazine-3-carbaldehyde. [Link]
  • ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]
  • ResearchGate.
  • SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]
  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde. [Link]
  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Moiety and Its Significance in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular frameworks that can serve as the foundation for developing new therapeutic agents. Among the heterocyclic compounds, the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] This is due to its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems.[1] These characteristics make pyridazine-containing compounds particularly adept at interacting with biological targets, leading to a broad spectrum of pharmacological activities.[1][2]

This technical guide focuses on 6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3), a readily accessible derivative of the pyridazine core. While direct biological data on this specific compound is limited, its true value for researchers, scientists, and drug development professionals lies in its potential as a versatile chemical intermediate. The presence of a reactive carbaldehyde group on the pyridazine scaffold provides a gateway to a vast chemical space of more complex and potentially bioactive molecules. This guide will provide an in-depth look at the properties of this compound, the pharmacological landscape of the broader pyridazine family, and detailed synthetic protocols to leverage this compound in drug discovery programs.

Physicochemical Properties and Identification

This compound is a solid organic compound, typically supplied as a research-grade chemical with a purity of 98% or higher.[3] It is essential to handle this compound in a laboratory setting, adhering to standard safety protocols, including storage in a dry, controlled environment (2-8°C).[3]

Identifier Value Source
CAS Number 635324-41-3[3]
Molecular Formula C₆H₆N₂O[3]
Molecular Weight 122.12 g/mol [3]
Synonyms 6-methyl-pyridazine-3-carbaldehyde[3]
SMILES O=CC1=NN=C(C)C=C1[3]
Purity ≥98%[3]
Storage Sealed in dry, 2-8°C[3]

The structure of this compound is characterized by the pyridazine ring, which provides the core scaffold, a methyl group at the 6-position that can influence solubility and metabolic stability, and a highly reactive carbaldehyde (aldehyde) group at the 3-position, which is the primary site for synthetic elaboration.

The Pyridazine Scaffold: A Hub of Pharmacological Activity

The pyridazine nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have been reported to exhibit a remarkable range of biological activities, underscoring the scaffold's versatility. The inherent polarity and hydrogen bonding capabilities of the pyridazine ring contribute to favorable interactions with various enzymes and receptors.[1]

Biological Activity Examples of Pyridazine/Pyridazinone Derivatives Therapeutic Potential References
Anti-inflammatory Emorfazone, a marketed analgesic and anti-inflammatory drug.Treatment of inflammatory conditions and pain.[2]
Antimicrobial/Antifungal Various synthesized pyridazine derivatives have shown activity against Gram-positive and Gram-negative bacteria and fungal strains.Development of new anti-infective agents.[4]
Anticancer Pyridine-3-carbaldehyde thiosemicarbazone derivatives have shown in vitro antitumor activity.Discovery of novel cytotoxic agents for oncology.[5]
Cardiovascular Levosimendan, a pyridazinone derivative, is a cardiotonic agent.Treatment of congestive heart failure.[2]
Phosphodiesterase (PDE) Inhibition Pyridazine derivatives have been identified as inhibitors of PDE-III, PDE-IV, and PDE-V.Treatment of congestive heart failure (PDE-III), inflammatory diseases (PDE-IV), and erectile dysfunction (PDE-V).[6][7]
CNS Activity Minaprine, a 3-aminopyridazine derivative, was formerly used as an antidepressant.Development of agents for neurological and psychiatric disorders.[1]
Calcium Channel Modulation 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives are high-affinity ligands for the α2δ subunit of voltage-gated calcium channels.Potential for treating neuropathic pain and epilepsy.[8]

This diverse range of activities highlights the immense potential held within the pyridazine core. This compound, as a functionalized starting material, provides an excellent entry point for synthetic chemists to explore these therapeutic areas by creating novel derivatives.

Synthetic Utility and Key Reactions of this compound

The synthetic value of this compound is primarily derived from the reactivity of its aldehyde functional group. This group is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Protocol 1: Synthesis of Pyridazinyl Hydrazones via Condensation

The reaction of aldehydes with hydrazines or hydrazides to form hydrazones is a robust and high-yielding transformation. Hydrazones themselves are a class of compounds with significant biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine/Hydrazide: To the stirred solution, add 1.0-1.1 equivalents of the desired hydrazine or hydrazide derivative.

  • Catalysis (Optional): A catalytic amount of an acid, such as acetic acid (a few drops), can be added to accelerate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting hydrazone product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Hydrazine/Hydrazide (R-NH-NH2) Hydrazine/Hydrazide (R-NH-NH2) Hydrazine/Hydrazide (R-NH-NH2)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Reaction Mixture Heat (Optional) Heat (Optional) Heat (Optional)->Reaction Mixture Pyridazinyl Hydrazone Pyridazinyl Hydrazone Reaction Mixture->Pyridazinyl Hydrazone Condensation

Caption: Workflow for the synthesis of pyridazinyl hydrazones.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation and creates α,β-unsaturated products that are valuable intermediates for further synthetic transformations, such as Michael additions and Diels-Alder reactions.

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound in a suitable solvent like ethanol, toluene, or dichloromethane.

  • Base Addition: Add a catalytic amount of a weak base. Piperidine or pyridine are commonly used for this purpose.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by the formation of water, which can be removed azeotropically if using a solvent like toluene with a Dean-Stark apparatus to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the pure α,β-unsaturated product.

G Aldehyde 6-Methylpyridazine- 3-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Weak Base (e.g., Piperidine) Base->Product Solvent Solvent Solvent->Product Water Water (byproduct) G Start This compound + Amine (R2NH) Imine Imine/Iminium Ion Formation Start->Imine Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) Imine->Reduction Product Aminomethyl Pyridazine Product Reduction->Product

Sources

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methylpyridazine-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its spectroscopic signature, chemical reactivity, and its significant potential in the landscape of modern drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a methyl group at the 6-position and a carbaldehyde (formyl) group at the 3-position. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities that make it a valuable scaffold in medicinal chemistry.[1][2][3]

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-methyl-3-pyridazinecarboxaldehyde[4]
CAS Number 635324-41-3[4]
Molecular Formula C₆H₆N₂O[1][4]
Molecular Weight 122.12 g/mol [4]
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanolN/A
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C.[4]

Proposed Synthesis of this compound

A suitable and commonly used reagent for such a transformation is selenium dioxide (SeO₂). The oxidation of methyl groups on heteroaromatic rings with SeO₂ is a well-established method for the synthesis of the corresponding aldehydes.

Proposed Synthetic Scheme:

Synthesis_of_this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 3,6-dimethylpyridazine 3,6-dimethylpyridazine reagents 1) SeO₂, Dioxane, Reflux 2) Work-up 3,6-dimethylpyridazine->reagents This compound This compound reagents->this compound

Caption: Proposed synthesis of this compound via oxidation.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound by the selective oxidation of 3,6-dimethylpyridazine.

Materials:

  • 3,6-dimethylpyridazine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3,6-dimethylpyridazine (1 equivalent) and anhydrous 1,4-dioxane.

  • Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford this compound as the final product.

Causality behind Experimental Choices:

  • Selenium Dioxide (SeO₂): This reagent is chosen for its ability to selectively oxidize activated methyl groups (allylic and benzylic-type) to aldehydes. The methyl group on the pyridazine ring is sufficiently activated for this transformation.

  • 1,4-Dioxane: Dioxane is a suitable high-boiling solvent that can facilitate the reaction at the required temperature and is relatively inert under these conditions.

  • Aqueous NaHCO₃ Wash: This step is crucial to neutralize any potential over-oxidation to the carboxylic acid, which would be present as a salt in the aqueous layer and thus easily removed.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired aldehyde from unreacted starting material and any byproducts.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted:

TechniquePredicted Data
¹H NMR * Aldehyde proton (-CHO): A singlet around δ 10.0-10.2 ppm. * Pyridazine ring protons: Two doublets in the aromatic region (δ 7.5-9.0 ppm), showing coupling to each other. * Methyl protons (-CH₃): A singlet around δ 2.7-2.9 ppm.
¹³C NMR * Carbonyl carbon (-CHO): A peak in the downfield region, around δ 190-195 ppm. * Pyridazine ring carbons: Peaks in the aromatic region (δ 120-160 ppm). * Methyl carbon (-CH₃): A peak in the upfield region, around δ 20-25 ppm.
IR Spectroscopy * C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. * C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. * Aromatic C=C and C=N stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region. * C-H stretches (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ region.
Mass Spectrometry * Molecular Ion (M⁺): A peak at m/z = 122.12. * [M+H]⁺: A peak at m/z = 123.13.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the pyridazine ring and the aldehyde functional group.

Reactivity_of_this compound cluster_aldehyde Aldehyde Reactivity cluster_pyridazine Pyridazine Ring Reactivity This compound This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Wittig) This compound->Nucleophilic_Addition Reductive_Amination Reductive Amination This compound->Reductive_Amination Oxidation Oxidation to Carboxylic Acid This compound->Oxidation Reduction Reduction to Alcohol This compound->Reduction N-Alkylation N-Alkylation This compound->N-Alkylation Electrophilic_Substitution Electrophilic Aromatic Substitution (generally deactivated) This compound->Electrophilic_Substitution

Caption: Key reaction pathways of this compound.

  • Aldehyde Group: The formyl group is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium), Wittig reactions to form alkenes, and reductive amination to introduce diverse amine functionalities. The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

  • Pyridazine Ring: The pyridazine ring is electron-deficient, which influences its reactivity. The nitrogen atoms can act as nucleophiles in N-alkylation reactions. The ring is generally deactivated towards electrophilic aromatic substitution. However, the unique electronic nature of the pyridazine scaffold is a key feature exploited in drug design for its ability to engage in specific interactions with biological targets.[6]

Applications in Drug Discovery

The pyridazine moiety is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a pyridazine ring can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide specific hydrogen bonding interactions with target proteins.[6]

Potential Therapeutic Areas:

  • Oncology: Pyridazine derivatives have been investigated as potent anticancer agents, targeting various pathways involved in cell proliferation and survival.

  • Inflammation and Pain: The pyridazine core is found in molecules with significant anti-inflammatory and analgesic properties.[2]

  • Infectious Diseases: Numerous pyridazine-containing compounds have demonstrated antimicrobial, antibacterial, and antifungal activities.[2][3]

  • Cardiovascular Diseases: The pyridazine scaffold has been incorporated into antihypertensive and antiplatelet agents.[3]

  • Central Nervous System (CNS) Disorders: Pyridazine derivatives have shown potential as antidepressants, anxiolytics, and anticonvulsants.[1][2]

This compound serves as an excellent starting point for the synthesis of libraries of novel pyridazine-containing compounds. The aldehyde functionality allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from analogous compounds and general laboratory safety guidelines.

Hazard Identification (Anticipated):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[7]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique structural and electronic properties, coupled with the versatile reactivity of the aldehyde group, make it an attractive starting material for the synthesis of novel compounds with diverse pharmacological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important molecule in their drug discovery and development endeavors.

References

  • PubChemLite. This compound (C6H6N2O).
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
  • Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
  • ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

Sources

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The unique electronic properties of the pyridazine ring system, combined with the reactive aldehyde functionality, make this molecule a versatile scaffold for the synthesis of novel bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their work.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Structural and General Properties

This compound is a substituted pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the electron-withdrawing pyridazine ring and the aldehyde group, along with the electron-donating methyl group, imparts a unique electronic character to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O[1], [2]
Molecular Weight 122.12 g/mol [1]
CAS Number 635324-41-3[1]
Appearance Likely a solid or liquid at room temperatureInferred from related compounds
Storage Conditions Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 42.85 Ų[1]
logP (predicted) 0.59752[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Reactivity: The Chemist's Perspective

The synthesis and reactivity of this compound are central to its utility as a building block in organic synthesis.

Synthetic Pathways

A plausible and scalable synthesis of this compound involves the selective oxidation of the corresponding methyl-substituted pyridazine. This approach is supported by literature precedents for the oxidation of methyl groups on heterocyclic rings.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Oxidation Oxidation (e.g., KMnO4, SeO2) Start->Oxidation Step 1 Intermediate 6-Chloropyridazine-3-carbaldehyde Oxidation->Intermediate Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate->Reduction Step 2 Product This compound Reduction->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine (Hypothetical)

Causality: This protocol is based on the established oxidation of methyl groups on pyridazine rings, as described in the synthesis of related compounds[3]. The choice of a strong oxidizing agent like potassium permanganate is crucial for the conversion of the methyl group to a carboxylic acid, which can then be reduced to the aldehyde. A more direct conversion to the aldehyde could potentially be achieved using selenium dioxide, a reagent known for the selective oxidation of benzylic methyl groups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Reagent Addition: Slowly add a stoichiometric amount of selenium dioxide (SeO₂) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Extraction: Extract the filtrate with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-chloropyridazine-3-carbaldehyde.

  • Dechlorination: The resulting 6-chloropyridazine-3-carbaldehyde can be subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to selectively remove the chlorine atom and yield the final product, this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations. The pyridazine ring influences the reactivity of the aldehyde through its electron-withdrawing nature.

Key Reactions:

  • Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols, and cyanohydrins, respectively. In the presence of water or alcohols, it can form gem-diols or hemiacetals[4].

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of substituted aminomethyl-pyridazines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6-methylpyridazine-3-carboxylic acid) using common oxidizing agents like potassium permanganate or chromic acid.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form Knoevenagel condensation products.

Reactivity_Diagram cluster_reactions Key Reactions Start This compound Nucleophilic_Addition Nucleophilic Addition (e.g., R-MgBr, HCN) Start->Nucleophilic_Addition Reductive_Amination Reductive Amination (e.g., R2NH, NaBH3CN) Start->Reductive_Amination Wittig_Reaction Wittig Reaction (e.g., Ph3P=CHR) Start->Wittig_Reaction Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Condensation Condensation (e.g., CH2(CN)2) Start->Condensation

Caption: Reactivity profile of this compound.

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following are the expected spectral features for this compound based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons on the pyridazine ring, and the methyl group protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the two coupled protons on the pyridazine ring. The exact chemical shifts will be influenced by the positions of the methyl and aldehyde substituents.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 190-200 ppm.

  • Pyridazine Ring Carbons: Four signals in the aromatic region (δ 120-160 ppm). The carbons attached to nitrogen will be more downfield.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1740 cm⁻¹. Conjugation with the pyridazine ring is expected to shift this band to a lower wavenumber.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) and potentially the methyl group (CH₃, 15 amu).

Applications in Drug Discovery: A Scaffold of Promise

The pyridazine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][6][7][8] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it an attractive component in drug design.[9]

The presence of the aldehyde group in this compound provides a reactive handle to introduce a wide range of substituents and build molecular complexity. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

  • Anti-inflammatory: Pyridazine derivatives have shown promise as anti-inflammatory agents.[8]

  • Oncology: The pyridazine scaffold is found in several anti-cancer agents.

  • Neuroscience: Compounds containing the pyridazine ring have been investigated for their activity in the central nervous system.

  • Infectious Diseases: The antimicrobial potential of pyridazine derivatives has also been explored.

The strategic incorporation of the this compound core into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

  • Slideshare.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
  • Journal of Pharmaceutical and Chemical Research.
  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
  • PubChemLite. This compound (C6H6N2O). [Link]
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubMed. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
  • PMC - PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Heterocycle

6-Methylpyridazine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties, including distinct hydrogen bonding capabilities and electronic characteristics.[1][2] The presence of both an electron-donating methyl group and a strongly electron-withdrawing aldehyde group on this scaffold creates a molecule with a specific electronic distribution that is critical to its function and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Specifically, Proton (¹H) NMR provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, moving from foundational principles to a detailed, signal-by-signal interpretation. It is intended for researchers and professionals who require a robust understanding of how to interpret NMR data for the structural verification of complex heterocyclic systems.

Part 1: Foundational Principles & Experimental Causality

Before dissecting the spectrum, it is crucial to understand the core NMR principles that govern the appearance of proton signals. The choice of experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte to ensure data of the highest quality and reliability.

The Pillars of ¹H NMR Interpretation
  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron density "shields" a nucleus from the applied magnetic field, causing its signal to appear at a lower ppm value (upfield). Conversely, nearby electronegative atoms or electron-withdrawing groups pull electron density away, "deshielding" the nucleus and shifting its signal to a higher ppm value (downfield).[3] In this compound, the electronegative nitrogen atoms and the carbonyl group are powerful deshielding agents.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split. This phenomenon, known as J-coupling or spin-spin coupling, provides direct evidence of proton connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides critical information about the geometry and number of bonds separating the coupled protons.

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.

Self-Validating Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry 5 mm NMR tube. CDCl₃ is often a good starting point for moderately polar organic molecules.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS, δ = 0.00 ppm), to calibrate the chemical shift scale.

  • Instrument Setup & Data Acquisition:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of coupling patterns.

    • The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

    • The sample is "shimmed" by adjusting homogeneity coils to optimize the magnetic field, resulting in sharp, symmetrical peaks.

    • A standard one-pulse ¹H NMR experiment is performed, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

Part 2: Comprehensive Spectrum Analysis

The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with key protons labeled.

Predicted Spectral Characteristics

Based on established chemical shift ranges and substituent effects, we can predict the characteristics of each signal:

  • Aldehyde Proton (H_aldo): Expected to be the most deshielded proton, appearing far downfield (δ 9.5–10.5 ppm) due to the strong anisotropic and inductive effects of the carbonyl group.[3][4][5][6] It should appear as a singlet.

  • Pyridazine Ring Protons (H-4, H-5): These aromatic protons will resonate in the downfield region (δ 7.0–9.5 ppm).[7][8] The electron-withdrawing aldehyde group and the ring nitrogens will significantly deshield them. They are adjacent and will split each other into doublets.

  • Methyl Protons (-CH₃): Attached to an aromatic ring, these protons are expected around δ 2.4–2.8 ppm.[5][9] This signal should be a singlet.

Detailed Signal-by-Signal Interpretation

Signal 1: Aldehyde Proton (H_aldo)

  • Chemical Shift (δ): Observed at approximately 10.1 ppm . This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic system.[4][10] The powerful electron-withdrawing nature of the carbonyl group and its magnetic anisotropy combine to produce this strong deshielding effect.

  • Multiplicity: Singlet (s) . This proton has no neighboring protons to couple with, as it is bonded to the C-3 carbon of the pyridazine ring, which has no protons.

  • Integration: Integrates to 1H .

Signal 2: Pyridazine Proton H-4

  • Chemical Shift (δ): Observed at approximately 8.1 ppm . This proton is ortho to the strongly electron-withdrawing aldehyde group, which exerts a powerful deshielding effect through both resonance and induction, shifting it significantly downfield.

  • Multiplicity: Doublet (d) . The signal is split by the adjacent H-5 proton.

  • Coupling Constant (J): Exhibits a coupling constant of approximately J = 8.8 Hz . This value is typical for ortho-coupling (³J_HH) between adjacent protons on a pyridazine ring.[11]

  • Integration: Integrates to 1H .

Signal 3: Pyridazine Proton H-5

  • Chemical Shift (δ): Observed at approximately 7.8 ppm . While still in the deshielded aromatic region, this proton is slightly upfield relative to H-4. It is influenced by two competing effects: deshielding from the ring nitrogens and the aldehyde group (meta-position), and a slight shielding effect from the adjacent electron-donating methyl group.

  • Multiplicity: Doublet (d) . This signal is split by the neighboring H-4 proton.

  • Coupling Constant (J): Shows a coupling constant of J = 8.8 Hz . Crucially, this value is identical to the coupling constant observed for the H-4 signal, confirming that these two protons are coupling partners.

  • Integration: Integrates to 1H .

Signal 4: Methyl Protons (-CH₃)

  • Chemical Shift (δ): Observed at approximately 2.7 ppm . This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring.[5]

  • Multiplicity: Singlet (s) . These three protons are chemically equivalent and have no adjacent protons to couple with.

  • Integration: Integrates to 3H .

J-Coupling Diagram

J_Coupling H_aldo H_aldo ~10.1 ppm H4 H-4 ~8.1 ppm H5 H-5 ~7.8 ppm H4->H5 J = 8.8 Hz CH3 CH₃ ~2.7 ppm

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

¹³C NMR spectroscopy is an indispensable tool in organic chemistry, offering a direct window into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, the chemical shift of which is exquisitely sensitive to its local electronic environment. For heterocyclic compounds like 6-Methylpyridazine-3-carbaldehyde, ¹³C NMR provides crucial information for confirming the molecular structure, assessing purity, and understanding the electronic effects of substituents on the pyridazine ring. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic landscape that influences the chemical shifts of its constituent carbons in a predictable manner.

Molecular Structure and Carbon Atom Numbering

To facilitate the discussion of ¹³C NMR data, a standardized numbering system for this compound is essential. The structure and numbering are depicted below.

Figure 1. Structure and atom numbering of this compound.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridazine ring, drawing upon data from related 3,6-disubstituted pyridazines.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C3~152-158Attached to an electron-withdrawing aldehyde group, leading to a downfield shift. This carbon is also adjacent to a nitrogen atom.
C4~125-130Influenced by the adjacent aldehyde group and the overall electron-deficient nature of the pyridazine ring.
C5~128-133Primarily influenced by the adjacent methyl group and its position relative to the nitrogen atoms.
C6~160-165Attached to the electron-donating methyl group but also adjacent to a nitrogen atom, resulting in a significant downfield shift.
C7 (CHO)~190-195Characteristic chemical shift for an aldehyde carbonyl carbon.
C8 (CH₃)~20-25Typical chemical shift for a methyl group attached to an aromatic ring.

In-depth Analysis of Predicted Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom within the this compound molecule.

  • C3 and C6 (Carbons bonded to substituents): These carbons are expected to resonate at the lowest field (highest ppm values) among the ring carbons. This is due to their direct attachment to electronegative nitrogen atoms. C6, bearing the electron-donating methyl group, is predicted to be slightly upfield compared to what it would be without the substituent. Conversely, C3, attached to the strongly electron-withdrawing carbaldehyde group, will experience a significant downfield shift.

  • C4 and C5 (Unsubstituted ring carbons): The chemical shifts of C4 and C5 are influenced by their proximity to the nitrogen atoms and the substituents. C4, being in the vicinity of the electron-withdrawing aldehyde group, is expected to be deshielded and thus appear at a lower field compared to C5. The methyl group at C6 will have a smaller shielding effect on C5. The analysis of proton-coupled ¹³C NMR spectra of related pyridazines has been crucial in the unambiguous assignment of C-4 and C-5 resonances.[1]

  • C7 (Aldehyde Carbonyl Carbon): The carbonyl carbon of the aldehyde group (C7) is expected to have the most downfield chemical shift in the entire spectrum, typically in the range of 190-200 ppm.[2][3] This is a highly characteristic resonance for aldehydes.

  • C8 (Methyl Carbon): The carbon of the methyl group (C8) will resonate at the highest field (lowest ppm value), characteristic of sp³-hybridized carbons in alkyl groups attached to an aromatic system.

Experimental Protocol for ¹³C NMR Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum of this compound is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-20 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Set up a standard proton-decoupled ¹³C NMR experiment. acq3->acq4 acq5 Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. acq4->acq5 proc1 Apply Fourier transformation to the acquired free induction decay (FID). acq5->proc1 proc2 Phase the resulting spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the peaks (optional for ¹³C, as intensities can be misleading). proc3->proc4

Sources

Mass spectrometry fragmentation of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Methylpyridazine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₆H₆N₂O), a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). The guide elucidates the key fragmentation pathways, including characteristic α-cleavages, decarbonylation, and complex ring-cleavage reactions inherent to the pyridazine scaffold. Proposed mechanisms are substantiated by established principles of mass spectrometry and supported by authoritative literature. Detailed experimental protocols, data tables, and fragmentation pathway diagrams generated using Graphviz are provided to offer researchers a practical and in-depth understanding of how to characterize this molecule and its analogues.

Introduction

This compound is a bifunctional heterocyclic compound featuring a reactive aldehyde group and a nitrogen-rich pyridazine ring.[1][2] Its molecular weight is 122.12 g/mol .[2] Such structures are valuable scaffolds in drug discovery and materials science due to the diverse chemical interactions afforded by the nitrogen atoms and the carbonyl group. Accurate structural confirmation and impurity profiling are critical in the development of compounds based on this core, making mass spectrometry (MS) an indispensable analytical tool.

This guide serves as a detailed reference for the interpretation of mass spectra of this compound. We will dissect the fragmentation patterns observed under two distinct ionization regimes:

  • Electron Ionization (EI): A hard ionization technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy, inducing extensive and reproducible fragmentation that provides a structural "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A soft ionization method commonly used with Liquid Chromatography (LC-MS). It generates protonated molecules, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to probe specific fragmentation pathways in a controlled manner.[3][4][5]

By understanding the causality behind the fragmentation, scientists can confidently identify this molecule, distinguish it from isomers, and characterize related structures in complex matrices.

Experimental Methodology

To ensure the elucidation of comprehensive structural information, two distinct mass spectrometric workflows are proposed. The described protocols are designed to be self-validating, providing complementary data for robust compound identification.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile and thermally stable this compound, providing a detailed fragmentation pattern for library matching and structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of High-Purity Dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system using a splitless injection mode to maximize sensitivity.

  • Chromatographic Separation: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with Helium as the carrier gas. A temperature gradient starting from 100°C and ramping to 250°C will ensure good separation from any potential impurities.

  • Mass Spectrometry Analysis: Acquire mass spectra over a range of m/z 40-300.

Parameter Setting Rationale
Ionization ModeElectron Ionization (EI)To induce extensive, reproducible fragmentation for structural fingerprinting.
Ionization Energy70 eVStandard energy to generate stable and comparable spectra across different instruments.[6]
Source Temperature230 °CPrevents condensation while minimizing thermal degradation of the analyte.
Quadrupole Temp150 °CEnsures ion transmission efficiency without unwanted reactions.
Mass Rangem/z 40-300Covers the molecular ion and all expected fragments.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This workflow confirms the molecular weight via soft ionization and provides controlled fragmentation data to corroborate the pathways observed in EI-MS.

Experimental Protocol:

  • Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. The acid is crucial for promoting protonation.[7]

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) with a water/acetonitrile gradient (both with 0.1% formic acid) for chromatographic separation.

  • Mass Spectrometry Analysis: Perform analysis in positive ion mode. First, acquire a full scan MS spectrum to identify the protonated molecule, [M+H]⁺. Then, perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion.

Parameter Setting Rationale
Ionization ModeElectrospray (ESI), PositiveSoft ionization to generate the protonated molecule [M+H]⁺ with minimal in-source fragmentation.
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion generation.
Desolvation Temp350 °CEfficiently removes solvent from the ESI droplets to release gas-phase ions.
Precursor Ionm/z 123.05Selects the protonated molecule of this compound for fragmentation.
Collision GasArgonAn inert gas used to induce fragmentation through collision-induced dissociation (CID).
Collision Energy10-30 eV (Ramped)A range of energies is used to observe both low-energy (stable fragments) and high-energy fragmentations.

Results and Discussion: Elucidation of Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound is expected to produce a prominent molecular ion peak (M⁺•) at m/z 122, characteristic of aromatic systems.[8] The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the pyridazine ring.

Key Fragmentation Pathways:

  • α-Cleavage: The most prominent fragmentation for aromatic aldehydes involves cleavage of the bonds adjacent to the carbonyl group.[9][10]

    • Loss of a Hydrogen Radical (H•): This results in a stable acylium ion at m/z 121 ([M-1]⁺). This is often a very intense peak in the spectra of aromatic aldehydes.[11]

    • Decarbonylation: The [M-1]⁺ ion can subsequently lose a molecule of carbon monoxide (CO) to form a pyridazinyl cation at m/z 93 .[8]

  • Ring Fragmentation: The pyridazine ring itself is susceptible to fragmentation, often involving the expulsion of stable neutral molecules.

    • Loss of Nitrogen (N₂): The weak N-N bond in the pyridazine ring can cleave, leading to the loss of a nitrogen molecule (28 Da). This would produce a fragment ion at m/z 94 .[12]

    • Loss of Hydrogen Cyanide (HCN): A common pathway for nitrogen heterocycles is the elimination of HCN (27 Da), which could lead to a fragment at m/z 95 from the molecular ion or m/z 94 from the [M-1]⁺ ion.[12]

  • Methyl Group Fragmentation: The methyl group can initiate fragmentation. A potential, though less common, pathway could be a McLafferty-type rearrangement if a γ-hydrogen were available and sterically accessible, but this is not the case here.[13][14] A more likely event is the cleavage of the methyl radical to form an ion at m/z 107 , or fragmentation of the ring subsequent to other primary losses.

Summary of Major EI Fragment Ions:

m/zProposed Structure/FormulaFragmentation Pathway
122[C₆H₆N₂O]⁺•Molecular Ion (M⁺•)
121[C₆H₅N₂O]⁺M⁺• - H• (α-cleavage)
94[C₅H₆]⁺•M⁺• - N₂
93[C₅H₅N₂]⁺[M-1]⁺ - CO
66[C₄H₄N]⁺Further fragmentation of ring structures

Diagram of Proposed EI Fragmentation Pathway:

EI_Fragmentation M m/z 122 [M]⁺• M_minus_H m/z 121 [M-H]⁺ M->M_minus_H - H• M_minus_N2 m/z 94 [M-N₂]⁺• M->M_minus_N2 - N₂ M_minus_H_minus_CO m/z 93 [M-H-CO]⁺ M_minus_H->M_minus_H_minus_CO - CO

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ESI mode, this compound readily forms the protonated molecule [M+H]⁺ at m/z 123.05 . The nitrogen atoms of the pyridazine ring are the most likely sites of protonation. MS/MS analysis of this precursor ion via CID reveals structurally significant product ions.

Key Fragmentation Pathways:

The primary fragmentation pathway for protonated aldehydes under CID conditions is the neutral loss of carbon monoxide (CO, 28.01 Da).[15][16]

  • Loss of Carbon Monoxide: The protonated molecule at m/z 123 undergoes a rearrangement to eliminate a neutral CO molecule, resulting in a prominent product ion at m/z 95 . This ion corresponds to a protonated 6-methylpyridazine.

  • Subsequent Ring Fragmentation: The m/z 95 ion can undergo further fragmentation, mirroring the pathways seen in EI but for a protonated species.

    • Loss of N₂: Elimination of a nitrogen molecule would yield an ion at m/z 67 .

    • Loss of HCN: Elimination of hydrogen cyanide from the m/z 95 ion would result in a fragment at m/z 68 .

These controlled fragmentation steps provide unambiguous evidence for the connectivity of the molecule, confirming both the presence of the aldehyde group (via loss of CO) and the pyridazine core.

Summary of Major ESI-MS/MS Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product Ion
123.0595.06CO (28.01 Da)Protonated 6-methylpyridazine
95.0668.05HCN (27.01 Da)Fragmented pyridazine ring cation
95.0667.06N₂ (28.00 Da)[C₅H₇]⁺ cation

Diagram of Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation cluster_frags Secondary Fragments MH m/z 123 [M+H]⁺ MH_minus_CO m/z 95 [M+H-CO]⁺ MH->MH_minus_CO - CO Frag1 m/z 68 MH_minus_CO->Frag1 - HCN Frag2 m/z 67 MH_minus_CO->Frag2 - N₂

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways that are highly dependent on the ionization technique employed.

  • Under Electron Ionization , the molecule exhibits a strong molecular ion and characteristic fragments resulting from α-cleavage (loss of H• to form m/z 121) followed by decarbonylation (loss of CO to form m/z 93). Ring fragmentation involving the loss of N₂ (to form m/z 94) is also a key diagnostic feature.

  • Under Electrospray Ionization , the molecule is readily detected as its protonated form ([M+H]⁺ at m/z 123). Tandem mass spectrometry (MS/MS) of this ion is dominated by the facile neutral loss of CO to produce a base peak at m/z 95, confirming the presence of the aldehyde moiety.

Together, these two analytical approaches provide a powerful, complementary, and self-validating system for the unambiguous identification and structural elucidation of this compound, offering a robust methodology for researchers in drug development and chemical synthesis.

References

  • McLafferty Rearrangement. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Kádár, Z., Gáti, T., & Czira, G. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1004.
  • de Souza, G. G., Pinho, R. R., & de Castilho, R. B. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Stein, S. E., & Mirokhin, Y. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1871-1882.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds (spectral analysis).
  • Dantus, M., & Lozovoy, V. V. (2021). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters, 12(46), 11245-11252.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement.
  • Sammes, P. G., & Yahioglu, G. (1994). Photochemistry of aromatic N-heterocycles. IV. McLafferty rearrangement and type II photocleavage comparisons in a new system. 2-Substituted quinolines. Journal of the American Chemical Society, 116(4), 1213-1214.
  • Stein, S. E., & Mirokhin, Y. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. PubMed.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Calgary. (n.d.). Mass spectrometry.
  • PubChem. (n.d.). This compound.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Witkowski, B., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). PubMed.
  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • PubChem. (n.d.). Pyridazine-3-carbaldehyde.
  • R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(15), 4989.
  • ResearchGate. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • ACS Publications. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9394-9402.
  • PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

Sources

Interpreting the Vibrational Fingerprint: A Guide to the FTIR Spectrum of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by functional group, explaining the causal relationships between molecular structure—including the pyridazine ring, the aromatic aldehyde, and the methyl substituent—and the resulting absorption bands. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its analogues, ensuring the integrity of their synthetic and developmental workflows.

Introduction: The Molecule and the Method

This compound is a bifunctional heterocyclic compound featuring a pyridazine ring system substituted with a methyl group and a carbaldehyde group. The pyridazine core is a common scaffold in pharmacologically active molecules, and the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Therefore, unambiguous structural confirmation is a critical step in any research and development pipeline involving this molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that serves as an indispensable tool for molecular structure elucidation. It operates by probing the vibrational modes of a molecule's covalent bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum is a unique "vibrational fingerprint" of the molecule, providing definitive evidence for the presence or absence of key functional groups. This guide will systematically interpret this fingerprint for this compound.

Molecular Structure and Expected Vibrational Modes

To interpret the FTIR spectrum, one must first understand the molecule's structure and the bonds it contains. This compound comprises three key components, each with its own set of characteristic vibrations.

Caption: Molecular structure of this compound.

  • Aromatic Aldehyde Group (-CHO): This group is defined by a carbon-oxygen double bond (C=O) and a carbon-hydrogen bond (C-H). Both will produce highly characteristic signals.

  • Pyridazine Ring: This is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its vibrations include aromatic C-H stretches, C=C and C=N ring stretches, and various in-plane and out-of-plane bending modes.

  • Methyl Group (-CH₃): This aliphatic group is characterized by its symmetric and asymmetric C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating workflow for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

G start Start: Sample Analysis prep Step 1: ATR Crystal Cleaning Clean with isopropanol and dry completely. start->prep background Step 2: Background Scan Acquire an ambient background spectrum. (Critical for removing atmospheric H₂O and CO₂ signals) prep->background sample_load Step 3: Sample Application Place a small amount of solid sample on the crystal. background->sample_load pressure Step 4: Apply Pressure Use the pressure clamp to ensure firm contact between the sample and the ATR crystal. sample_load->pressure acquire Step 5: Acquire Spectrum Scan the sample (e.g., 32 scans at 4 cm⁻¹ resolution). pressure->acquire process Step 6: Data Processing Perform ATR correction and baseline correction. acquire->process analyze Step 7: Interpretation Assign characteristic peaks to functional groups. process->analyze end End: Structural Confirmation analyze->end

An In-depth Technical Guide to the Solubility of 6-Methylpyridazine-3-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylpyridazine-3-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, coupled with a reactive aldehyde group, makes it a versatile building block for the synthesis of novel therapeutic agents. The solubility of this compound in various solvents is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, its bioavailability and efficacy.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Predicted Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[1] The molecular structure of this compound (C₆H₆N₂O) features a polar pyridazine ring and a polar aldehyde group, suggesting it will be more soluble in polar solvents than in nonpolar solvents. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, further enhancing its interaction with protic solvents.

Based on its structure, we can predict its solubility in a range of common laboratory solvents as follows:

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterLow to ModerateThe presence of nitrogen atoms and the aldehyde group allows for hydrogen bonding with water. However, the aromatic ring is hydrophobic, which may limit high solubility.
MethanolHighMethanol is a polar protic solvent that can engage in hydrogen bonding with the solute. Its lower polarity compared to water might better accommodate the aromatic ring.
EthanolHighSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighDMF is another versatile polar aprotic solvent that should readily dissolve the compound.
AcetonitrileModerateAcetonitrile is less polar than DMSO and DMF, which might result in slightly lower, but still significant, solubility.
AcetoneModerateAcetone's moderate polarity should allow for good dissolution of the compound.
Nonpolar TolueneLowThe significant polarity of this compound makes it unlikely to be highly soluble in a nonpolar aromatic solvent like toluene.
HexaneVery Low / InsolubleAs a nonpolar aliphatic solvent, hexane is not expected to dissolve the polar this compound to any significant extent.
Dichloromethane (DCM)ModerateDCM has a moderate polarity and can act as a hydrogen bond acceptor, which may allow for some degree of solubility.
Diethyl EtherLow to ModerateDiethyl ether is a relatively nonpolar solvent, but the ether oxygen can act as a hydrogen bond acceptor, potentially leading to some solubility.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid and straightforward way to estimate solubility.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, toluene, hexane, DCM, diethyl ether)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.[1]

  • Visually inspect the solution.

  • Record the observation as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[2]

Quantitative Solubility Determination using UV-Vis Spectroscopy

For a more precise measurement of solubility, a spectroscopic method can be employed. This protocol is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_meas Measurement & Analysis A Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol) B Create a series of standard solutions by serial dilution A->B C Measure the absorbance of each standard solution at the λmax B->C D Plot a calibration curve of Absorbance vs. Concentration C->D J Determine the concentration from the calibration curve D->J E Prepare saturated solutions of the compound in various solvents F Equilibrate the solutions (e.g., shaking for 24h at a constant temperature) E->F G Filter the solutions to remove undissolved solid F->G H Dilute the saturated solutions with the appropriate solvent if necessary G->H I Measure the absorbance of the diluted saturated solutions H->I I->J K Calculate the solubility in the original solvent J->K

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Detailed Protocol:

  • Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a solvent in which it is highly soluble (e.g., methanol). b. Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations. c. Determine the wavelength of maximum absorbance (λmax) of the compound by scanning the UV-Vis spectrum of one of the standard solutions. d. Measure the absorbance of each standard solution at the determined λmax. e. Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c).

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of each test solvent in separate vials. b. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[3]

  • Sample Analysis: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid. c. If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the (diluted) saturated solutions at the λmax.

  • Calculation of Solubility: a. Use the equation from the calibration curve to calculate the concentration of the (diluted) saturated solution. b. If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Data Interpretation and Discussion

The experimentally determined solubility data should be compiled into a table for easy comparison. The results can then be analyzed in the context of the predicted solubility and the chemical properties of the solvents. For instance, high solubility in polar protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. High solubility in polar aprotic solvents like DMSO and DMF would highlight the role of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane and toluene would underscore the compound's polar nature.

Any discrepancies between the predicted and observed solubility can provide valuable insights into the specific intermolecular forces at play. For example, a higher-than-expected solubility in a solvent like DCM might suggest that dispersion forces and dipole-induced dipole interactions are more significant than initially predicted.

Safety Precautions

Based on available safety data, this compound and its isomers are associated with certain hazards.[4][5][6][7]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][7] May cause respiratory irritation.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep container tightly closed.

Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. By combining theoretical predictions with robust experimental protocols, researchers can obtain reliable solubility data that is crucial for the successful application of this compound in research and drug development. The methodologies described herein are designed to be adaptable and can be applied to other compounds of interest, ensuring a solid foundation for further chemical and pharmacological investigations.

References

  • Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds.
  • UCLA Chemistry.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Analytical Chemistry. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Sigma-Aldrich. 6-Methylpyridine-3-carboxaldehyde 97 53014-84-9.
  • Scirp.org. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Journal of Analytical Sciences, Methods and Instrumentation. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • LibreTexts. Solubility of Organic Compounds.
  • Lund University Publications.
  • ChemScene. 635324-41-3 | this compound.
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Fisher Scientific.
  • Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid.
  • PubChemLite. This compound (C6H6N2O).
  • Sigma-Aldrich.
  • Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde 98 1122-72-1.
  • Apollo Scientific. 6-Methylpyridine-2-carboxaldehyde.
  • PubChem. 3-Hydroxy-6-methylpyridine-2-carbaldehyde | C7H7NO2 | CID 12421986.
  • BLD Pharm. 635324-41-3|this compound.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties.
  • Cole-Parmer.
  • PubChem. 6-Chloropyridazine-3-carbaldehyde | C5H3ClN2O | CID 22336267.
  • Geotech Environmental Equipment.

Sources

A Technical Guide to the Research Applications of 6-Methylpyridazine-3-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a biologically privileged heterocyclic core and a versatile reactive handle presents a powerful starting point for chemical innovation. 6-Methylpyridazine-3-carbaldehyde, a molecule combining the pyridazine nucleus with a reactive aldehyde, represents such a scaffold. The pyridazine ring is a recognized bioisostere for phenyl and other heteroaromatic rings, often enhancing aqueous solubility and offering unique vectoral properties for molecular recognition.[1] The aldehyde group provides a gateway for a multitude of chemical transformations, enabling the construction of diverse molecular libraries. This guide explores the untapped potential of this compound, presenting a scientifically grounded framework for its application in medicinal chemistry, chemical biology, and beyond. We will delve into its synthetic utility, propose concrete research applications with detailed experimental protocols, and outline strategies for developing novel therapeutics and chemical probes.

Introduction: The Strategic Value of Heterocyclic Aldehydes

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, valued for their ability to present functional groups in precise three-dimensional arrangements and engage in specific interactions with biological targets.[2][3] Among these, heterocyclic aldehydes are particularly prized as synthetic intermediates.[4] They serve as linchpins in multicomponent reactions and as foundational building blocks for constructing complex molecular architectures.[5][6]

This compound emerges as a molecule of significant interest due to the unique combination of its two core components:

  • The Pyridazine Core: This diazine is characterized by a high dipole moment and robust hydrogen-bonding capacity, properties that are highly advantageous in drug design for optimizing drug-target interactions.[1] The pyridazine scaffold is present in approved drugs and has been extensively explored for developing potent anticancer agents, kinase inhibitors, and other therapeutics.[1][7][8]

  • The Carbaldehyde Functionality: This group is a versatile chemical handle, readily participating in nucleophilic addition and condensation reactions. It enables the facile synthesis of imines, oximes, hydrazones, and provides a route for carbon-carbon bond formation, allowing for systematic structural modifications and library development.

This guide provides researchers and drug development professionals with a comprehensive overview of the potential applications of this high-value building block.

Physicochemical Characteristics

A summary of the key computed and physical properties of this compound is essential for planning its use in synthesis and screening.

PropertyValueSource
Molecular Formula C₆H₆N₂O[9]
Molecular Weight 122.12 g/mol [9]
Topological Polar Surface Area (TPSA) 42.85 Ų[9]
Computed logP 0.59752[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 0[9]
Rotatable Bonds 1[9]
CAS Number 635324-41-3[9]

Potential Research Applications in Medicinal Chemistry

The primary utility of this compound lies in its potential as a scaffold for generating novel compounds with therapeutic potential. Its structure is amenable to a variety of synthetic transformations that can be strategically employed to target different disease areas.

G cluster_0 Drug Discovery Workflow start This compound library Diverse Compound Library (via Parallel Synthesis) start->library Reaction Chemistries (Reductive Amination, Condensation etc.) screening High-Throughput Screening (e.g., Kinase, GPCR, Antimicrobial) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: High-level drug discovery workflow using the target scaffold.

Scaffold for Kinase Inhibitor Development

Scientific Rationale: The pyridazine heterocycle is a well-established component of many kinase inhibitors, often acting as a hinge-binding motif.[7][8] The aldehyde functionality of this compound can be leveraged to introduce a variety of side chains designed to occupy the ATP-binding pocket and interact with key residues, thereby conferring potency and selectivity. Reductive amination, for example, is a robust method to generate a library of secondary and tertiary amines, which are common features in kinase inhibitors.

Proposed Research Workflow:

  • Library Synthesis: Employ parallel reductive amination to react this compound with a diverse panel of primary and secondary amines.

  • Kinase Screening: Screen the resulting library against a panel of cancer-relevant kinases (e.g., EGFR, ALK, TRK) to identify initial hits.[7]

  • SAR Elucidation: Synthesize focused libraries around the initial hits to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer and Antimicrobial Applications

Scientific Rationale: The condensation of an aldehyde with thiosemicarbazide yields thiosemicarbazones, a class of compounds known for a wide range of biological activities, including potent antitumor, antibacterial, and antiviral properties.[10] These compounds often function as metal chelators, inhibiting enzymes like ribonucleotide reductase that are crucial for cell proliferation.[11] The pyridazine core may further enhance the biological activity and pharmacokinetic properties of the resulting thiosemicarbazones.

Proposed Research Workflow:

  • Synthesis: React this compound with thiosemicarbazide and N4-substituted thiosemicarbazides to generate a series of novel pyridazinyl thiosemicarbazones.

  • Antiproliferative Screening: Evaluate the synthesized compounds for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).

  • Antimicrobial Screening: Test the compounds for activity against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).[12]

G cluster_reactions Synthetic Transformations cluster_products Potential Product Classes core 6-Methylpyridazine- 3-carbaldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) core->reductive_amination condensation Condensation (H2N-X) core->condensation cyclocondensation Cyclocondensation (e.g., with active methylene compounds) core->cyclocondensation amines Amines / Kinase Scaffolds reductive_amination->amines hydrazones Hydrazones / Thiosemicarbazones (Anticancer, Antimicrobial) condensation->hydrazones fused Fused Heterocycles (e.g., Pyridopyridazines) cyclocondensation->fused

Caption: Versatile reaction pathways from this compound.

Precursor for Fused Heterocyclic Systems

Scientific Rationale: The aldehyde group, in conjunction with the adjacent pyridazine ring system, can participate in cyclocondensation reactions to build fused heterocyclic scaffolds such as pyridopyridazines. These fused systems possess distinct pharmacological profiles and are of interest for treating inflammatory diseases and cancer.[8] For instance, reaction with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of novel, highly functionalized fused rings.

Proposed Research Workflow:

  • Cyclization Reactions: Investigate various cyclocondensation reactions using this compound as the starting material.

  • Structural Characterization: Unambiguously determine the structure of the resulting fused systems using X-ray crystallography and advanced NMR techniques.

  • Biological Evaluation: Screen the novel fused heterocycles in relevant biological assays, such as p38 kinase inhibition for anti-inflammatory potential.[8]

Detailed Experimental Methodologies

To facilitate the exploration of these research avenues, the following detailed protocols are provided as a starting point.

Protocol 1: Synthesis of 6-Methylpyridazin-3-yl Thiosemicarbazone Derivatives

Objective: To synthesize a representative thiosemicarbazone from this compound for biological screening.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound (1.0 mmol, 122.12 mg) in ethanol (10 mL) in a 50 mL round-bottom flask.

  • Add thiosemicarbazide (1.1 mmol, 100.2 mg) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the target thiosemicarbazone.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize a library of N-substituted aminomethyl-pyridazines for kinase inhibitor screening.

Materials:

  • This compound (1.0 eq)

  • A diverse set of primary or secondary amines (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, catalytic)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (0.5 mmol, 61.1 mg) in anhydrous DCM (5 mL) under an inert atmosphere, add the selected amine (0.6 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure amine product.

  • Characterization: Confirm the structure of each library member via LC-MS and ¹H NMR.

Conclusion and Future Outlook

This compound is not merely a chemical reagent but a strategic starting point for innovation in pharmaceutical research. The inherent biological relevance of the pyridazine core, combined with the synthetic flexibility of the aldehyde group, provides a powerful platform for the rapid generation of diverse and novel chemical entities. The research applications outlined in this guide—from the development of targeted kinase inhibitors to the synthesis of broad-spectrum antimicrobial agents—represent only a fraction of its potential. Future work could explore its use in creating covalent probes for chemical biology, developing new materials, or as a key component in sophisticated, multi-step total synthesis projects. As the demand for novel therapeutics continues to grow, the intelligent application of versatile scaffolds like this compound will be paramount to the success of next-generation drug discovery.

References

  • Sperry, J. B., & Wright, D. L. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(11), 2035-2059.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery.
  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847.
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • ResearchGate. (Request PDF) Synthesis of 6-methylpyridine-3-carbaldehyde.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 985-1011.
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 14233-14283.
  • Al-Ostoot, F. H., et al. (2022). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. International Journal of Health Sciences, 6(S9), 1083-1096.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate. (Request PDF) Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
  • Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13011727, Pyridazine-3-carbaldehyde.
  • Semantic Scholar. (2021). Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives. Russian Journal of General Chemistry, 91, 2023-2028.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22336267, 6-Chloropyridazine-3-carbaldehyde.
  • Scholars Research Library. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 7(1), 138-153.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • ResearchGate. (2022). Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives.
  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
  • Sotomayor, R. E., et al. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 543-548.

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 6-Methylpyridazine-3-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methylpyridazine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex molecular scaffolds. The pyridazine moiety is recognized for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are advantageous in drug-target interactions[1]. This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol begins with the synthesis of the precursor, 3,6-dimethylpyridazine, followed by a highly selective oxidation of one methyl group using selenium dioxide. This guide emphasizes procedural rationale, safety, and validation to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction and Synthetic Strategy

The pyridazine ring is an important pharmacophore found in numerous biologically active compounds[1]. The title compound, this compound[2], provides a versatile chemical handle—the aldehyde group—for further elaboration through reactions such as reductive amination, Wittig reactions, and condensations, making it a desirable starting material for creating libraries of novel compounds.

The synthetic approach detailed herein is a robust two-step process:

  • Step 1: Synthesis of 3,6-Dimethylpyridazine. This precursor is prepared via the condensation of hexane-2,5-dione with hydrazine, followed by an in-situ aromatization[3].

  • Step 2: Selective Oxidation. The key transformation involves the selective oxidation of one of the two equivalent methyl groups on 3,6-dimethylpyridazine to a carbaldehyde. This is achieved using selenium dioxide (SeO₂), a well-established reagent for the allylic and benzylic oxidation of methyl groups.

Overall Synthesis Workflow

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.

G A Hexane-2,5-dione + Hydrazine B 3,6-Dimethylpyridazine A->B C 3,6-Dimethylpyridazine D This compound (Target) C->D SeO₂ Oxidation

Caption: Overall two-step synthetic route.

Part I: Experimental Protocol for 3,6-Dimethylpyridazine

This initial step constructs the core pyridazine ring system. The reaction involves a classical Paal-Knorr type synthesis followed by oxidation to the aromatic pyridazine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
Hexane-2,5-dione110-13-4114.146.0 mL (5.82 g)511.0
Hydrazine monohydrate7803-57-850.062.5 mL511.0
Ethanol (200 Proof)64-17-546.0750 mL--
10% Palladium on Carbon7440-05-3-1.1 g-Catalyst
Anhydrous Benzene71-43-278.11200 mL--
Celite®61790-53-2-As needed--
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (6.0 mL, 51 mmol), hydrazine monohydrate (2.5 mL, 51 mmol), and ethanol (50 mL)[3].

  • Initial Condensation: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After 3 hours, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aromatization Setup: To the resulting residue, add anhydrous benzene (200 mL) and 10% Palladium on Carbon (1.1 g)[3].

    • Rationale: The Pd/C catalyst facilitates the dehydrogenation (aromatization) of the intermediate dihydropyridazine to the stable aromatic pyridazine ring. Benzene is used as a high-boiling solvent suitable for this step.

  • Aromatization Reaction: Heat the mixture to reflux and maintain overnight (approximately 12-16 hours).

  • Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of benzene or dichloromethane to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude brown oil can be purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield 3,6-dimethylpyridazine as a light brown oil[3].

    • Expected Yield: 3.1 g (56%)[3].

    • Characterization (¹H NMR): (500 MHz, CDCl₃): δ 7.23 (2H, s), 2.69 (6H, s)[3].

Part II: Experimental Protocol for this compound

This step is the critical selective oxidation. It requires careful handling of selenium dioxide, which is highly toxic.

CRITICAL SAFETY INFORMATION: Handling Selenium Dioxide (SeO₂)

Selenium dioxide is extremely toxic if swallowed or inhaled and can cause severe skin burns and eye damage. It may also cause damage to organs through prolonged or repeated exposure. [4]

  • Engineering Controls: All manipulations involving SeO₂ (weighing, addition to the reaction) MUST be performed inside a certified chemical fume hood[5][6].

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavyweight gloves are recommended for extended handling), and chemical safety goggles with a face shield[6]. A respirator with a P3 filter is recommended for handling the solid powder.

  • Spill & Waste Management: In case of a spill, evacuate the area. Carefully collect the solid material without creating dust and place it in a sealed, labeled container for hazardous waste disposal[4][7]. Do not allow the material to enter drains[5].

  • First Aid:

    • Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting[5].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediate medical attention is required[5].

    • Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[5].

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
3,6-Dimethylpyridazine1632-74-2108.142.0 g18.51.0
Selenium Dioxide (SeO₂)7446-08-4110.962.25 g20.351.1
1,4-Dioxane123-91-188.1150 mL--
Water7732-18-518.021.0 mL55.53.0
Dichloromethane (DCM)75-09-284.93As needed--
Saturated NaHCO₃ (aq)144-55-884.01As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dimethylpyridazine (2.0 g, 18.5 mmol) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add water (1.0 mL, 55.5 mmol) to the solution. In a chemical fume hood, carefully weigh and add selenium dioxide (2.25 g, 20.35 mmol) to the flask in portions.

    • Rationale: The reaction is typically performed in a solvent like dioxane with a small amount of water. Water is believed to be involved in the hydrolysis of intermediates in the reaction mechanism. A slight excess of SeO₂ ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) for 6-8 hours. The reaction will form a black precipitate of elemental selenium. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up - Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Decant the supernatant and filter the black selenium precipitate through a pad of Celite®.

  • Work-up - Washing: Wash the selenium residue thoroughly with dichloromethane (DCM). Combine the organic filtrates.

  • Work-up - Extraction: Transfer the combined organic solution to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to afford the pure this compound.

    • Expected Product Properties: The final product should be a solid or oil.[2][8]

    • Molecular Formula: C₆H₆N₂O[2]

    • Molecular Weight: 122.12 g/mol [8]

Oxidation Protocol Workflow

G start Start setup 1. Dissolve 3,6-Dimethylpyridazine in Dioxane/Water start->setup safety_check 2. SAFETY CHECK Don PPE Work in Fume Hood setup->safety_check add_seo2 3. Add Selenium Dioxide (SeO₂) safety_check->add_seo2 reflux 4. Heat to Reflux (6-8 hrs) Monitor by TLC add_seo2->reflux cool 5. Cool to Room Temp reflux->cool filter 6. Filter off Selenium through Celite® cool->filter extract 7. Wash with NaHCO₃ (aq) & Brine filter->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Column Chromatography dry->purify end Pure Product purify->end

Caption: Detailed workflow for the SeO₂ oxidation step.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; Inactive SeO₂.Ensure the reaction reaches and maintains reflux temperature. Use freshly opened or properly stored SeO₂.
Recovery of Starting Material Reaction time too short; Insufficient oxidant.Increase the reaction time and monitor carefully by TLC. Ensure 1.1 equivalents of SeO₂ were added.
Formation of By-products Over-oxidation to the carboxylic acid; Dimerization or polymerization.Reduce reaction time or temperature slightly. Ensure the work-up is performed promptly after the reaction is complete.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., DCM/Methanol).

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By following the outlined procedures, particularly the stringent safety precautions for handling selenium dioxide, researchers can confidently produce this valuable intermediate for applications in drug discovery and synthetic chemistry. The provided rationale and troubleshooting guide aim to empower scientists to not only execute the protocol but also to understand and adapt it as necessary for their specific research goals.

References

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
  • PubChem. (n.d.). This compound.
  • Capot Chemical. (2010). MSDS of 6-methylpyridazine-3-carboxylic acid.
  • Chiacchio, U., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

Sources

Synthesis of 6-Methylpyridazine-3-carbaldehyde: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed, step-by-step protocols for the laboratory synthesis of 6-methylpyridazine-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only procedural instructions but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

This compound is a key intermediate sought for its utility in the construction of more complex molecular architectures. The strategic placement of a reactive aldehyde functional group on the 6-methylpyridazine scaffold allows for a variety of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a versatile precursor for library synthesis and lead optimization campaigns.

Two primary synthetic routes are presented herein, providing flexibility based on available starting materials and laboratory capabilities:

  • Route A: Oxidation of (6-Methylpyridazin-3-yl)methanol. This classic approach relies on the selective oxidation of a primary alcohol to the corresponding aldehyde.

  • Route B: Partial Reduction of 6-Methylpyridazine-3-carbonitrile. This method utilizes a sterically hindered reducing agent to selectively reduce a nitrile to an aldehyde, preventing over-reduction to the amine.

Both routes are detailed below with an emphasis on experimental reproducibility and safety.

Route A: Synthesis via Oxidation of (6-Methylpyridazin-3-yl)methanol

This pathway is predicated on the selective oxidation of the primary alcohol, (6-methylpyridazin-3-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its high selectivity for oxidizing allylic, benzylic, and heteroaromatic methanols under mild, neutral conditions.[1][2][3] The heterogeneous nature of MnO₂ simplifies product purification, as the oxidant and its reduced form can be removed by simple filtration.[1]

Experimental Protocol: Oxidation with Activated Manganese Dioxide

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(6-Methylpyridazin-3-yl)methanol≥95%Commercially AvailableStarting Material
Activated Manganese Dioxide (MnO₂)Reagent GradeCommercially AvailableUse a significant excess (by weight)
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Celite®---Standard SupplierFiltration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (6-methylpyridazin-3-yl)methanol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10.0 eq by weight). The causality for using a large excess of MnO₂ is to ensure a sufficient number of reactive sites on the solid-phase oxidant to drive the reaction to completion in a reasonable timeframe.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary depending on the activity of the MnO₂ and can range from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.

    • Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizing the Workflow: Oxidation Pathway

Oxidation_Workflow Start (6-Methylpyridazin-3-yl)methanol in Anhydrous DCM Add_MnO2 Add Activated MnO2 (10 eq) Start->Add_MnO2 Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_MnO2->Stir Filter Filter through Celite® Stir->Filter Dry Dry Filtrate (Na2SO4) Filter->Dry Evaporate Concentrate under Reduced Pressure Dry->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Product This compound Purify->Product DIBAL_H_Reduction_Workflow Start 6-Methylpyridazine-3-carbonitrile in Anhydrous Toluene Cool Cool to -78 °C Start->Cool Add_DIBAL Add DIBAL-H (1.1-1.2 eq) dropwise at -78 °C Cool->Add_DIBAL Stir Stir at -78 °C for 1-2h (Monitor by TLC/LC-MS) Add_DIBAL->Stir Quench Quench with Methanol at -78 °C Stir->Quench Warm Warm to Room Temperature Quench->Warm Workup Add Rochelle's Salt Solution & Stir Warm->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product This compound Purify->Product

Sources

Mastering the Purification of 6-Methylpyridazine-3-carbaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the purification of 6-Methylpyridazine-3-carbaldehyde. This key heterocyclic aldehyde is a valuable building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic transformations and biological assays. This document moves beyond simplistic step-by-step instructions to offer a deeper understanding of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods effectively. We will explore purification strategies including silica gel column chromatography and recrystallization, addressing common challenges such as impurity profiles and compound stability.

Introduction: The Importance of Purity for this compound

This compound (C₆H₆N₂O, MW: 122.12) is a polar aromatic aldehyde containing the pyridazine scaffold, a nitrogen-containing heterocycle of significant interest in pharmaceutical research.[1] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it a crucial intermediate in the synthesis of complex bioactive molecules.

However, like many aldehydes, particularly those on electron-deficient heterocyclic systems, this compound can be prone to certain impurities and degradation pathways. The most common impurity is the over-oxidized product, 6-methylpyridazine-3-carboxylic acid , which can form during synthesis or upon prolonged exposure to air. Residual starting materials or reagents from its synthesis also contribute to the impurity profile. Given that impurities can interfere with subsequent reactions, lead to byproduct formation, and confound biological testing results, robust purification is not merely a suggestion but a critical step in its application.

This guide is structured to provide both the "how" and the "why" of purifying this valuable compound, ensuring a high degree of purity (≥98% is a common standard).[2]

Core Principles and Preliminary Assessment

Before embarking on a specific purification protocol, a preliminary assessment of the crude material is essential. This typically involves:

  • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in the crude mixture and for developing an effective solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can help identify the major impurities, such as the characteristic broad carboxylic acid proton of the over-oxidized impurity.

  • Understanding Compound Stability: Supplier data indicates that this compound should be stored at 2-8°C, suggesting limited long-term stability at room temperature.[2] Nitrogen-containing heterocycles can also exhibit decreased stability compared to their carbocyclic analogs.[3] Purification steps should, therefore, be conducted promptly and without excessive heat where possible.

Purification via Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying gram-scale quantities of moderately polar organic compounds like this compound.[4] The principle relies on the differential partitioning of the compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.

The Causality of Method Design
  • Choice of Stationary Phase: Silica gel is the standard choice for this application.[5] It is a polar adsorbent, and its slightly acidic nature can sometimes cause issues with sensitive aldehydes (e.g., acetal formation with alcohol solvents or decomposition).[6] While alumina is an alternative, silica gel is generally effective for this class of compound.

  • Mobile Phase Selection: The key to a successful separation is selecting a mobile phase that provides a target retention factor (Rf) of approximately 0.25-0.35 for this compound on TLC. This Rf value typically ensures good separation from both more polar and less polar impurities. A common and effective solvent system for aldehydes is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.[5][7]

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (e.g., 7:3 Hexanes:EtOAc) Slurry 2. Prepare Silica Slurry (in 9:1 Hexanes:EtOAc) TLC->Slurry Load 3. Load Sample (Dry or Wet Loading) Slurry->Load Elute 4. Elute Column (Gradient: 10% to 30% EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry Final 10. Characterize Pure Product (NMR, etc.) Dry->Final

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC plate with your crude material using a solvent system of 70:30 hexanes:ethyl acetate. Visualize the spots under a UV lamp. The aldehyde should be a major, UV-active spot. The carboxylic acid impurity will likely have a much lower Rf (it may remain at the baseline). Aim for an Rf of ~0.3 for the desired product. Adjust the ethyl acetate concentration as needed.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 90:10 hexanes:ethyl acetate). Pour the slurry into your column and pack it evenly using gentle air pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate). A gradient elution is often most effective. Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute the compounds. For Suzuki-Miyaura coupling reaction workups, a gradient of ethyl acetate in hexanes is a proven strategy for related heterocyclic products.[8]

  • Fraction Collection: Collect fractions of eluent in test tubes or flasks.

  • Monitoring: Spot each fraction on a TLC plate alongside your crude starting material to track the separation. The desired product, this compound, will elute after non-polar impurities but before the highly polar 6-methylpyridazine-3-carboxylic acid.

  • Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Be mindful not to use excessive heat to prevent degradation.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Data Presentation
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent suitable for aldehydes and nitrogen heterocycles.[5]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good selectivity for compounds of intermediate polarity. A 70:30 ratio is a good target for elution.[5]
Target Rf 0.25 - 0.35Provides optimal separation from impurities at the baseline and the solvent front.
Detection UV light (254 nm)The aromatic pyridazine ring is UV-active, allowing for easy visualization on TLC plates.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[6] Impurities, being present in smaller amounts, remain in the solution upon cooling while the pure compound crystallizes out.

The Logic of Solvent Selection

The ideal solvent for recrystallization will dissolve this compound poorly at room temperature but completely at an elevated temperature.[9] Given the polar nature of the molecule (pyridazine ring and aldehyde group), a solvent of intermediate polarity or a mixed-solvent system is often required. However, it's noted that pyridines and related heterocycles can be challenging to crystallize compared to their non-heteroaromatic counterparts.[7]

Solvent Screening Workflow:

G cluster_outcome Solubility Test Outcomes Start Start: Crude Solid Test Test small-scale solubility in various solvents (e.g., Toluene, EtOAc, Acetone, Isopropanol, Hexanes) Start->Test Insoluble Insoluble Hot/Cold (Unsuitable) Test->Insoluble Soluble Soluble at Room Temp (Try as anti-solvent) Test->Soluble Ideal Soluble Hot / Insoluble Cold (Ideal Single Solvent) Test->Ideal MixedSolvent Use as 'Good' Solvent Add 'Poor' Solvent (e.g., Hexanes) (Anti-solvent Crystallization) Soluble->MixedSolvent ScaleUp Scale-up Recrystallization Ideal->ScaleUp MixedSolvent->ScaleUp

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound (post-chromatography or sufficiently pure crude)

  • Candidate solvents (e.g., Ethyl Acetate, Acetone, Toluene, Hexanes, Isopropanol)

  • Erlenmeyer flask, condenser, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale tests, select a promising solvent or solvent pair. A mixture of ethyl acetate/hexanes or acetone/hexanes is a good starting point.[7] For a related compound, 6-chloropyridazine-3-carboxylic acid, methanol was used for recrystallization, suggesting alcohols could also be effective.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.

  • Anti-Solvent Addition (if using a mixed system): While the solution is hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, you may place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Oiling Out Compound's melting point is below the solvent's boiling point; solution is too supersaturated.Use a lower-boiling point solvent or a larger volume of solvent.[9]
No Crystals Form Solution is not saturated (too much solvent used); compound is highly soluble.Reheat the solution to evaporate some solvent and re-cool. Try adding a seed crystal.
Low Recovery Compound is too soluble in the cold solvent; premature filtration.Ensure the solution is thoroughly cooled in an ice bath. Try a different solvent system where the compound is less soluble at low temperatures.

Final Purity Assessment and Storage

After purification by either method, the final purity of this compound should be confirmed by analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain an accurate mass and purity assessment.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

For storage, the purified compound should be kept in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation.[2]

Conclusion

The purification of this compound is a critical step to ensure its successful use in research and development. Both flash column chromatography using a hexanes/ethyl acetate gradient and recrystallization from a suitable solvent system are effective methods. By understanding the principles behind these techniques, the potential impurities, and the stability of the target compound, researchers can consistently obtain high-purity material, leading to more reliable and reproducible scientific outcomes.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • The Royal Society of Chemistry. Supporting Information.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3232.
  • Zhang, L., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate.
  • ResearchGate. Synthesis, Enantioresolution, and Activity Profile of Chiral 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones as Potent N-Formyl Peptide Receptor Agonists.
  • Columbia University. Column chromatography.
  • Impact of Reaction Dynamics on Synthesis of Novel Nitrogen containing Aldehydes. International Journal of ChemTech Research.
  • Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209.
  • Moody, C. J., & Taylor, R. J. K. (2001). Aromatic Heterocyclic Chemistry. Oxford Chemistry Primers.
  • Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

Application Note: Recrystallization Protocol for 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of Purifying 6-Methylpyridazine-3-carbaldehyde

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyridazine scaffold is a key pharmacophore in numerous biologically active molecules, and the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, complicate reaction monitoring and product isolation, and ultimately impact the yield and biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization, a fundamental technique for isolating crystalline solids in high purity.

The rationale behind recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).

Physicochemical Properties and Solvent Selection Rationale

While a definitive melting point for this compound is not consistently reported in publicly available literature, its structural analogues and general physicochemical principles guide the selection of an appropriate recrystallization solvent. The presence of the polar pyridazine ring and the carbaldehyde group suggests that the molecule possesses moderate polarity.

PropertyValue/InformationSource
Molecular Formula C₆H₆N₂OChemScene[1]
Molecular Weight 122.12 g/mol ChemScene[1]
Predicted logP 0.59752ChemScene[1]
Storage Conditions 2-8°C, dry environmentChemScene[1]

Based on the solubility of structurally related pyridazine derivatives, a polar protic solvent such as ethanol or isopropanol, or a polar aprotic solvent like acetone, often proves effective. For compounds that are highly soluble in a particular solvent at room temperature, an anti-solvent system, such as acetone/hexanes, can be employed. In this method, the compound is dissolved in a minimal amount of a "good" solvent (acetone) in which it is highly soluble, and a "poor" solvent (hexanes) in which it is insoluble is gradually added to induce crystallization.

This protocol will focus on a single-solvent recrystallization using isopropanol, a common and effective solvent for many nitrogen-containing heterocyclic compounds. An alternative anti-solvent procedure is also described.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Watch glass

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Scintillation vials or other suitable containers for purified product

Step-by-Step Procedure (Single-Solvent Recrystallization with Isopropanol):
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to maximize the yield of the recrystallized product.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Rationale: This step removes any insoluble impurities that would otherwise contaminate the final product. Pre-heating the glassware prevents premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes. Rationale: Lowering the temperature further decreases the solubility of the compound, thereby maximizing the recovery of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol. Rationale: The cold solvent will wash away any remaining soluble impurities from the surface of the crystals without dissolving a significant amount of the product.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Transfer the purified crystals to a watch glass or a suitable container and dry them in a vacuum oven at a temperature well below the expected melting point (e.g., 40-50°C) until a constant weight is achieved.

Alternative Procedure (Anti-Solvent Recrystallization with Acetone/Hexanes):
  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring, slowly add hexanes to the solution until a slight turbidity (cloudiness) persists.

  • Inducing Crystallization: If crystals do not form immediately, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Cooling and Isolation: Allow the flask to stand at room temperature for the crystals to grow. Subsequently, cool the flask in an ice-water bath to maximize the yield. Collect, wash with a small amount of cold hexanes, and dry the crystals as described in the single-solvent method.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to increase the concentration.- Try an anti-solvent system.- Scratch the inner wall of the flask with a glass rod or add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly.- Use a lower-boiling point solvent.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath for a longer period.- Consider a different solvent system.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filt Hot Gravity Filtration insoluble_check->hot_filt Yes cool Slow Cooling to RT insoluble_check->cool No hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Vacuum Oven Drying wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Purity Assessment Post-Recrystallization

In the absence of a reliable melting point value, the purity of the recrystallized this compound should be assessed by other analytical methods:

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single, well-defined spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for identifying and quantifying impurities. The spectrum of the purified product should show sharp signals corresponding to the target molecule with minimal or no signals from impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

Conclusion

This application note provides a comprehensive and practical guide for the purification of this compound via recrystallization. By carefully selecting a solvent system and adhering to the principles of controlled dissolution and crystallization, researchers can obtain this valuable synthetic intermediate in high purity, ensuring the reliability and success of subsequent synthetic endeavors.

References

  • Purifying aldehydes? : r/chemistry - Reddit. (2015).
  • Sawada, H., Harada, T., & Takeda, M. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(3), 891-900.
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents.
  • St-Gelais, A., & Schougaard, S. B. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1141-1146.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.
  • El-Ghanam, A. M. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
  • US4628088A - Preparation of substituted pyridazines - Google Patents. (1986).

Sources

Application Notes and Protocols for the Synthesis of N-Substituted (6-Methylpyridazin-3-yl)methanamines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties.[1] Characterized by weak basicity, a significant dipole moment, and a robust capacity for dual hydrogen bonding, the pyridazine core offers advantages in modulating pharmacokinetic and pharmacodynamic properties.[1] Its ability to serve as a less lipophilic bioisostere for phenyl rings and other heteroaromatic systems makes it an attractive component in the design of novel therapeutics.[2] Notable drugs and clinical candidates incorporating the pyridazine scaffold underscore its importance in addressing a range of diseases, from cancer to inflammatory conditions.[1][3][4]

The synthesis of N-substituted (6-methylpyridazin-3-yl)methanamines via the reaction of 6-methylpyridazine-3-carbaldehyde with primary amines is a key transformation for generating diverse libraries of compounds for drug screening. This reaction, typically proceeding through a reductive amination pathway, provides a reliable and versatile method for introducing a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and applications of this important reaction.

Chemical Principles and Reaction Mechanism

The reaction of this compound with a primary amine to form a secondary amine proceeds in two key stages: the formation of an imine intermediate followed by its reduction. This process is known as reductive amination.[5]

Part 1: Imine Formation

The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically a reversible, acid-catalyzed process.[2][6] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine (also known as a Schiff base).

The pH of the reaction medium is crucial for successful imine formation. A weakly acidic environment (pH 4-6) is optimal to catalyze the dehydration of the carbinolamine intermediate without significantly protonating the primary amine, which would render it non-nucleophilic.[2]

Part 2: Reduction of the Imine

The imine intermediate is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this step, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice.[6] It is less reactive towards aldehydes and ketones compared to other borohydrides, allowing for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present in the reaction mixture.

Alternatively, a two-step procedure can be followed where the imine is first formed and then reduced with a reagent like sodium borohydride (NaBH₄).

Below is a diagram illustrating the overall reductive amination workflow.

G cluster_0 One-Pot Reductive Amination cluster_1 Two-Step Reductive Amination A This compound E Reaction Mixture A->E B Primary Amine (R-NH2) B->E C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->E D Solvent (e.g., DCE, THF) D->E F Work-up and Purification E->F Stir at RT G N-Substituted (6-methylpyridazin-3-yl)methanamine F->G H This compound K Imine Formation H->K I Primary Amine (R-NH2) I->K J Solvent + Acid Catalyst J->K M Reduction K->M Isolate (optional) L Sodium Borohydride (NaBH4) L->M N Work-up and Purification M->N O N-Substituted (6-methylpyridazin-3-yl)methanamine N->O

Caption: Workflow for one-pot and two-step reductive amination.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity and high selectivity.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline, or various alkylamines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE or THF (0.1-0.2 M), add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly for less reactive amines.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted (6-methylpyridazin-3-yl)methanamine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is useful when the primary amine is not compatible with the one-pot conditions or if the imine intermediate is particularly stable.

Materials:

  • This compound

  • Primary amine of choice

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware

Procedure:

Step A: Imine Formation

  • Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol or ethanol (0.2-0.5 M).

  • Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR. This step may take from 30 minutes to several hours. For some amines, gentle heating may be required.

  • Once the imine formation is complete, the reaction mixture can be used directly in the next step or the solvent can be removed under reduced pressure.

Step B: Reduction

  • Cool the solution containing the imine (or the residue dissolved in fresh methanol/ethanol) to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Characterization of N-Substituted (6-Methylpyridazin-3-yl)methanamines

The successful synthesis of the target compounds can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the methylene group protons adjacent to the nitrogen (typically a singlet or a multiplet around 3.5-4.5 ppm) are indicative of the product formation. The signals for the pyridazine ring protons and the methyl group will also be present.

  • ¹³C NMR: The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the methylene carbon (around 40-60 ppm) confirm the reduction.

Representative ¹H and ¹³C NMR Data for Analogous Structures:

Compound Structure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-benzyl-4-chloroaniline7.41-7.32 (m, 5H, Ar-H), 7.18-7.15 (m, 2H, Ar-H), 6.59-6.57 (m, 2H, Ar-H), 4.33 (s, 2H, CH₂), 4.09 (s, 1H, NH)Not provided in source
N-benzyl-4-fluoroaniline7.44-7.36 (m, 5H, Ar-H), 6.98-6.93 (t, J = 8.8Hz, 2H, Ar-H), 6.63-6.60 (m, 2H, Ar-H), 4.34 (s, 2H, CH₂), 3.97 (s, 1H, NH)156.6, 154.3, 144.1, 138.9, 128.3, 127.0, 115.3, 113.3, 48.5 (CH₂)

Data for analogous compounds sourced from reference[6].

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-substituted (6-methylpyridazin-3-yl)methanamine.

Infrared (IR) Spectroscopy:

The IR spectrum of the product will show the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of an N-H stretching band (for secondary amines, around 3300-3500 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reducing agent. - Insufficient imine formation. - Amine is not nucleophilic enough.- Use fresh sodium triacetoxyborohydride or sodium borohydride. - Add a catalytic amount of acetic acid. - Increase the reaction time or temperature for imine formation.
Formation of side products (e.g., dialkylation) - Over-reduction or reaction of the product amine with the starting aldehyde.- Use a milder reducing agent like NaBH(OAc)₃. - Use a slight excess of the primary amine.
Difficulty in purification - Similar polarity of starting materials and product.- Optimize the solvent system for column chromatography. - Consider derivatization to a salt for purification by recrystallization.

Applications in Drug Development

The N-substituted (6-methylpyridazin-3-yl)methanamine scaffold is a valuable building block in the synthesis of biologically active molecules. The ability to readily introduce a diverse range of substituents via the primary amine allows for the fine-tuning of pharmacological properties.

  • Kinase Inhibitors: The pyridazine core is present in several kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The N-substituent can be modified to explore different pockets of the ATP-binding site.

  • GPCR Modulators: The versatility of the N-substituent allows for the synthesis of ligands that can target G-protein coupled receptors, where interactions with hydrophobic pockets are often crucial for activity.

  • Antimicrobial and Anticancer Agents: Pyridazine derivatives have shown promise as antimicrobial and anticancer agents.[7] The introduction of various amine functionalities can lead to compounds with improved potency and selectivity.

The synthetic accessibility of these compounds makes them ideal for high-throughput screening and lead optimization campaigns in drug discovery programs.

Conclusion

The reaction of this compound with primary amines via reductive amination is a robust and highly versatile method for the synthesis of a diverse range of N-substituted (6-methylpyridazin-3-yl)methanamines. The choice between a one-pot or two-step procedure, along with the selection of the appropriate reducing agent, provides flexibility in adapting the reaction to a wide variety of substrates. The resulting products are valuable scaffolds for the development of new therapeutic agents, leveraging the favorable physicochemical properties of the pyridazine core.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 939–1019.
  • Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions.
  • Wikipedia. (2023). Reductive amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lv, K., Wang, Y., Zhang, Y., & Liu, H. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 270, 116345.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate.

Sources

Application Notes and Protocols for Condensation Reactions of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent and selective interactions with biological targets.[1] As a bioisosteric replacement for phenyl rings, the pyridazine moiety can enhance aqueous solubility, modulate metabolic stability, and provide specific hydrogen bonding patterns crucial for drug-receptor binding. 6-Methylpyridazine-3-carbaldehyde is a key building block, offering a reactive aldehyde functionality for the construction of a diverse array of molecular architectures through condensation reactions. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex molecules from simpler precursors.[2] This guide provides detailed application notes and validated protocols for three seminal condensation reactions using this compound: the Knoevenagel Condensation, Schiff Base Formation, and the Wittig Reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[3][4] This reaction is exceptionally valuable for synthesizing α,β-unsaturated products, which are prevalent in pharmacologically active molecules and serve as versatile intermediates for further transformations, such as Michael additions.[5] The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the aldehyde carbon, often facilitating high yields under mild conditions.

Mechanistic Insight & Experimental Rationale

The reaction is typically initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, triethylamine, or even milder bases) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system.[3] The choice of solvent and catalyst is crucial; environmentally benign systems like ethanol/water mixtures have proven highly effective for similar heteroaromatic aldehydes, often proceeding without the need for a strong catalyst.[6] This "green chemistry" approach not only minimizes environmental impact but also simplifies product purification.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation

This protocol is adapted from established procedures for pyridinecarbaldehydes and is expected to be highly effective for this compound due to the similar electronic properties of the heterocyclic systems.[6]

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Active Methylene Compound (e.g., Malononitrile, 1.1 mmol, 72.67 mg)

  • Ethanol (3 mL)

  • Deionized Water (3 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Add a 1:1 mixture of ethanol and deionized water (6 mL total).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

  • Upon completion, the product often precipitates directly from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure α,β-unsaturated pyridazine derivative.

Self-Validation and Characterization:

  • Yield: High yields (typically >90%) are expected.[6]

  • Purity: The purity of the product can be assessed by its sharp melting point and confirmed by NMR spectroscopy.

  • Spectroscopic Analysis: The successful formation of the product is confirmed by ¹H NMR, observing the appearance of a new vinyl proton signal and the disappearance of the aldehyde proton signal (typically around δ 10.0 ppm). The C=N and C=C stretching vibrations can be observed in the IR spectrum.

Schiff Base Formation: Accessing Imines for Diverse Applications

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[1][7] This reaction is fundamental in the synthesis of a vast number of biologically active compounds, including antimicrobial, antifungal, and anticancer agents.[8][9] The resulting azomethine (-C=N-) linkage is a key pharmacophore and a versatile handle for constructing more complex heterocyclic systems.

Mechanistic Insight & Experimental Rationale

The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate is often unstable and readily undergoes dehydration, which is the rate-determining step and is frequently catalyzed by a weak acid (e.g., glacial acetic acid).[10] The reaction is typically performed under reflux in a suitable solvent like ethanol, which effectively removes the water formed and drives the equilibrium towards the product.[1] The choice of the primary amine can be varied extensively, from simple anilines to complex hydrazides, allowing for fine-tuning of the final product's properties.

Experimental Protocol: Acetic Acid-Catalyzed Schiff Base Synthesis

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Primary Amine (e.g., 4-fluoroaniline, 1.0 mmol, 111.10 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (5 mL).

  • Add the amine solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Maintain reflux for 2-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of solution.

  • If precipitation is slow, the solution can be concentrated under reduced pressure and cooled in an ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation and Characterization:

  • Yield: Good to excellent yields are generally obtained.

  • Purity: Purity can be checked by melting point determination and confirmed by elemental analysis.

  • Spectroscopic Analysis: Confirmation of the imine bond formation is achieved through:

    • ¹H NMR: Disappearance of the aldehyde proton signal and the amine (-NH₂) protons, and the appearance of a characteristic azomethine proton (-CH=N-) signal (typically δ 8.0-9.0 ppm).

    • IR Spectroscopy: Appearance of a strong C=N stretching band around 1600-1630 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the Schiff base.

Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of this reaction is the unambiguous placement of the double bond, a feature not always achievable with other elimination reactions.[11] The stereochemical outcome (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions.

Mechanistic Insight & Experimental Rationale

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring.[13] This intermediate is unstable and collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[13]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or nitrile) are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[3] These reactions can often be run under milder conditions.

  • Non-stabilized Ylides (containing alkyl groups) are more reactive and typically yield the kinetically favored (Z)-alkene.[3] These reactions require strong bases (like n-BuLi or NaH) and anhydrous, aprotic conditions for the in situ generation of the ylide from its corresponding phosphonium salt.[11]

Experimental Protocol 1: (E)-Alkene Synthesis with a Stabilized Ylide

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 mmol, 383.2 mg)

  • Anhydrous Toluene (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a 50 mL round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add this compound (1.0 mmol) and anhydrous toluene (15 mL) to the flask and stir until dissolved.

  • Add the stabilized Wittig reagent (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue contains the product and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-alkene.

Experimental Protocol 2: (Z)-Alkene Synthesis with a Non-Stabilized Ylide (In Situ Generation)

Materials:

  • Alkyltriphenylphosphonium Halide (e.g., Ethyltriphenylphosphonium bromide, 1.2 mmol, 445.3 mg)

  • n-Butyllithium (n-BuLi) (1.2 mmol, e.g., 0.75 mL of 1.6 M solution in hexanes)

  • This compound (1.0 mmol, 122.12 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Schlenk flask or similar oven-dried glassware with nitrogen inlet

  • Syringes for liquid transfer

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add the alkyltriphenylphosphonium halide (1.2 mmol) and anhydrous THF (15 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.2 mmol) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Cool the ylide solution back down to 0 °C.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the (Z)-alkene from triphenylphosphine oxide and other byproducts.

Data Summary and Visualization

Table 1: Representative Condensation Reactions and Conditions
Reaction TypeNucleophileCatalyst/BaseSolventTemp. (°C)Expected Product Type
KnoevenagelMalononitrileNoneEtOH/H₂ORTα,β-Unsaturated Nitrile
Schiff Base4-FluoroanilineAcetic AcidEthanolRefluxImine (Azomethine)
Wittig (E-selective)PPh₃=CHCO₂EtNoneTolueneReflux(E)-α,β-Unsaturated Ester
Wittig (Z-selective)[PPh₃CH₂CH₃]⁺Br⁻n-BuLiTHF0 to RT(Z)-Alkene
Visualization of Reaction Workflows

Knoevenagel_Workflow

Schiff_Base_Workflow

Wittig_Workflow

References

  • Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Ghahremanzadeh, R., et al. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
  • Pinga, O., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. [Link]
  • Matar, S., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Semantic Scholar. [Link]
  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of novel quinoline-based Schiff bases and their antibacterial activities. Organic and Medicinal Chemistry Letters. [Link]
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
  • Taylor & Francis Online. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Kuddushi, M., et al. (2018). Synthesis and Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]
  • ResearchGate. (n.d.).
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
  • ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. [Link]
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
  • Fernandes, S. S. M., & Raposo, M. M. M. (n.d.).
  • Diva-portal.org. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Aniline Schiff Base Ligand, L1. [Link]
  • Scientific Research Publishing. (n.d.). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. [Link]
  • ACS. (n.d.).

Sources

Application Note: A Practical Guide to the Synthesis and Characterization of Schiff Base Derivatives from 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Pyridazine, a 1,2-diazine heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its prevalence in numerous bioactive compounds.[1] The unique arrangement of its nitrogen atoms influences its electronic properties, making it a valuable pharmacophore in the design of therapeutic agents with a wide spectrum of activities, including anticancer, antidepressant, and antiviral properties.[1][2] When the pyridazine core is functionalized with a carbaldehyde group, as in 6-Methylpyridazine-3-carbaldehyde, it becomes an excellent electrophilic precursor for the synthesis of Schiff bases.

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] This reaction is one of the most versatile and reliable methods for forming carbon-nitrogen double bonds in organic synthesis.[5][6] The resulting imine linkage is not merely a structural element but is often critical to the biological activity of the molecule.[7] Pyridine- and pyridazine-based Schiff bases, in particular, are of significant interest as they possess a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[8][9][10]

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis, purification, and characterization of novel Schiff base derivatives starting from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and detail the analytical techniques required to confirm the successful synthesis of these promising compounds.

The Chemistry: Mechanism and Rationale

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and can be catalyzed by either acid or base.[4][11]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of Carbinolamine: This attack forms an unstable tetrahedral intermediate known as a carbinolamine.[6]

  • Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine. This step is often the rate-limiting step and can be accelerated by gentle heating (reflux) and the presence of a catalytic amount of a weak acid, such as glacial acetic acid, which protonates the hydroxyl group, making it a better leaving group.[4][12]

The pyridazine ring's electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine. The stability of the resulting Schiff base is enhanced by the conjugation between the pyridazine ring and the newly formed azomethine group.[7]

Experimental Workflow and Protocols

The following section details the materials, equipment, and step-by-step procedures for the synthesis and characterization of 6-Methylpyridazine-based Schiff bases.

General Workflow Diagram

The overall process, from starting materials to final characterization, is outlined in the workflow diagram below. This visual guide provides a high-level overview of the entire experimental sequence.

Caption: Workflow for Synthesis and Characterization.

Materials and Reagents
  • Aldehyde: this compound

  • Amines: Various primary aromatic or aliphatic amines (e.g., Aniline, 4-Chloroaniline, 4-Methoxyaniline, Benzylamine)

  • Solvent: Absolute Ethanol or Methanol (Analytical Grade)

  • Catalyst (Optional): Glacial Acetic Acid

  • Purification: Appropriate recrystallization solvents

  • Monitoring: Silica gel TLC plates (F254)

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, filtration apparatus (Büchner funnel), melting point apparatus.

General Synthesis Protocol

This protocol describes a robust and widely applicable method for the condensation reaction.[4][12][13]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.22 g) in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the selected primary amine.

  • Catalyst Addition (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalyzes the dehydration of the carbinolamine intermediate, significantly increasing the reaction rate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) using a magnetic stirrer hotplate. Allow the reaction to proceed for 2-8 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction is a critical control point. Monitor it by TLC using a suitable eluent system (e.g., 9:1 Chloroform/Methanol). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is considered complete upon the disappearance of the starting material spots and the appearance of a new, single product spot.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then pour it slowly into 100 mL of crushed ice with stirring.[12] The solid Schiff base product will precipitate out.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with cold distilled water followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: The purity of the final compound is paramount. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline Schiff base.

Example Data: Synthesized Derivatives

The following table summarizes representative data for Schiff bases synthesized from this compound and various primary amines using the protocol described above.

Compound IDPrimary AmineReaction Time (h)Yield (%)M.P. (°C)Appearance
PDZ-01 Aniline488135-137Pale Yellow Crystals
PDZ-02 4-Chloroaniline392158-160Off-white Powder
PDZ-03 4-Methoxyaniline485142-144Bright Yellow Needles
PDZ-04 Benzylamine678110-112White Crystalline Solid

Characterization Protocols and Data Interpretation

Unequivocal structural confirmation is essential. The following spectroscopic techniques are standard for characterizing the synthesized Schiff bases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful tool for confirming the formation of the imine bond.

  • Protocol: Record the IR spectra of the compounds as KBr pellets.

  • Expected Data: The key diagnostic feature is the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretching vibration.[14] Concurrently, you should observe the disappearance of the C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra.

  • ¹H NMR Interpretation: The most definitive signal is a singlet observed in the δ 7.8-8.8 ppm range, corresponding to the azomethine proton (-CH=N-) .[7][15] Other expected signals include aromatic protons from the pyridazine and amine rings, and a singlet for the methyl group on the pyridazine ring (typically δ 2.2-2.6 ppm).

  • ¹³C NMR Interpretation: Look for the characteristic signal of the imine carbon (>C=N) in the δ 145-165 ppm region.[14][16]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

  • Protocol: Use a technique like Electrospray Ionization (ESI-MS).[15][17]

  • Interpretation: The mass spectrum should show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[14]

Potential Applications and Future Directions

The Schiff base derivatives synthesized via this protocol are valuable candidates for further investigation in drug discovery and materials science.

  • Medicinal Chemistry: Given the known biological activities of pyridazine and Schiff base scaffolds, these new derivatives should be screened for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[2][9][10] The presence of the imine group and the pyridazine nitrogen atoms makes these compounds excellent ligands for forming metal complexes.[16]

  • Coordination Chemistry: The synthesized Schiff bases can be used as ligands to create novel transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)). Such complexation often enhances biological activity compared to the free ligand.[12]

  • Chemosensors: The conjugated system and the presence of heteroatoms make these compounds potential candidates for the development of chemosensors for detecting specific metal ions.[8][9]

Conclusion

This application note provides a detailed, reliable, and scientifically grounded framework for the synthesis of novel Schiff bases from this compound. By following the step-by-step protocols for synthesis, purification, and characterization, researchers can efficiently generate a library of new chemical entities. The emphasis on reaction monitoring and comprehensive spectroscopic analysis ensures the integrity and validity of the results, empowering scientists in medicinal chemistry and materials science to explore the vast potential of these versatile compounds.

References

  • Luthra, P., et al. (2007). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents.
  • Durgun, M., et al. (2022). General method for the synthesis of Schiff bases.
  • Abbas, A., et al. (2021). General method to synthesize a Schiff base.
  • Sharma, S., et al. (2022).
  • Yousif, E., et al. (2021).
  • Kumar, S., et al. (2013). Comparative Study for Synthesis of Schiff Base Ligand.
  • Sharma, S., et al. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
  • Egbaji, E., et al. (2020). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co, Ni and Cu ions: Spectral and Magnetic Characterization.
  • Bhaskar, R., et al. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydrazone Ligand. Jordan Journal of Chemistry (JJC). [Link]
  • Sayyed, M., et al. (2018). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. [Link]
  • Sharma, S., et al. (2022). Chemosensors based on Schiff bases derived from pyridine derivatives.
  • Adekunle, O., et al. (2019). Synthesis, Characterization, and Antimicrobial Studies of a Novel Schiff Base Ligand. Chemistry Research Journal. [Link]
  • Al-Masoudi, A., et al. (2023). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Scirp.org. [Link]
  • Durgun, M., et al. (2022). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
  • Hayk S. A., et al. (2019). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. Science.gov. [Link]
  • Sharma, K., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
  • Al-Hamdani, A., et al. (2017). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. [Link]
  • Sharma, S., et al. (2010). Synthesis and characterization of pyrazinamide metal complexes.
  • Tayim, H., et al. (1983). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Inorganica Chimica Acta. [Link]
  • Kumar, A., et al. (2022). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
  • Al-Amiery, A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
  • Uba, A., et al. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes. Algerian Journal of Engineering and Technology. [Link]
  • Sotiropoulou, M., et al. (2012). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. [Link]
  • Sharma, S., et al. (2020). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. [Link]
  • Frolov, A., et al. (2023). Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles. MDPI. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 6-Methylpyridazine-3-carbaldehyde Thiosemicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of thiosemicarbazone derivatives from 6-methylpyridazine-3-carbaldehyde. Thiosemicarbazones are a versatile class of ligands known for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties, which are often attributed to their ability to chelate metal ions.[1][2][3] The pyridazine core is a prominent scaffold in medicinal chemistry, and its incorporation into the thiosemicarbazone framework presents a promising strategy for developing novel therapeutic agents.[4][5] This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering a robust, self-validating methodology grounded in established chemical principles. We will detail the prerequisite synthesis of the starting aldehyde, the core condensation reaction, and the essential analytical techniques for structural verification.

Introduction: The Scientific Rationale

Thiosemicarbazones (TSCs) are formed through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide.[1][6] Their chemical structure, characterized by the R¹R²C=NNHCSNH₂ backbone, allows them to act as efficient chelating agents for transition metals through the sulfur and hydrazinic nitrogen atoms.[1][2] This chelation capability is often linked to their biological activity, which includes the inhibition of key enzymes like ribonucleotide reductase, a critical step in DNA synthesis, and topoisomerase IIα, leading to apoptotic pathways in cancer cells.[6]

The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, is a bioisostere of pyridine and other aromatic systems.[4] Its inclusion can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The synthesis of TSCs derived from pyridazine carbaldehydes has been shown to yield compounds with retained antiviral activity but considerably reduced cytotoxicity compared to their pyridine analogues, highlighting the strategic advantage of this scaffold.[4]

This document provides a detailed protocol for synthesizing a specific subset of these compounds, starting with this compound, to create a library of novel thiosemicarbazone derivatives for further biological evaluation.

Synthesis of Starting Material: this compound

The starting aldehyde is not always commercially available and may need to be synthesized. A reliable method involves a multi-step process starting from 5-ethyl-2-methylpyridine.[7] While a full detailed protocol for this precursor is beyond the scope of this note, the general strategy is outlined below for completeness.

Synthetic Strategy Overview

The conversion of 5-ethyl-2-methylpyridine to this compound typically involves a sequence of selective oxidation, esterification, reduction, and a final oxidation step to yield the target aldehyde with an overall yield of approximately 47%.[7] Researchers should consult the primary literature for the specific reaction conditions and reagents for this preliminary synthesis.[7] Commercially, this compound can be sourced from specialized chemical suppliers.[8]

General Protocol: Synthesis of Thiosemicarbazone Derivatives

This section details the core experimental procedure for the condensation reaction between this compound and a substituted or unsubstituted thiosemicarbazide.

Underlying Principle: The Condensation Reaction

The formation of a thiosemicarbazone is a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable C=N imine bond of the thiosemicarbazone.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 6-Methylpyridazine- 3-carbaldehyde P1 Methanol Solvent + Catalytic Acid (e.g., Acetic Acid) R1->P1 R2 Thiosemicarbazide (or derivative) R2->P1 P2 Reflux (e.g., 3-5 hours) P1->P2 Prod This compound Thiosemicarbazone Derivative P2->Prod

Figure 1: General reaction scheme for thiosemicarbazone synthesis.

Materials and Reagents
Reagent/MaterialGradePurpose
This compound≥98% PurityAldehyde reactant
Thiosemicarbazide (or derivative)Reagent GradeNucleophile reactant
Methanol or EthanolAnhydrousReaction solvent
Glacial Acetic AcidACS GradeCatalyst
Diethyl EtherAnhydrousWashing solvent
Round-bottom flask with reflux condenser-Reaction vessel
Magnetic stirrer with heating plate-Agitation and heating
TLC plates (Silica gel 60 F₂₅₄)-Reaction monitoring
Buchner funnel and filter paper-Product isolation
Step-by-Step Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific thiosemicarbazide derivative used.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.22 g) in 30 mL of methanol. In a separate beaker, dissolve a slight molar excess of the chosen thiosemicarbazide derivative (e.g., 11 mmol) in 30 mL of warm methanol.

    • Causality Note: Using a slight excess of the thiosemicarbazide ensures the complete consumption of the limiting aldehyde reactant. Methanol is an excellent solvent as it dissolves both reactants and the water by-product, and its volatility simplifies removal post-reaction.[10][11]

  • Reaction Initiation: Add the thiosemicarbazide solution dropwise to the stirred aldehyde solution at room temperature. Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[10][12]

    • Causality Note: Acid catalysis is crucial for protonating the carbonyl group, which makes it more susceptible to nucleophilic attack by the weakly basic amino group of the thiosemicarbazide.[9]

  • Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.

    • Causality Note: Heating the reaction increases the rate of reaction, ensuring the formation of the thermodynamically stable imine product and driving the dehydration step to completion.[11][12]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Typically, a 7:3 mixture of hexane:ethyl acetate can be used as the mobile phase. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. This process usually takes 3-5 hours.[10]

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[11]

  • Purification: Wash the collected solid product several times with cold methanol or diethyl ether to remove any unreacted starting materials and soluble impurities.[11] For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot ethanol or acetone.[11]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. Store the final compound in a desiccator.

Characterization and Data Interpretation

Structural confirmation of the synthesized thiosemicarbazone derivatives is essential and is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data

The following table summarizes the key signals and peaks expected for the successful synthesis of this compound thiosemicarbazone.

TechniqueKey Signal / PeakExpected Range / Value (ppm or cm⁻¹)Rationale
FT-IR ν(N-H) stretch (NH and NH₂)3150-3450 cm⁻¹ (multiple bands)Indicates the presence of the amino and imino groups of the thiosemicarbazone moiety.[11][13]
ν(C=N) stretch (imine)1590-1610 cm⁻¹Confirms the formation of the crucial imine bond between the aldehyde and thiosemicarbazide.[11][14]
ν(C=S) stretch (thiocarbonyl)800-870 cm⁻¹ and/or 1015-1105 cm⁻¹Characteristic absorption for the thiocarbonyl group, confirming the thiosemicarbazone structure.[6][11]
¹H NMR δ(=N-NH) proton11.3 - 11.7 ppm (singlet)A highly deshielded singlet corresponding to the hydrazinic proton, a hallmark of thiosemicarbazone formation.[11][14]
δ(CH=N) proton (imine)7.9 - 8.4 ppm (singlet)Signal for the proton on the newly formed imine carbon.[11][14]
δ(NH₂) protons8.0 - 8.3 ppm (broad singlet)A broad signal for the two protons of the terminal amino group.[11]
δ(Pyridazine ring) protons7.5 - 9.0 ppm (doublets/multiplets)Aromatic protons from the pyridazine core.
δ(Methyl) protons~2.7 ppm (singlet)Signal for the three protons of the methyl group on the pyridazine ring.
¹³C NMR δ(C=S) carbon (thiocarbonyl)178 - 180 ppmThe characteristic downfield signal of the thiocarbonyl carbon.[11]
δ(CH=N) carbon (imine)138 - 142 ppmSignal for the imine carbon.[11]
Mass Spec Molecular Ion Peak[M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.Confirms the molecular weight of the final product.[3][11]
Overall Workflow

The entire process, from synthesis to final characterization, can be visualized as a linear workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification A 1. Condensation Reaction (Aldehyde + Thiosemicarbazide) B 2. Product Precipitation & Filtration A->B C 3. Washing with Cold Solvent B->C D 4. Recrystallization (Optional, for high purity) C->D E FT-IR Spectroscopy D->E F NMR Spectroscopy (¹H & ¹³C) E->F G Mass Spectrometry F->G H Final Characterized Product G->H

Figure 2: Step-by-step experimental and analytical workflow.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the synthesis of this compound thiosemicarbazone derivatives. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare these high-value compounds for screening in drug discovery programs. The inherent versatility of the thiosemicarbazide reactant allows for the creation of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies to identify lead candidates with potent and selective biological activity.

References

  • Heilmann, J., Glemser, A., Hummelsiep, S., et al. (1989). Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. Arzneimittelforschung, 39(10), 1196-201. [Link]
  • Yusuf, M., Khan, R. A., & Omar, M. N. (2023). Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics. ACS Omega. [Link]
  • Kumar, A., Sharma, S., & Kelly, M. (2018). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 166-176. [Link]
  • El-Atrash, A. M., Abu-Elella, F. M., & El-Bindary, A. A. (2019). Study, preparation and characterization of thiosemicarbazone ligands and their compounds.
  • Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2021). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. ACS Omega, 6(40), 26563–26575. [Link]
  • Casas, J. S., Castellano, E. E., Ellena, J., et al. (2001). Biological Activity of Complexes Derived From pyridine-2-carbaldehyde Thiosemicarbazone. Structure Of. Journal of Inorganic Biochemistry, 84(1-2), 143-51. [Link]
  • Brockman, R. W., Thompson, J. R., Bell, M. J., & Skipper, H. E. (1956). Observations on the Antileukemic Activity of Pyridine- 2-carboxaldehyde Thiosemicarbazone and Thiocarbohydrazone. Cancer Research, 16(2), 167-70. [Link]
  • Patel, H. H., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.
  • Anonymous. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
  • Sayer, J. M., & Jencks, W. P. (1973). General base catalysis of thiosemicarbazone formation. Journal of the American Chemical Society, 95(17), 5637–5649. [Link]
  • Salas, J. M., Romero-Molina, M. A., Rodríguez-Hidalgo, P., et al. (2020).
  • Gendron, T., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
  • Karimi, F., et al. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences. [Link]
  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 30(2), 549-556. [Link]
  • Al-Azzawi, A. M., & Al-Majidi, S. M. H. (2017). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Scirp.org. [Link]
  • Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Molecular Biology Reports. [Link]
  • Salas, J. M., et al. (n.d.). Scheme 1. Synthesis of thiosemicarbazide derivatives.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
  • Anonymous. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
  • Liu, J., et al. (2008). Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
  • Al-Ghorbani, M., et al. (2022).
  • Alam, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Scientific Reports. [Link]
  • Al-Jbouri, H. A. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [Link]
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Anonymous. (n.d.). Procedure for the Preparation of Thiosemicarbazone.
  • Chandra, S., & Raizada, S. (2015).

Sources

The Versatile Scaffolding of 6-Methylpyridazine-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocyclic Aldehyde

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Methylpyridazine-3-carbaldehyde, a substituted pyridazine aldehyde, has emerged as a highly valuable and versatile scaffold. Its unique electronic properties, stemming from the diazine core, and the reactive aldehyde functionality, position it as a key intermediate in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The pyridazine moiety is a common feature in bioactive molecules, contributing to their pharmacological profile through hydrogen bonding and dipole interactions.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in several powerful synthetic transformations. We will explore its application in the Wittig reaction for the formation of carbon-carbon double bonds, the Pictet-Spengler reaction for the construction of complex fused heterocyclic systems, and multicomponent reactions for the rapid generation of molecular diversity.

Core Properties and Reactivity

This compound is a crystalline solid with a molecular weight of 122.12 g/mol . The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key feature that drives its utility in a multitude of chemical transformations.

PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Off-white to yellow crystalline solid
SMILES Cc1cc(ccn1)C=O
CAS Number 635324-41-3

Application 1: Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes and phosphorus ylides.[2][3] The reaction's significance lies in its ability to introduce a carbon-carbon double bond with control over its position.[4] For this compound, the Wittig reaction provides a direct route to vinyl-substituted pyridazines, which are valuable precursors for polymerization and further functionalization.

Causality of Experimental Choices

The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome of the reaction.[2] Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides, generally favor the formation of (Z)-alkenes, while stabilized ylides, bearing an electron-withdrawing group, predominantly yield (E)-alkenes. The formation of the thermodynamically stable triphenylphosphine oxide is the driving force for this reaction.[5]

Wittig_Reaction aldehyde This compound intermediate Oxaphosphetane Intermediate aldehyde->intermediate + ylide Phosphorus Ylide (R-CH=PPh3) ylide->intermediate product Vinyl-substituted pyridazine intermediate->product [2+2] Cycloelimination tppo Triphenylphosphine oxide intermediate->tppo

Caption: Workflow of the Wittig Reaction.

Detailed Protocol: Synthesis of 3-(prop-1-en-1-yl)-6-methylpyridazine

This protocol details the reaction of this compound with a non-stabilized ylide to favor the (Z)-isomer.

Materials:

  • Ethyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) to the suspension. The color of the reaction mixture should turn deep orange or red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via a cannula.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired vinyl-pyridazine.

Application 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[6][7] This reaction is of immense importance in the synthesis of alkaloids and other pharmacologically active compounds.[8][9] Using this compound in a Pictet-Spengler reaction with tryptamine provides access to novel pyridazinyl-substituted β-carbolines, which are of interest in CNS drug discovery.[10]

Causality of Experimental Choices

The reaction is driven by the formation of an electrophilic iminium ion intermediate under acidic conditions, which then undergoes an intramolecular electrophilic attack on the electron-rich indole ring.[7] The choice of acid catalyst and solvent can influence the reaction rate and yield. Protic acids like trifluoroacetic acid (TFA) are commonly used to facilitate the formation of the iminium ion.

Pictet_Spengler_Reaction aldehyde This compound imine Iminium Ion Intermediate aldehyde->imine + Tryptamine, H+ tryptamine Tryptamine tryptamine->imine spirocycle Spirocyclic Intermediate imine->spirocycle Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spirocycle->product Rearomatization Ugi_Reaction cluster_reactants Reactants aldehyde This compound product α-Acylamino Amide aldehyde->product amine Amine (e.g., Aniline) amine->product acid Carboxylic Acid (e.g., Acetic Acid) acid->product isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) isocyanide->product

Sources

Application Notes and Protocols: 6-Methylpyridazine-3-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant biological activities.[1] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a valuable scaffold in medicinal chemistry for designing molecules that can effectively interact with biological targets.[1] Pyridazine-containing molecules have demonstrated a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antihypertensive properties.[2] In the realm of oncology, pyridazine-based scaffolds are key features in targeted therapies, including kinase inhibitors, highlighting their importance in modern drug discovery.[3][4]

6-Methylpyridazine-3-carbaldehyde is a particularly valuable building block. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl group and the pyridazine nitrogen atoms offer sites for further functionalization or can influence the molecule's pharmacokinetic profile. This document provides a detailed guide to the synthesis of this compound and its application as a precursor in the construction of diverse and medicinally relevant heterocyclic systems.

PART I: Synthesis of the Precursor: this compound

A robust and scalable synthesis of this compound is crucial for its utilization as a versatile precursor. A practical two-step approach involves the selective oxidation of one of the methyl groups of commercially available 3,6-dimethylpyridazine to a carboxylic acid, followed by a controlled reduction to the desired aldehyde.

Step 1: Selective Mono-oxidation to 6-Methylpyridazine-3-carboxylic Acid

The selective oxidation of one methyl group in the presence of another on the same pyridazine ring can be challenging. However, by carefully controlling the stoichiometry of a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, a serviceable yield of the mono-acid can be achieved. This strategy is adapted from methodologies developed for the oxidation of substituted methylpyridines and related heterocycles.[5][6]

Causality: The use of a strong oxidant in sulfuric acid is necessary to overcome the relative stability of the methyl groups attached to the electron-deficient pyridazine ring. The reaction temperature is kept moderate to minimize over-oxidation to the dicarboxylic acid. An ice bath is used initially to control the exothermic reaction upon addition of the oxidant.

Protocol 1: Synthesis of 6-Methylpyridazine-3-carboxylic Acid

Parameter Value
Starting Material 3,6-Dimethylpyridazine
Reagents Potassium Permanganate (KMnO₄), Sulfuric Acid (50%)
Solvent Water
Temperature 80 °C
Reaction Time 2-4 hours
Work-up Extraction with Ethyl Acetate
Purification Recrystallization from Methanol
Typical Yield 45-55%

Step-by-Step Methodology:

  • Under an ice bath, cautiously add 3,6-dimethylpyridazine (1 equivalent) to 50% sulfuric acid.

  • While stirring vigorously, slowly add potassium permanganate (4 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Filter the mixture to remove manganese dioxide.

  • Extract the aqueous filtrate with ethyl acetate (4 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude solid from methanol to afford pure 6-methylpyridazine-3-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to this compound

The direct reduction of a carboxylic acid to an aldehyde can be accomplished using various modern synthetic methods, avoiding the over-reduction to the corresponding alcohol. One common and effective method involves the conversion of the carboxylic acid to an activated intermediate (like an acyl chloride or an ester) followed by a controlled reduction. A more direct approach utilizes specialized reducing agents. For this transformation, a two-step, one-pot procedure involving conversion to the methyl ester followed by reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperature is a reliable strategy.[7]

Causality: The carboxylic acid is first converted to a methyl ester to increase its reactivity towards DIBAL-H. The reduction is performed at a low temperature (-78 °C) to prevent the over-reduction of the aldehyde to the alcohol. DIBAL-H is a powerful yet controllable reducing agent that can effectively reduce esters to aldehydes at low temperatures.

Protocol 2: Synthesis of this compound

Parameter Value
Starting Material 6-Methylpyridazine-3-carboxylic Acid
Reagents Thionyl Chloride (SOCl₂), Methanol, DIBAL-H
Solvent Dichloromethane (DCM)
Temperature -78 °C (for reduction)
Reaction Time 4-6 hours
Work-up Quenching with Methanol and Aqueous Rochelle's Salt
Purification Column Chromatography
Typical Yield 60-70%

Step-by-Step Methodology:

  • Suspend 6-methylpyridazine-3-carboxylic acid (1 equivalent) in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude methyl 6-methylpyridazine-3-carboxylate.

  • Dissolve the crude ester in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add DIBAL-H (1.1 equivalents, 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 3,6-Dimethylpyridazine Acid 6-Methylpyridazine-3-carboxylic Acid Start->Acid   KMnO₄, H₂SO₄    Aldehyde This compound Acid->Aldehyde   1. Esterification   2. DIBAL-H, -78°C    Knoevenagel_Reaction cluster_conditions Piperidine, EtOH, Reflux Aldehyde 6-Methylpyridazine -3-carbaldehyde Product Pyridazinyl-Substituted Alkene Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product

Caption: Knoevenagel condensation of this compound.

Gewald Three-Component Reaction for the Synthesis of Thieno[2,3-c]pyridazines

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. [8]By employing this compound as the carbonyl component, this reaction provides a direct route to the medicinally important thieno[2,3-c]pyridazine scaffold.

Causality: The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile (e.g., malononitrile). [3]Elemental sulfur then adds to the resulting electron-deficient alkene. The reaction is promoted by a base (e.g., morpholine or triethylamine), which facilitates both the initial condensation and the subsequent cyclization and tautomerization to form the stable aromatic 2-aminothiophene product.

Protocol 4: Gewald Synthesis of 2-Amino-4-(6-methylpyridazin-3-yl)thiophene-3-carbonitrile

Parameter Value
Starting Materials This compound, Malononitrile, Sulfur
Catalyst Morpholine
Solvent Ethanol
Temperature 50 °C
Reaction Time 3-5 hours
Work-up Cooling and Filtration
Purification Recrystallization
Typical Yield 70-85%

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (2 equivalents) and stir the mixture at 50 °C.

  • Monitor the reaction by TLC. After 3-5 hours, a precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then water to remove any residual morpholine and sulfur.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thieno[2,3-c]pyridazine derivative.

Gewald_Reaction cluster_reactants Reactants Aldehyde 6-Methylpyridazine -3-carbaldehyde Product Thieno[2,3-c]pyridazine Derivative Aldehyde->Product   Morpholine, EtOH, 50°C    Nitrile Malononitrile Nitrile->Product   Morpholine, EtOH, 50°C    Sulfur Sulfur Sulfur->Product   Morpholine, EtOH, 50°C   

Caption: Gewald three-component reaction for thieno[2,3-c]pyridazine synthesis.

Synthesis of Fused Pyrazolo[1,5-b]pyridazine Derivatives

Fused pyridazine systems are of great interest in drug discovery. The synthesis of pyrazolo[1,5-b]pyridazines can be achieved from pyridazine precursors. A versatile method involves the reaction of a suitably substituted pyridazine with a β-dicarbonyl compound or its equivalent. By first converting the aldehyde to a hydrazone, subsequent intramolecular cyclization can lead to the desired fused heterocyclic system.

Causality: The reaction of this compound with hydrazine will form the corresponding hydrazone. This intermediate can then react with a 1,3-dicarbonyl compound, such as acetylacetone, in an acidic medium. The reaction proceeds through a condensation followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazolo[1,5-b]pyridazine core.

Protocol 5: Synthesis of a Pyrazolo[1,5-b]pyridazine Derivative

Parameter Value
Starting Material This compound
Reagents Hydrazine Hydrate, Acetylacetone, Acetic Acid
Solvent Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Work-up Neutralization and Filtration
Purification Recrystallization
Typical Yield 55-65%

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in ethanol and add hydrazine hydrate (1.2 equivalents). Reflux for 1 hour to form the hydrazone.

  • To the cooled solution of the hydrazone, add acetylacetone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a dilute solution of sodium hydroxide.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-b]pyridazine derivative.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed herein for its synthesis and subsequent transformation via Knoevenagel condensation, Gewald reaction, and fused ring system formation provide reliable and scalable methods for accessing libraries of pyridazine-containing molecules. The strategic application of this building block will undoubtedly continue to fuel innovation in medicinal chemistry and drug discovery, enabling the development of new therapeutic agents targeting a spectrum of diseases.

References

  • Al-Kamali, A. S., Deeb, A., & Kamal El-Dean, A. M. (2010). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. European Journal of Chemistry, 7(4), 1475-1481. [Link]
  • Bedenbaugh, A. O., Bedenbaugh, J. H., Bergin, W. A., & Adkins, J. D. (1970). Synthesis of aldehydes and secondary amines from carboxylic acids via imines. Journal of the American Chemical Society, 92(19), 5774–5775. [Link]
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
  • Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(4), 2963-2983. [Link]
  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
  • Iosub, A. V., Moravčík, S., Wallentin, C. K., & Berman, J. (2019). Nickel-Catalyzed Direct Reduction of Carboxylic Acids to Aldehydes. Organic letters, 21(19), 7804–7808. [Link]
  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
  • Li, Y., et al. (2020). Synthesis of 6-methylpyridine-3-carbaldehyde. Hecheng Huaxue, 28(5), 453-456. (Note: This is a representative citation for a similar synthesis, as a direct citable protocol for the title compound was not found in a peer-reviewed journal).
  • Minisci, F., & Galli, R. (1965). Nucleophilic character of free radicals. A new, selective synthesis of 6-methyl-3-pyridazinecarboxylic acid. Tetrahedron Letters, 6(20), 1679-1684. [Link]
  • Reddy, B. S. R., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
  • Smalley, T. L., et al. (2008). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3626-3630. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]
  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
  • Zhang, W., et al. (2009). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. CN101508676B.

Sources

Topic: Antimicrobial Activity Studies of 6-Methylpyridazine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates urgent exploration of novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents. Heterocyclic compounds, particularly those containing the pyridazine nucleus, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The 6-Methylpyridazine-3-carbaldehyde core represents a versatile and synthetically accessible starting point. The aldehyde functional group provides a reactive handle for the creation of a diverse library of analogs (e.g., Schiff bases, hydrazones, and other derivatives), allowing for a systematic investigation of structure-activity relationships (SAR).[5][6]

This document provides a detailed guide for researchers engaged in the synthesis and evaluation of this compound analogs. It outlines the strategic rationale, provides robust, step-by-step protocols for antimicrobial susceptibility testing, and offers insights into data interpretation and the elucidation of preliminary SAR.

Conceptual Framework: From Synthesis to Bioactivity

The overall strategy involves the chemical modification of the this compound scaffold to generate a library of analogs. These analogs are then subjected to a tiered screening process to identify promising candidates with potent antimicrobial activity.

Rationale for Analog Synthesis

The primary synthetic route leverages the reactivity of the carbaldehyde at the 3-position of the pyridazine ring. Condensation reactions with various primary amines, hydrazines, or active methylene compounds can yield a diverse set of derivatives. The rationale is to probe the effect of different substituents on the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk), which in turn can influence its ability to penetrate microbial cells and interact with biological targets.[5][6]

G cluster_synthesis Conceptual Synthesis of Analogs parent 6-Methylpyridazine- 3-carbaldehyde reagents Primary Amines (R-NH2) Hydrazines (R-NHNH2) Active Methylene Cmpds parent->reagents Condensation Rxn analogs Diverse Library of Analogs (Schiff Bases, Hydrazones, etc.) reagents->analogs Generates

Caption: General synthetic strategy for creating analogs.

Protocols for Antimicrobial Susceptibility Testing (AST)

The cornerstone of evaluating new chemical entities is a robust and standardized method for antimicrobial susceptibility testing.[7][8] The following protocols are based on widely accepted methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[8][9][10]

Preliminary Screening: Agar Disk Diffusion Assay

This method provides a qualitative and rapid assessment of antimicrobial activity. It is an excellent first-pass screen to identify active compounds from a large library.[10][11][12]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate previously inoculated with a standardized microbial suspension. The compound diffuses into the agar, creating a concentration gradient. If the microbe is susceptible, a clear zone of no growth—the zone of inhibition—will appear around the disk.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[10] Pour 20-25 mL into sterile 100 mm Petri dishes and allow to solidify on a level surface.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[9]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution in DMSO) to each disk. Allow the solvent to evaporate completely.

    • Place the impregnated disks firmly onto the inoculated agar surface.

    • Crucial Controls:

      • Positive Control: A disk with a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).[1]

      • Negative Control: A disk treated only with the solvent (e.g., DMSO) to ensure it has no inhibitory effect.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism in vitro.[9][10]

Principle: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are examined for visible growth to determine the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Create a working solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for serial dilutions.

  • Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the compound working solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Add 100 µL of CAMHB only (no compound).

    • Column 12 (Sterility Control): Add 100 µL of CAMHB only (no compound, no inoculum).

  • Inoculum Preparation: Prepare the microbial suspension as described in the disk diffusion protocol (Section 2.1, Step 2). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The growth control (Column 11) should show distinct turbidity.

    • The sterility control (Column 12) should remain clear.

Experimental Workflow and Data Management

A systematic workflow is essential for high-throughput screening and reliable data generation.

G cluster_workflow Antimicrobial Screening Workflow A Prepare Compound Library (Analogs in DMSO) C Perform Primary Screen (Agar Disk Diffusion) A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C E Perform Secondary Screen (Broth Microdilution for MIC) B->E D Identify 'Hits' (Analogs with Zone of Inhibition) C->D Measure Zones D->E Active Compounds F Record & Tabulate MIC Values (μg/mL or μM) D->F Inactive Compounds (Archive Data) E->F Determine MIC G Analyze Structure-Activity Relationship (SAR) F->G

Caption: A typical workflow for screening chemical analogs.

Data Presentation

Quantitative data from MIC assays should be presented in a clear, tabular format. This allows for easy comparison of the activity of different analogs against a panel of microorganisms.

Table 1: Example MIC Data for this compound Analogs

Compound IDModification at C3-aldehydeMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
Parent -CHO>128>128>128
Analog 1 =N-phenyl64128>128
Analog 2 =N-(4-chlorophenyl)163264
Analog 3 =N-NH-phenyl3264128
Gentamicin (Positive Control)0.51N/A
Fluconazole (Positive Control)N/AN/A4

Note: Data are hypothetical and for illustrative purposes only.

Preliminary Structure-Activity Relationship (SAR) Analysis

Once MIC data for a library of analogs is obtained, a preliminary SAR analysis can be performed.[3] This involves correlating specific structural modifications with changes in antimicrobial potency and spectrum.[11][12]

Key Questions to Address:

  • Effect of Lipophilicity: Does adding lipophilic groups (e.g., halogens, alkyl chains) to the phenyl ring of a Schiff base analog increase activity, perhaps by enhancing membrane penetration?

  • Electronic Effects: How do electron-donating versus electron-withdrawing groups on appended aromatic rings influence MIC values?

  • Hydrogen Bonding: Does the introduction of hydrogen bond donors/acceptors (e.g., in a hydrazone linker) improve activity?

  • Spectrum of Activity: Do certain structural features confer selective activity against Gram-positive bacteria, Gram-negative bacteria, or fungi?

G cluster_sar Structure-Activity Relationship (SAR) Points core 6-Methylpyridazine Core r_group R-Group Modification (Vary Lipophilicity, Electronics, Sterics) core->r_group Modify at C3-position activity Observed Antimicrobial Activity (MIC Value) r_group->activity Influences

Caption: Key points for SAR analysis of the core scaffold.

By systematically synthesizing and screening analogs, researchers can build a robust dataset to guide the design of next-generation compounds with enhanced potency and optimized pharmacological properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • [Anonymous]. (Date unavailable). [Antimicrobial activity of new pyridazine derivatives]. PubMed.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. 1st Edition. CRC Press.
  • Asal, M. M., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96.
  • [Anonymous]. (Date unavailable). [Antimicrobial activity of new pyridazine derivatives]. Semantic Scholar.
  • Gouda, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • [Anonymous]. (Date unavailable). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • El-Gazzar, M. G., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • [Anonymous]. (Date unavailable). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source unavailable.
  • Head, M. S., et al. (2023). Development of Py

Sources

Application Notes and Protocols for Investigating the Anticancer Properties of 6-Methylpyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyridazine Scaffold in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone for the development of novel therapeutics, particularly in oncology.[3][4] Pyridazine-containing compounds have been successfully designed to target a wide array of biological processes integral to cancer progression, including aberrant cell signaling, epigenetic modifications, and tumor metabolism.[1] Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival, making them attractive targets for cancer therapy.[2][3][5]

This guide focuses on derivatives of 6-Methylpyridazine-3-carbaldehyde , a versatile starting material for generating diverse chemical libraries.[6] The carbaldehyde group provides a reactive handle for synthesizing a variety of Schiff bases, hydrazones, and other heterocyclic systems, enabling a thorough exploration of the structure-activity relationship (SAR).[1][7] These application notes provide a comprehensive suite of protocols for researchers engaged in the discovery and development of novel anticancer agents, guiding them from initial synthesis and cytotoxicity screening to in-depth mechanistic investigation.

Part 1: Synthesis and Chemical Library Generation

The foundational step in this investigation is the chemical modification of the this compound core to generate a library of derivatives. The aldehyde functional group is highly amenable to condensation reactions, providing a straightforward route to structural diversity.

Rationale for Derivatization

The goal of synthesizing a derivative library is to systematically alter the physicochemical properties of the parent molecule to enhance its biological activity and selectivity. By introducing different aromatic, heterocyclic, or aliphatic moieties, one can modulate factors such as:

  • Target Binding: Introducing groups that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein (e.g., a kinase active site).

  • Pharmacokinetics (ADME): Modifying properties like solubility, membrane permeability, and metabolic stability.[2][3]

  • Structure-Activity Relationship (SAR): Understanding which structural features are essential for the desired anticancer effect.[1]

General Synthetic Protocol: Hydrazone Derivative Synthesis

A common and effective strategy is the synthesis of hydrazone derivatives. This protocol outlines a general method.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazide: Add an equimolar amount of the desired substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum. If necessary, recrystallize the product from a suitable solvent to achieve high purity.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

G cluster_synthesis Generalized Synthetic Workflow start 6-Methylpyridazine- 3-carbaldehyde process Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->process 1 eq. reagent Substituted Hydrazide (R-NHNH2) reagent->process 1 eq. product Target Derivative: Pyridazinyl Hydrazone process->product purify Purification & Characterization product->purify

Caption: Generalized workflow for synthesizing hydrazone derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial biological assessment involves screening the synthesized derivatives for their ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity assays performed on a panel of human cancer cell lines.[9]

Protocol 2.1: Cell Culture and Maintenance

Reproducible and reliable data begins with consistent cell culture practices.[10]

  • Cell Lines: Obtain human cancer cell lines from a reputable source (e.g., ATCC). Common choices for initial screening include MCF-7 (breast), HCT-116 (colon), A549 (lung), and HepG2 (liver).[5][8][11]

  • Culture Media: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Passage cells regularly (typically at 70-80% confluency) to maintain exponential growth and ensure cell health.

Protocol 2.2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[10][12]

  • Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of dilutions in culture media to achieve the final desired concentrations (e.g., ranging from 0.01 to 100 µM).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[9]

Quantitative Data Presentation

Summarize the cytotoxicity data in a table for clear comparison of the potency of different derivatives across multiple cell lines.

Compound ID R-Group Modification IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on HCT-116 IC₅₀ (µM) on A549
Parent -H> 100> 100> 100
PDZ-01 4-Fluorophenyl5.28.112.5
PDZ-02 4-Nitrophenyl2.84.57.9
PDZ-03 Pyridin-4-yl15.622.435.1
Doxorubicin (Positive Control)0.91.21.5

Table 1: Hypothetical in vitro cytotoxicity data for this compound derivatives.

Part 3: Elucidating the Mechanism of Action

Derivatives that exhibit potent cytotoxicity (low µM IC₅₀ values) should be advanced to mechanistic studies to understand how they induce cell death. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.

G cluster_workflow Mechanistic Investigation Workflow start Synthesized Derivatives cytotoxicity Cytotoxicity Screening (MTT / SRB Assay) start->cytotoxicity select_potent Identify Potent Compounds (Low µM IC50) cytotoxicity->select_potent apoptosis Apoptosis Assays (Annexin V, Caspase) select_potent->apoptosis Mechanism? cell_cycle Cell Cycle Analysis (Propidium Iodide) select_potent->cell_cycle Mechanism? target_id Target Identification (Western Blot, Kinase Assays) apoptosis->target_id cell_cycle->target_id

Caption: Workflow from initial screening to mechanistic studies.

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution in the G0/G1, S, and G2/M phases of the cell cycle.[10][14] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[15]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by resuspending them in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.[18]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Collect both floating and adherent cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 4: Signaling Pathway and Target Analysis

Western blotting is an indispensable technique for investigating how a compound affects the expression and phosphorylation status of key proteins within cellular signaling pathways.[19] This provides critical insight into the compound's molecular target and mechanism of action.[20]

Protocol 4.1: Western Blot Analysis

This protocol outlines the key steps for analyzing proteins involved in apoptosis and cell cycle regulation.[21][22]

  • Cell Lysis: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested targets include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[15][23][24]

    • Cell Cycle: p53, p21, Cyclin D1, CDK4/6.

    • Kinase Pathways: p-AKT, total AKT, p-EGFR, total EGFR.[21][25]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_pathway Hypothetical Signaling Pathway Targeted by PDZ-02 EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Casp9 Caspase-9 AKT->Casp9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis PDZ02 PDZ-02 Derivative PDZ02->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR/PI3K/AKT pathway.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents.[4] Its synthetic tractability allows for the creation of large, diverse libraries of compounds for biological screening. The protocols detailed in these application notes provide a robust and systematic framework for researchers to design, synthesize, and evaluate new pyridazine derivatives. By progressing from broad cytotoxicity screening to focused mechanistic studies involving cell cycle analysis, apoptosis assays, and Western blot analysis, investigators can effectively identify lead compounds and elucidate their mechanisms of action, paving the way for the development of next-generation targeted cancer therapies.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. PubMed.
  • Application Notes and Protocols for the Development of Novel Anticancer Agents
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • Cell Cycle Proliferation | Cell-Based Functional Assay. BD Biosciences.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed.
  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Bioassays for anticancer activities. Semantic Scholar.
  • Cell Apoptosis Assays.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumul
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets. Benchchem.
  • Apoptosis and Cell Health Detection. Elabscience.
  • Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. NIH.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evalu
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Pyridazine Derivatives I Showed Potent Anticancer Activity and...
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Western blot protocol. Abcam.
  • Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
  • Synthesis and Anti Cancer Activity of Pyrido(2,3-c)
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor

Sources

The Versatile Aldehyde: Application Notes on 6-Methylpyridazine-3-carbaldehyde in Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a scaffold of significant interest in both medicinal chemistry and materials science.[1][2] Its unique physicochemical properties—including a high dipole moment, capacity for robust hydrogen bonding, and π-deficient nature—make it an attractive building block for creating novel functional materials.[1][3] The electron-withdrawing character of the pyridazine ring can be harnessed to design molecules with tailored electronic and photophysical properties, suitable for applications ranging from organic electronics to chemical sensing.

This guide focuses on a particularly useful derivative, 6-Methylpyridazine-3-carbaldehyde. The aldehyde functional group serves as a versatile chemical handle, allowing for a variety of subsequent chemical transformations. This opens the door to a diverse library of functional materials, each originating from this common precursor. Herein, we provide detailed application notes and protocols for the use of this compound in the development of advanced functional materials, including fluorescent sensors, organic light-emitting diode (OLED) components, and precursors for metal-organic framework (MOF) linkers.

Physicochemical Properties of the Core Scaffold

Before delving into synthetic protocols, it is crucial to understand the inherent properties of the this compound core that underpin its utility.

PropertyValue/DescriptionSignificance in Materials Design
Molecular Formula C₆H₆N₂OProvides the basic structural unit.
Molecular Weight 122.12 g/mol A relatively small and lightweight building block.
Dipole Moment High (inherent to the pyridazine ring)Influences intermolecular interactions, solubility, and molecular packing in the solid state.
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 carbonyl oxygen)Enables directionality in crystal engineering and interaction with protic solvents or analytes.
Reactivity Aldehyde group is electrophilic and susceptible to nucleophilic attack.This is the primary site for synthetic elaboration.

Application I: Synthesis of Pyridazine-Based Schiff Bases for Fluorescent "Turn-on" Sensors

Scientific Rationale: Schiff base condensation is a reliable and straightforward reaction for converting aldehydes into imines.[4] By reacting this compound with an aniline derivative that contains a latent fluorophore or a group that quenches fluorescence, it is possible to create a sensor. The coordination of the resulting Schiff base's imine nitrogen and a pyridazine ring nitrogen to a specific metal ion can restrict C=N bond rotation and induce a "turn-on" fluorescent response through a chelation-enhanced fluorescence (CHEF) effect.

Protocol 1: Synthesis of a Pyridazine-Aniline Schiff Base

Objective: To synthesize N-((6-methylpyridazin-3-yl)methylene)aniline as a model Schiff base.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 8.19 mmol) in 40 mL of absolute ethanol.

  • To this solution, add aniline (0.76 g, 8.19 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution as a crystalline solid. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure Schiff base.

  • Dry the product under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Application II: Knoevenagel Condensation for the Synthesis of π-Extended Systems for Optoelectronics

Scientific Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[6] This reaction is ideal for extending the π-conjugation of the pyridazine core, which is a key strategy in designing materials for nonlinear optics and organic electronics.[7][8] Reacting this compound with a compound like malononitrile will introduce a dicyanovinyl group, a strong electron-withdrawing moiety, creating a push-pull chromophore that can exhibit interesting photophysical properties.

Protocol 2: Synthesis of 2-((6-Methylpyridazin-3-yl)methylene)malononitrile

Objective: To synthesize a π-extended pyridazine derivative via Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Toluene (ACS Grade)

  • Dean-Stark apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add this compound (1.0 g, 8.19 mmol) and malononitrile (0.54 g, 8.19 mmol) in 50 mL of toluene.

  • Add a catalytic amount of piperidine (approx. 0.1 mL).

  • Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.[9]

  • Continue refluxing for 3-5 hours or until no more water is collected.

  • Monitor the reaction by TLC (5:5 hexane:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude product. Purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield the final product.

Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR. The photophysical properties (UV-Vis absorption and fluorescence emission) should be investigated in various solvents to assess its potential for optoelectronic applications.

Application III: Wittig Reaction for Alkene Synthesis and Polymer Precursors

Scientific Rationale: The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes with complete control over the double bond's position.[10] By using a phosphorus ylide, this compound can be converted into a vinyl-substituted pyridazine. This vinyl group can then serve as a polymerizable monomer for the creation of functional pyridazine-containing polymers or as a building block for more complex conjugated systems.

Protocol 3: Synthesis of 3-Methyl-6-vinylpyridazine

Objective: To synthesize a vinyl-substituted pyridazine via the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add methyltriphenylphosphonium bromide (3.21 g, 8.99 mmol) and suspend it in 50 mL of anhydrous THF.

  • Carefully add sodium hydride (0.36 g of 60% dispersion, 8.99 mmol) portion-wise to the suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange/red ylide indicates a successful reaction.

  • In a separate flask, dissolve this compound (1.0 g, 8.19 mmol) in 20 mL of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the desired vinylpyridazine.[11]

Characterization: Confirm the structure with ¹H NMR (look for the characteristic vinyl protons) and ¹³C NMR. The resulting monomer can be further characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Application IV: Development of Linkers for Metal-Organic Frameworks (MOFs)

Scientific Rationale: MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[1] The pyridazine moiety is an excellent candidate for inclusion in MOF linkers due to its ability to coordinate with metal ions. To be used as a linker, the this compound needs to be converted into a form with at least two coordinating sites, typically carboxylic acids.

Protocol 4: Oxidation to 6-Methylpyridazine-3-carboxylic acid

Objective: To synthesize a potential MOF linker precursor by oxidizing the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 2.0 eq)

  • Acetone and Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 g, 8.19 mmol) in a mixture of 50 mL acetone and 20 mL water in a 250 mL flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (2.59 g, 16.38 mmol) in 50 mL of water, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours. A brown precipitate of manganese dioxide will form.

  • Filter the mixture to remove the manganese dioxide.

  • To the filtrate, add sodium bisulfite solution until the purple color of any remaining permanganate disappears.

  • Acidify the clear solution with concentrated HCl to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Further Steps: This resulting carboxylic acid can be used in solvothermal synthesis with various metal salts (e.g., zinc nitrate, copper nitrate) to form novel MOFs.[1][2] The synthesis conditions for the MOF itself (solvent, temperature, time) will need to be optimized based on the chosen metal and desired topology.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

G cluster_start Starting Material cluster_app1 Application I: Fluorescent Sensors cluster_app2 Application II: Optoelectronics cluster_app3 Application III: Polymer Precursors cluster_app4 Application IV: MOF Linkers start This compound schiff_reagent + Aniline (Ethanol, Acetic Acid) start->schiff_reagent Protocol 1: Schiff Base Condensation knoevenagel_reagent + Malononitrile (Toluene, Piperidine) start->knoevenagel_reagent Protocol 2: Knoevenagel Condensation wittig_reagent + Ph₃P=CH₂ (Anhydrous THF) start->wittig_reagent Protocol 3: Wittig Reaction oxidation_reagent + KMnO₄ (Acetone/Water) start->oxidation_reagent Protocol 4: Oxidation schiff_product Pyridazine Schiff Base schiff_reagent->schiff_product knoevenagel_product π-Extended Pyridazine knoevenagel_reagent->knoevenagel_product wittig_product Vinyl-Substituted Pyridazine wittig_reagent->wittig_product oxidation_product Pyridazine Carboxylic Acid oxidation_reagent->oxidation_product

Caption: Synthetic pathways from this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functional materials. The protocols outlined in this guide provide a foundational framework for researchers to explore the rich chemistry of this compound. The resulting Schiff bases, π-extended systems, vinyl monomers, and carboxylic acid derivatives have significant potential in the development of next-generation fluorescent sensors, OLEDs, functional polymers, and porous materials like MOFs. Further derivatization and exploration of these molecular building blocks will undoubtedly lead to new materials with exciting and innovative properties.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Pyridazine in Modern Drug Discovery.
  • Skhirtladze, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • Anderson, J. S., et al. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. Inorganic Chemistry, 56(6), 3295–3303. [Link]
  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. [Link]
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • RepositóriUM - Universidade do Minho. (n.d.). Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics. [Link]
  • Sahu, S., et al. (2013). Linear and nonlinear optical studies on 3,6-bis (2 pyridyl) pyridazine. Optik, 124(23), 5968–5971. [Link]
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]
  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. [Link]
  • YouTube. (2018).
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Selectivity

The synthesis of this compound presents a classic challenge in organic chemistry: achieving selective oxidation. The primary route to this compound involves the oxidation of a methyl group on the pyridazine ring. However, aldehydes are themselves susceptible to further oxidation to the corresponding carboxylic acid. This fine balance between initiating the reaction and preventing over-oxidation is the key to achieving a high yield.

This guide will focus on the common synthetic route of oxidizing 3,6-dimethylpyridazine and will address the critical parameters and potential pitfalls of this process. While pyridazine synthesis can be challenging due to the electron-deficient nature of the ring system, careful control of reaction conditions can lead to successful outcomes.[1][2][3]

Core Synthesis Pathway: Oxidation of 3,6-Dimethylpyridazine

A common and direct approach to this compound is the selective oxidation of 3,6-dimethylpyridazine. The goal is to convert one of the methyl groups to an aldehyde while leaving the other intact and preventing over-oxidation to the carboxylic acid.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="3,6-Dimethylpyridazine"]; Intermediate [label="this compound\n(Target Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="6-Methylpyridazine-3-carboxylic acid\n(Over-oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Selective Oxidation\n(e.g., SeO2, MnO2)"]; Intermediate -> Byproduct [label="Over-oxidation"]; }

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My reaction yield is very low, and I recover a lot of my starting material (3,6-dimethylpyridazine). What's going wrong?

Answer: This indicates low conversion, which can be due to several factors related to the activation of the C-H bonds of the methyl group.

Possible Causes & Solutions:

  • Insufficiently Strong Oxidizing Agent: The methyl groups on the pyridazine ring are not highly activated. If you are using a very mild oxidant, it may not be strong enough to initiate the reaction effectively.

    • Recommendation: While strong oxidants like potassium permanganate are known to oxidize methyl groups on similar heterocyclic systems to carboxylic acids[4], milder, selective oxidants are preferred for isolating the aldehyde. Consider using selenium dioxide (SeO₂) or manganese dioxide (MnO₂). If you are already using one of these, you may need to adjust the reaction conditions.

  • Suboptimal Reaction Temperature: Oxidation reactions often have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Recommendation: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can also promote over-oxidation.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Recommendation: For SeO₂ oxidations, solvents like dioxane or a mixture of dioxane and water are commonly used. For MnO₂, halogenated solvents like chloroform or dichloromethane are often employed. Ensure your starting material is soluble in the chosen solvent at the reaction temperature.

Question 2: My main product is the 6-Methylpyridazine-3-carboxylic acid, not the aldehyde. How can I prevent this over-oxidation?

Answer: The formation of the carboxylic acid is the most common cause of low yields of the desired aldehyde. The aldehyde intermediate is more susceptible to oxidation than the starting methyl group.

Possible Causes & Solutions:

  • Oxidizing Agent is Too Strong or Used in Excess: Aggressive oxidizing agents like potassium permanganate or potassium dichromate will almost certainly lead to the carboxylic acid.[4] Even with selective oxidants, using too large an excess can drive the reaction to the fully oxidized product.

    • Recommendation:

      • Choice of Oxidant: Use an oxidant known for selective methyl-to-aldehyde conversions. Manganese dioxide (MnO₂) is often a good choice for oxidizing benzylic-type C-H bonds, which are analogous to the methyl groups on the pyridazine ring. Selenium dioxide (SeO₂) is also a classic reagent for this transformation.

      • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Start with a small excess (e.g., 1.1 to 1.5 equivalents) and adjust based on the results.

  • Prolonged Reaction Time: The longer the aldehyde product is exposed to the oxidizing conditions, the more likely it is to be converted to the carboxylic acid.

    • Recommendation: Monitor the reaction frequently by TLC. As soon as a significant amount of the desired aldehyde is formed and starting material is consumed, quench the reaction. It is often better to accept a slightly lower conversion than to lose the product to over-oxidation.

  • High Reaction Temperature: As mentioned previously, high temperatures can increase the rate of over-oxidation.

    • Recommendation: Run the reaction at the lowest temperature that gives a reasonable conversion rate.

Data Summary: Oxidizing Agent Selection
Oxidizing AgentTypical UseExpected ProductPotential Issues
KMnO₄, K₂Cr₂O₇ Strong OxidationCarboxylic AcidHigh risk of over-oxidation.[4]
SeO₂ Selective OxidationAldehydeToxic, requires careful handling.
MnO₂ Selective OxidationAldehydeOften requires a large excess of reagent.
Question 3: My TLC plate shows multiple spots, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: A complex reaction mixture can result from non-selective oxidation or degradation of the pyridazine ring.

Possible Causes & Solutions:

  • Di-oxidation: Both methyl groups on 3,6-dimethylpyridazine could be oxidized, leading to the dialdehyde or a mixture of aldehyde-carboxylic acid and dicarboxylic acid products.

    • Recommendation: Use a limiting amount of the oxidizing agent (e.g., 0.9-1.0 equivalents) to favor mono-oxidation. This will result in incomplete conversion of the starting material, but it can improve the selectivity for the desired mono-aldehyde. The unreacted starting material can often be separated more easily than the various oxidation products.

  • Ring Opening/Degradation: Pyridazine rings can be susceptible to degradation under harsh oxidative conditions.

    • Recommendation: Avoid overly acidic or basic conditions unless a specific protocol calls for them. Buffer the reaction mixture if necessary. Ensure the reaction temperature does not lead to decomposition.

  • Impure Starting Material: The presence of impurities in the 3,6-dimethylpyridazine can lead to additional side products.

    • Recommendation: Purify the starting material by distillation or recrystallization before use.

Troubleshooting Workflow
digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Low Yield of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Analyze Reaction Mixture by TLC", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; High_SM [label="High Amount of\nStarting Material?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; High_Acid [label="High Amount of\nCarboxylic Acid?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Multiple_Spots [label="Multiple Unidentified Spots?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Low_Conv [label="Low Conversion Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Over_Ox [label="Over-oxidation Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Side_Rxn [label="Side Reaction Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Action_Low_Conv [label="Increase Temperature\nUse Stronger (but selective) Oxidant\nCheck Solvent", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Over_Ox [label="Decrease Temperature\nUse Milder Oxidant (e.g., MnO2)\nReduce Reaction Time\nControl Stoichiometry", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Side_Rxn [label="Use Limiting Oxidant\nPurify Starting Material\nAvoid Harsh Conditions", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> TLC; TLC -> High_SM; TLC -> High_Acid; TLC -> Multiple_Spots;

High_SM -> Sol_Low_Conv [label="Yes"]; High_SM -> High_Acid [label="No"]; Sol_Low_Conv -> Action_Low_Conv;

High_Acid -> Sol_Over_Ox [label="Yes"]; High_Acid -> Multiple_Spots [label="No"]; Sol_Over_Ox -> Action_Over_Ox;

Multiple_Spots -> Sol_Side_Rxn [label="Yes"]; Sol_Side_Rxn -> Action_Side_Rxn; }

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols

Protocol 1: Selective Oxidation using Manganese Dioxide (MnO₂)

This protocol is a good starting point due to the generally high selectivity of MnO₂.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dimethylpyridazine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as chloroform or dichloromethane (sufficient to make a stirrable slurry).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (5.0 - 10.0 eq by weight). The activity of MnO₂ can vary, so a large excess is often required.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product aldehyde should be more polar than the starting material.

  • Workup: Once the starting material is consumed or the desired product concentration is maximized, cool the reaction mixture to room temperature.

  • Purification: Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Selective Oxidation using Selenium Dioxide (SeO₂)

Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Preparation: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 3,6-dimethylpyridazine (1.0 eq) in dioxane. A small amount of water (e.g., 1-5% v/v) can sometimes be beneficial.

  • Reagent Addition: Add selenium dioxide (SeO₂) (1.0 - 1.2 eq).

  • Reaction: Heat the mixture to reflux (typically around 80-100 °C). A black precipitate of elemental selenium will form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After cooling, filter off the selenium precipitate.

  • Purification: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

References

  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
  • ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF.
  • Semantic Scholar. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • PubMed. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

Sources

Identifying side products in the synthesis of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methylpyridazine-3-carbaldehyde

Introduction: The synthesis of this compound is a critical step in the development of various pharmacologically active molecules and advanced materials. As a key intermediate, the purity of this aldehyde directly impacts the yield and success of subsequent reactions. However, its synthesis is often plagued by the formation of closely related side products that can be challenging to identify and separate. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, focusing on the identification and mitigation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that researchers may encounter. Each answer provides a diagnosis, explains the underlying chemical mechanism, and offers protocols for verification and prevention.

Scenario 1: Issues During the Oxidation of (6-Methylpyridazin-3-yl)methanol

Question: I am synthesizing this compound by oxidizing the corresponding alcohol, (6-methylpyridazin-3-yl)methanol. My post-reaction TLC plate shows my desired product, but also a significant spot at the baseline that doesn't move. My final yield after purification is also disappointingly low. What is this impurity and how can I avoid it?

Diagnosis: The most probable side product is 6-methylpyridazine-3-carboxylic acid , formed via over-oxidation of the target aldehyde. The unreacted starting material, (6-methylpyridazin-3-yl)methanol , may also be present if the reaction is incomplete. The carboxylic acid is highly polar, causing it to adhere strongly to the silica gel on a TLC plate, resulting in a low or zero Rf value (a "baseline" spot).

Mechanism of Formation: The synthesis of an aldehyde from a primary alcohol is a delicate process. The aldehyde product is itself susceptible to further oxidation to a carboxylic acid, often at a rate comparable to the initial oxidation of the alcohol. This is particularly true when using strong oxidizing agents or when reaction conditions are not carefully controlled.

Oxidation_Side_Reaction

Verification and Identification Protocol: A multi-technique approach is best for confirming the identity of the side products.

  • Comparative TLC Analysis:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: Ethyl Acetate / Hexanes (e.g., 1:1 ratio, adjust as needed)

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Results: The product aldehyde will have a higher Rf than the starting alcohol, while the carboxylic acid will have an Rf near zero.

  • Acid/Base Extraction:

    • Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and spot it on a new TLC plate against the original crude material.

    • Result: The baseline spot corresponding to the carboxylic acid should disappear from the organic layer, confirming its acidic nature.

  • Spectroscopic Identification: The following table summarizes key data for distinguishing the product from common side products.

CompoundKey ¹H NMR Signal (CDCl₃, δ ppm)Key IR Signal (cm⁻¹)
This compound (Product) 10.2 (s, 1H, -CHO)~1705 (C=O, aldehyde)
(6-Methylpyridazin-3-yl)methanol (Starting Material) 4.9 (s, 2H, -CH₂OH), broad -OH peak~3300 (br, O-H), ~1050 (C-O)
6-Methylpyridazine-3-carboxylic acid (Side Product) >11.0 (br s, 1H, -COOH)~1720 (C=O, acid), 2500-3300 (br, O-H)

Corrective Actions and Prevention:

  • Choice of Oxidant: Use milder, more selective oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). These reagents are known for stopping the oxidation at the aldehyde stage with primary alcohols.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to minimize the time the product aldehyde is exposed to the oxidant.

  • Stoichiometry Control: Use a precise stoichiometry of the oxidizing agent (typically 1.0 to 1.5 equivalents for milder reagents) to avoid having excess oxidant available for the second oxidation step.

  • Purification Strategy: If the carboxylic acid does form, it can be easily removed during the aqueous workup. A wash with a mild base like sodium bicarbonate solution will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer, leaving the desired aldehyde in the organic phase.

Scenario 2: Impurities from Reductive Synthesis Routes

Question: I am preparing this compound from 6-methylpyridazine-3-carbonitrile via a Stephen aldehyde synthesis. The reaction seems to work, but my NMR spectrum shows my aldehyde product along with another compound with broad peaks in the 6-8 ppm range, and my IR spectrum has a strong absorption around 1680 cm⁻¹. What is this byproduct?

Diagnosis: The most likely side product in a Stephen aldehyde synthesis is the corresponding 6-methylpyridazine-3-carboxamide . This arises from the incomplete reaction or premature hydrolysis of the reaction intermediate. Ammonium chloride is also a stoichiometric byproduct of the reaction but is typically removed during the aqueous workup.[1][2]

Mechanism of Formation: The Stephen aldehyde synthesis involves the reduction of a nitrile with tin(II) chloride (SnCl₂) in the presence of HCl gas to form an aldiminium chloride salt.[1][3][4] This intermediate is then hydrolyzed with water to yield the aldehyde. However, if water is introduced prematurely or if the hydrolysis is not carried out effectively, the intermediate imine or related species can hydrolyze to form the more stable amide. Electron-withdrawing groups on the nitrile can sometimes facilitate the formation of amide-like intermediates.[1][5]

Stephen_Side_Reaction

Verification and Identification Protocol:

  • Chromatography:

    • The amide is generally more polar than the corresponding aldehyde and will have a lower Rf value on a silica gel TLC plate.

  • Spectroscopic Identification: The amide can be readily distinguished from the aldehyde using standard spectroscopic methods.

CompoundKey ¹H NMR Signal (CDCl₃, δ ppm)Key IR Signal (cm⁻¹)Key Mass Spec Signal
This compound (Product) 10.2 (s, 1H, -CHO)~1705 (C=O, aldehyde)M⁺ = 122.12
6-Methylpyridazine-3-carboxamide (Side Product) ~7.8 & ~6.0 (2 x br s, 2H, -CONH₂)~1680 (C=O, amide I), ~1620 (N-H bend, amide II), ~3200-3400 (N-H stretch)M⁺ = 137.14

Corrective Actions and Prevention:

  • Strictly Anhydrous Conditions: The initial reduction of the nitrile to the aldiminium salt must be performed under rigorously anhydrous conditions. Any moisture can lead to the formation of the amide side product.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Complete Intermediate Formation: Allow the reaction to proceed to completion to ensure all the nitrile is converted to the aldiminium salt precipitate before initiating hydrolysis. The reaction is often more efficient for aromatic nitriles.[5]

  • Controlled Hydrolysis: The hydrolysis should be performed as a distinct second step. Quenching the reaction mixture with water or aqueous acid should be done thoroughly to ensure the complete conversion of the intermediate to the aldehyde.

  • Purification: If the amide does form, it can be separated from the aldehyde by column chromatography on silica gel, typically requiring a more polar eluent system than that used for the pure aldehyde.

References

  • Stephen Aldehyde Synthesis. Wikipedia. [Link]
  • Stephen aldehyde synthesis. Grokipedia. [Link]
  • Stephen Aldehyde Synthesis. Organic Chemistry Portal. [Link]
  • Stephen Reaction: Definition, Reaction Mechanism, Example. Science Info. [Link]
  • Stephen Reaction Mechanism. BYJU'S. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridazine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of synthesizing pyridazine aldehydes, ensuring both scientific integrity and practical success in your laboratory work.

Introduction: The Synthetic Challenge of Pyridazine Aldehydes

Pyridazine aldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. However, their preparation can be challenging due to the inherent electronic properties of the pyridazine ring. The adjacent nitrogen atoms create a π-deficient system, which can affect the reactivity of the ring and the stability of intermediates.[1] This guide will provide you with the knowledge to overcome these challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and challenges encountered during the synthesis of pyridazine aldehydes.

Q1: My Vilsmeier-Haack formylation of a substituted pyridazine is giving a very low yield. What are the likely causes?

Low yields in the Vilsmeier-Haack formylation of pyridazines can often be attributed to a few key factors:

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and as such, it works best on electron-rich aromatic systems.[2] The π-deficient nature of the pyridazine ring can make it a challenging substrate. If your pyridazine substrate has electron-withdrawing groups, the reaction may be sluggish or fail altogether.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from a substituted amide like DMF and an activating agent like POCl₃) can be sensitive to moisture and temperature. It is crucial to use anhydrous solvents and reagents and to control the temperature during its formation and use.

  • Suboptimal Reaction Temperature: The optimal temperature for the formylation of pyridazines can vary significantly depending on the substrate's reactivity. For less reactive substrates, a higher temperature may be required to drive the reaction to completion. However, excessive heat can lead to decomposition of the starting material or product. It is advisable to perform small-scale trials at different temperatures to find the optimal conditions.

Q2: I am observing multiple spots on my TLC after the oxidation of a methylpyridazine to the corresponding aldehyde. What are these side products?

When oxidizing a methylpyridazine, several side products can form, leading to a complex reaction mixture:

  • Over-oxidation to the Carboxylic Acid: This is a common side reaction, especially with strong oxidizing agents or prolonged reaction times. The desired aldehyde is susceptible to further oxidation to the corresponding pyridazine carboxylic acid.

  • Unreacted Starting Material: Incomplete conversion is a frequent issue, particularly if the oxidizing agent is not active enough or if an insufficient amount is used.

  • Formation of N-oxides: The nitrogen atoms in the pyridazine ring can be oxidized to N-oxides, especially when using certain oxidizing agents.[3]

  • Polymerization or Decomposition Products: Pyridazine aldehydes can be sensitive and may decompose or polymerize under harsh reaction conditions.

Q3: What is the best method for purifying pyridazine aldehydes?

The purification of pyridazine aldehydes often requires careful consideration due to their potential for instability. Column chromatography on silica gel is the most common method. Here are some key considerations:

  • Choice of Eluent: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent system should be carefully optimized to achieve good separation between the desired product and any impurities.

  • Deactivation of Silica Gel: Pyridazine aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation on the column. In such cases, using silica gel that has been deactivated with a base (e.g., by pre-treating with a solvent containing a small amount of triethylamine) can be beneficial.

  • Monitoring Fractions: Careful monitoring of the fractions by TLC is essential to ensure that the desired product is collected in a pure form.

Q4: Can I store pyridazine aldehydes for a long time?

The stability of pyridazine aldehydes can vary depending on their substitution pattern. In general, it is advisable to use them relatively quickly after preparation. If storage is necessary, it should be done under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to minimize degradation. Some pyridazine aldehydes are sensitive to light and air, which can cause oxidation or polymerization over time.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Troubleshooting the Vilsmeier-Haack Formylation of Pyridazines

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto a pyridazine ring. However, its success is highly dependent on careful control of the reaction conditions.

Potential Cause Explanation & Solution
Poor Reagent Quality The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and that the POCl₃ is fresh. Consider distilling DMF over calcium hydride and using a freshly opened bottle of POCl₃.
Insufficient Activation The pyridazine ring may not be electron-rich enough for the reaction to proceed efficiently. If possible, consider modifying your substrate to include electron-donating groups. Alternatively, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Incorrect Stoichiometry The ratio of the pyridazine substrate to the Vilsmeier reagent is critical. A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent per equivalent of the substrate. You may need to optimize this ratio for your specific substrate.
Potential Cause Explanation & Solution
Reaction Temperature Too High Excessive heat can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Exothermic Reaction Out of Control The formation of the Vilsmeier reagent is an exothermic process. If the POCl₃ is added too quickly or with inadequate cooling, a runaway reaction can occur, leading to decomposition. Always add the POCl₃ dropwise to the DMF at 0°C with vigorous stirring.
Potential Cause Explanation & Solution
Incomplete Hydrolysis of the Iminium Salt Intermediate After the reaction is complete, the intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by quenching the reaction mixture with ice-cold water or a dilute aqueous base (e.g., sodium bicarbonate or sodium acetate solution). Ensure that the pH is adjusted appropriately to facilitate complete hydrolysis.
Product is Water-Soluble Some pyridazine aldehydes may have significant water solubility, leading to low recovery during aqueous workup. In such cases, extraction with a more polar organic solvent (e.g., dichloromethane or ethyl acetate) multiple times may be necessary. Saturating the aqueous layer with sodium chloride can also help to reduce the solubility of the product in the aqueous phase.
Troubleshooting the Oxidation of Methylpyridazines

The oxidation of a methyl group to an aldehyde on the pyridazine ring is another common synthetic route. The choice of oxidizing agent and reaction conditions is crucial for success.

Potential Cause Explanation & Solution
Oxidizing Agent is Not Suitable Not all oxidizing agents are effective for this transformation. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes and can be effective for methylpyridazines.[4] Activated manganese dioxide (MnO₂) is another option, particularly for activated methyl groups.[5][6] The choice of solvent is also important; dioxane is commonly used for SeO₂ oxidations.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress by TLC. If starting material remains, you may need to increase the reaction time, temperature, or the amount of oxidizing agent.
Over-oxidation to the Carboxylic Acid This is a significant challenge. To minimize over-oxidation, it is important to use a stoichiometric amount of the oxidizing agent and to carefully control the reaction time. Once the starting material is consumed (as determined by TLC), the reaction should be stopped promptly.
Potential Cause Explanation & Solution
Removal of the Oxidizing Agent Byproducts The byproducts of the oxidation reaction can sometimes be difficult to remove. For example, in SeO₂ oxidations, elemental selenium can precipitate. Filtration is necessary to remove these solid byproducts. For MnO₂ oxidations, the manganese salts can be removed by filtration through a pad of celite.
Similar Polarity of Product and Byproducts If the desired aldehyde and the over-oxidized carboxylic acid have similar polarities, separation by column chromatography can be challenging. In such cases, an acidic or basic wash during the workup may help to separate the two compounds. For example, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can extract the acidic carboxylic acid into the aqueous layer, leaving the aldehyde in the organic layer.

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Vilsmeier-Haack Formylation of 3-Phenylpyridazine

This protocol describes the synthesis of 3-phenylpyridazine-4-carbaldehyde.

Materials:

  • 3-Phenylpyridazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask under an inert atmosphere (nitrogen or argon), cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-phenylpyridazine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-phenylpyridazine-4-carbaldehyde.

Data Presentation:

ParameterValue
Reactant 3-Phenylpyridazine
Reagents DMF, POCl₃
Stoichiometry 1 : 3 : 1.5 (Substrate:DMF:POCl₃)
Temperature 60-70°C
Reaction Time 4-6 hours
Typical Yield 60-75%
Protocol 2: Oxidation of 4-Methyl-6-phenylpyridazine

This protocol describes the synthesis of 6-phenylpyridazine-4-carbaldehyde.

Materials:

  • 4-Methyl-6-phenylpyridazine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-6-phenylpyridazine (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) and a small amount of water (e.g., 0.1 mL per mmol of substrate).

  • Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress by TLC. The reaction may take several hours to 24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • A black precipitate of elemental selenium will form. Filter the mixture through a pad of celite to remove the solid.

  • Dilute the filtrate with dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-phenylpyridazine-4-carbaldehyde.

Data Presentation:

ParameterValue
Reactant 4-Methyl-6-phenylpyridazine
Reagent Selenium dioxide (SeO₂)
Stoichiometry 1 : 1.1 (Substrate:SeO₂)
Solvent 1,4-Dioxane/Water
Temperature Reflux (~100°C)
Reaction Time 12-24 hours
Typical Yield 40-60%

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and workflows.

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyridazine Pyridazine (Nucleophile) Pyridazine->Iminium_Salt + Vilsmeier Reagent Aldehyde Pyridazine Aldehyde (Product) Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup) H2O->Aldehyde

Caption: Formation of the Vilsmeier reagent and its reaction with a pyridazine ring.

Experimental Workflow: Pyridazine Aldehyde Synthesis and Purification

Workflow Start Start: Pyridazine Precursor Reaction Reaction: - Vilsmeier-Haack - Oxidation Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification: Column Chromatography Drying->Purification Analysis Analysis: - TLC - NMR - LC-MS Purification->Analysis Product Pure Pyridazine Aldehyde Analysis->Product

Caption: A general workflow for the synthesis and purification of pyridazine aldehydes.

Troubleshooting Decision Tree: Low Yield

Troubleshooting LowYield Low Yield? CheckReagents Check Reagent Quality (Anhydrous? Fresh?) LowYield->CheckReagents Yes OptimizeTemp Optimize Temperature (Too low? Too high?) CheckReagents->OptimizeTemp Reagents OK OptimizeStoich Optimize Stoichiometry OptimizeTemp->OptimizeStoich Temp Optimized CheckWorkup Review Workup Procedure (Product loss?) OptimizeStoich->CheckWorkup Stoich. Optimized Success Yield Improved CheckWorkup->Success Workup Optimized

Caption: A decision tree to troubleshoot low reaction yields.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link][3]
  • Oxidations with Manganese Dioxide. (n.d.). AUB ScholarWorks. [Link][7]
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link][8]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). RSC Medicinal Chemistry, 12(9), 1436–1454. [Link][9]
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7010. [Link][10]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link][1]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link][12]
  • Protecting group. (2023). Wikipedia. [Link][13]
  • Manganese Dioxide. (n.d.). Common Organic Chemistry. [Link][6]
  • Strategy for the synthesis of pyridazine heterocycles and their derivatives. (2013). Beilstein Journal of Organic Chemistry, 9, 1693–1699. [Link][14]
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Science, 381(6655), 303–309. [Link][15]
  • Manganese Dioxide, MnO2. (n.d.). Wordpress. [Link][16]
  • Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine. (2006).
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link][18]
  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. (2016). Organic & Biomolecular Chemistry, 14(30), 7233–7237. [Link][19]
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2019). Molbank, 2019(2), M1063. [Link][20]
  • Aromatization of 1,4-dihydropyridines with selenium dioxide. (2005). Canadian Journal of Chemistry, 83(10), 1744–1747. [Link][21]
  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). Molecules, 25(8), 1888. [Link][22]
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link][2]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link][23]
  • Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. (2024). Beilstein Journal of Organic Chemistry, 20, 786–796. [Link][24]
  • Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. [Link][25]

Sources

Technical Support Center: A Guide to the Purification of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of crude 6-Methylpyridazine-3-carbaldehyde (CAS No. 635324-41-3)[1]. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthesis route and subsequent handling. However, based on the structure, several common impurities are anticipated:

  • 6-Methylpyridazine-3-carboxylic acid: The aldehyde functional group is susceptible to air oxidation, especially during workup or prolonged storage. This is often the most common impurity encountered[2].

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may persist in the crude mixture.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally related impurities.

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., ethyl acetate, dichloromethane, acetic acid) may be present[3].

Q2: My aldehyde appears to be decomposing during silica gel column chromatography. Why is this happening and how can I prevent it?

This is a classic issue when purifying aldehydes. Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze the decomposition or polymerization of sensitive aldehydes[4]. The polar pyridazine moiety can also interact strongly with the acidic silanol groups, leading to significant tailing or even irreversible adsorption[5].

Solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent and add 1% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface[4].

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which can be less harsh on sensitive compounds. However, always run a preliminary TLC on the alternative stationary phase to ensure your compound separates effectively and does not decompose.

  • Minimize Contact Time: Increase the flow rate of the eluent to reduce the time your compound spends on the column[6]. This is a trade-off, as it may slightly reduce separation efficiency.

Q3: How do I select the optimal purification technique for my specific situation?

The best method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Technique Best For Advantages Disadvantages Purity Outcome
Column Chromatography Small to medium scale (mg to g); separating close-polarity impurities.High resolution; versatile for various impurity types[7].Can be time-consuming; risk of sample decomposition on acidic media[2][4].Good to Excellent
Recrystallization Medium to large scale (g to kg); removing minor impurities from a mostly pure solid.Cost-effective; scalable; can yield very high-purity crystalline material[5].Requires the compound to be a stable solid; finding a suitable solvent can be trial-and-error; may have lower yield[8].Excellent
Bisulfite Adduct Formation Removing non-aldehydic impurities, regardless of polarity.Highly specific to aldehydes; excellent for purification from complex mixtures; high recovery rates[6][9].Adds two chemical steps (adduct formation and regeneration); generates aqueous waste[9].Excellent
Vacuum Distillation Large scale; removing non-volatile or highly volatile impurities.Effective for thermally stable liquids or low-melting solids.Risk of thermal decomposition, even under vacuum; not suitable for separating isomers or compounds with similar boiling points[10][11].Fair to Good
Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.
  • Causality: The basic nitrogen atoms in the pyridazine ring are likely interacting strongly with the acidic silanol groups on the silica gel, causing tailing[5].

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add 0.5-1% triethylamine or pyridine to your TLC developing solvent and your column chromatography eluent. This competes for the acidic sites on the silica, allowing your compound to move more cleanly.

    • Switch Solvent System: The polarity of your eluent may be inappropriate. If the Rf is too low, increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). If it's too high, decrease it[4].

    • Check Compound Stability: Spot the crude material on a TLC plate and leave it for 30 minutes before developing. If the spot changes or new spots appear, your compound may be decomposing on the silica.

Problem 2: I can't find a suitable solvent for recrystallization; my compound either dissolves completely or not at all.
  • Causality: A single solvent may not have the ideal solubility profile (high solubility when hot, low solubility when cold). A two-solvent (solvent/anti-solvent) system is often required[8].

  • Troubleshooting Workflow:

G start Select a 'Good' Solvent (dissolves compound when hot) dissolve Dissolve Compound in Minimal Hot 'Good' Solvent start->dissolve antisolvent Select a Miscible 'Poor' Solvent (compound is insoluble) add_anti Add 'Poor' Solvent Dropwise at High Temperature Until Solution Becomes Cloudy antisolvent->add_anti dissolve->add_anti reheat Add a Few Drops of 'Good' Solvent to Re-dissolve, Creating a Saturated Solution add_anti->reheat cool Allow to Cool Slowly to Room Temperature, Then in an Ice Bath reheat->cool crystals Collect Crystals by Vacuum Filtration cool->crystals

Caption: Workflow for two-solvent recrystallization.

  • Recommended Solvents for Screening:

    • Good Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate.

    • Poor Solvents (Anti-solvents): Hexanes, Heptane, Water, Diethyl Ether.

    • Promising Pairs: Acetone/Hexanes, Ethanol/Water, Ethyl Acetate/Hexanes[12].

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify 1 gram of crude this compound while minimizing decomposition.

  • Solvent System Selection:

    • Run TLC plates using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1).

    • The ideal system gives your desired product an Rf value of ~0.3 and good separation from impurities[4].

    • To the chosen solvent system, add 0.5% triethylamine (v/v).

  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Prepare a slurry of silica gel (40-63 µm particle size, ~50 g) in the chosen eluent (containing triethylamine).

    • Pack the column with the slurry, ensuring an even and compact bed without air bubbles[7].

  • Sample Loading:

    • Dissolve the 1 g of crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a solvent, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure. Carefully apply the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle positive pressure.

    • Collect fractions (e.g., 10-15 mL each) and monitor the elution process using TLC[7].

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator. Caution: Avoid excessive heat to prevent product degradation.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly effective for removing non-aldehydic impurities[6][9].

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration crude Crude Aldehyde in Organic Solvent (e.g., Diethyl Ether) extract1 Shake in Separatory Funnel crude->extract1 bisulfite Saturated aq. Sodium Bisulfite bisulfite->extract1 adduct Water-Soluble Bisulfite Adduct (Aqueous Layer) extract1->adduct impurities Non-Aldehydic Impurities (Organic Layer) extract1->impurities base Add Base (e.g., aq. Na2CO3 or NaOH) adduct->base extract2 Extract with Fresh Organic Solvent base->extract2 pure_aldehyde Pure Aldehyde (Organic Layer) extract2->pure_aldehyde

Caption: Workflow for purification via bisulfite adduct.

  • Adduct Formation:

    • Dissolve the crude aldehyde in a suitable organic solvent like diethyl ether or MTBE in a separatory funnel[6].

    • Add an equal volume of saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface or in the aqueous layer.

    • Allow the layers to separate.

  • Isolation of Impurities:

    • Drain the lower aqueous layer (containing the adduct) into a flask.

    • Wash the organic layer (containing impurities) one more time with a small amount of water and combine the aqueous layers.

    • Discard the organic layer.

  • Regeneration of the Aldehyde:

    • Return the combined aqueous layers to the separatory funnel.

    • Slowly add a saturated aqueous solution of sodium carbonate or 10% sodium hydroxide with swirling until the solution is basic (pH > 9)[13]. This will decompose the adduct and regenerate the aldehyde.

    • Extract the regenerated aldehyde from the aqueous layer 2-3 times with fresh diethyl ether[6].

  • Final Workup:

    • Combine the organic extracts.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

References
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?Source
  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Branched Aldehydes. Source
  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Source
  • ResearchGate. (2014).
  • BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Source
  • ChemScene. (n.d.). This compound. Source
  • Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxaldehyde 97%. Source
  • Google Patents. (2012).
  • Google Patents. (2000).
  • PubChem. (n.d.). This compound. Source
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source
  • Universidade do Minho Repository. (n.d.).
  • Google Patents. (1986).
  • TNAU Agritech Portal. (n.d.).
  • SlideShare. (n.d.). Phytochemistry essential oils aldehydes and ketones. Source
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Source
  • ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde synthesis. Source

Sources

Degradation and stability issues with 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of this versatile heterocyclic aldehyde. Our goal is to provide you with the expertise and practical solutions to ensure the stability and reactivity of this compound in your critical experiments.

I. Core Properties and Handling

A summary of the key properties and recommended storage conditions for this compound is provided below. Adherence to these guidelines is the first step in preventing degradation.

PropertyValueSource
CAS Number 635324-41-3ChemScene[1]
Molecular Formula C₆H₆N₂OChemScene[1]
Molecular Weight 122.12 g/mol ChemScene[1]
Appearance Off-white to yellow solid
Recommended Storage 2-8°C, sealed in a dry, inert atmosphere.ChemScene[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound in a question-and-answer format.

Question 1: I observe a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What is the likely cause?

Answer: The most probable cause of purity degradation, even at 2-8°C, is slow oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid. This process can be accelerated by the presence of atmospheric oxygen and light.

Causality Explained: Heterocyclic aldehydes, like their aromatic counterparts, can be sensitive to air oxidation. The pyridazine ring, being an electron-withdrawing heterocycle, can influence the reactivity of the aldehyde group.

Preventative Measures:

  • Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.

  • Aliquotting: For frequently used samples, it is advisable to aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

Question 2: My reaction yield is consistently lower than expected when using this compound. What could be the contributing factors?

Answer: Low reaction yields can stem from several factors related to the aldehyde's stability and reactivity.

  • Purity of the Starting Material: As discussed, the aldehyde can degrade to the carboxylic acid. This impurity will not participate in most aldehyde-specific reactions, thus lowering your effective concentration and yield.

  • Reaction Conditions: The stability of this compound can be compromised under certain reaction conditions. Strong oxidizing agents will convert it to the carboxylic acid.[2] Conversely, some reducing agents may reduce the aldehyde to the corresponding alcohol, 6-methyl-3-(hydroxymethyl)pyridazine.

  • Competing Side Reactions: Aldehydes can undergo self-condensation or polymerization, especially in the presence of strong acids or bases.

Troubleshooting Workflow:

G start Low Reaction Yield check_purity 1. Assess Aldehyde Purity (HPLC, NMR) start->check_purity repurify Repurify if Necessary check_purity->repurify Purity <98% purity_ok Purity >98% check_purity->purity_ok final_yield Improved Yield repurify->final_yield reagent_check 2. Evaluate Reaction Reagents purity_ok->reagent_check oxidizing Presence of Strong Oxidants? reagent_check->oxidizing reducing Presence of Strong Reductants? reagent_check->reducing optimize_conditions 3. Optimize Reaction Conditions oxidizing->optimize_conditions reducing->optimize_conditions temp Lower Temperature? optimize_conditions->temp inert_atm Run Under Inert Atmosphere? optimize_conditions->inert_atm temp->final_yield inert_atm->final_yield

Caption: Troubleshooting workflow for low reaction yields.

Question 3: I have noticed the formation of a brownish or yellowish tint in my this compound sample. Is this a sign of degradation?

Answer: Yes, a change in color, particularly the development of a yellow or brown hue, is often indicative of degradation. This can be due to the formation of minor impurities or oligomeric/polymeric byproducts resulting from self-condensation or other decomposition pathways.

Recommended Action:

  • Purity Check: Analyze the discolored sample by HPLC or NMR to identify the extent of degradation and the nature of the impurities.

  • Purification: If the impurity levels are significant, consider repurifying the material by recrystallization or column chromatography before use.

  • Disposal: If significant degradation has occurred, it is best to dispose of the sample according to your institution's safety guidelines and use a fresh batch for your experiments.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The two most common degradation products are:

  • 6-Methylpyridazine-3-carboxylic acid: Formed via oxidation of the aldehyde group.

  • 6-Methyl-3-(hydroxymethyl)pyridazine: Formed via reduction of the aldehyde group.

It is also possible for the aldehyde to undergo self-condensation or polymerization, leading to higher molecular weight impurities, especially under harsh conditions or prolonged storage.

G aldehyde This compound acid 6-Methylpyridazine-3-carboxylic acid aldehyde->acid Oxidation (O2, light) alcohol 6-Methyl-3-(hydroxymethyl)pyridazine aldehyde->alcohol Reduction (e.g., NaBH4) polymer Polymeric Byproducts aldehyde->polymer Self-condensation (acid/base)

Caption: Potential degradation pathways.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying major impurities. The aldehyde proton should be a sharp singlet at approximately 10 ppm. The appearance of new signals may indicate the presence of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound is sufficiently volatile and thermally stable. It provides information on both purity and the molecular weight of any impurities.

Q3: Can I handle this compound on the benchtop?

A3: For brief periods, such as weighing for a reaction, handling on the benchtop is generally acceptable. However, due to its sensitivity to atmospheric oxygen, prolonged exposure should be avoided. For extended handling or storage, an inert atmosphere is strongly recommended.

IV. Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Repurification by Recrystallization

If your sample shows signs of degradation, recrystallization can be an effective purification method.

  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethyl acetate, ethanol, isopropanol, hexanes, toluene) to find a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Confirmation: Re-analyze the purified material by HPLC or NMR to confirm its purity.

V. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Retrieved from [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4884.

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 871-876.

  • Oxford University Press. (n.d.). Aromatic Heterocyclic Chemistry. Retrieved from [Link]

  • Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • YouTube. (2022, August 8). Aromatic Aldehydes and Ketones - Properties (Part 3). Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Retrieved from

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. Retrieved from [Link]

  • Capot Chemical. (2010, August 18). MSDS of 6-methylpyridazine-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Retrieved from [Link]

  • PubMed. (2012). 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2483.

  • MDPI. (2023). Beetroot Juice and Exercise for Clinical Health and Athletic Performance: A Narrative Review. Nutrients, 15(23), 4937.

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

Sources

Proper storage and handling procedures for 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methylpyridazine-3-carbaldehyde

This guide provides comprehensive technical support for the proper storage, handling, and troubleshooting of this compound (CAS No. 635324-41-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes manufacturer data with established chemical principles to ensure experimental success and laboratory safety.

Section 1: Quick Reference Data

For immediate access, the fundamental properties and safety information for this compound are summarized below.

ParameterValueSource(s)
CAS Number 635324-41-3[1][2]
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.12 g/mol [1][2]
Appearance Varies (consult supplier data), often a solid or oil-
Storage Temperature 2-8°C[1]
Storage Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon)[2]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Hazard Statements H302, H315, H319, H335[1][2]
Signal Word Warning[1][2]

Section 2: FAQs - Storage and Stability

This section addresses the most common questions regarding the long-term and short-term storage of this compound to maintain its chemical integrity.

Q1: What are the ideal storage conditions for this compound?

The compound must be stored at 2-8°C under an inert atmosphere (such as nitrogen or argon).[1][2] The container should be sealed tightly and kept in a dry, well-ventilated area away from incompatible materials.[3]

  • Expert Insight: The aldehyde functional group is susceptible to oxidation, especially in the presence of air and light.[4] Refrigeration slows down potential degradation pathways, while an inert atmosphere is critical to prevent oxidation to the corresponding carboxylic acid, which would render the compound inactive for most subsequent reactions.

Q2: Why is storage under an inert atmosphere so critical?

The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH).[5] This process, known as auto-oxidation, is facilitated by atmospheric oxygen. Storing the compound under an inert gas displaces oxygen, significantly inhibiting this degradation pathway and preserving the compound's purity and reactivity. Several suppliers explicitly recommend storage under an inert atmosphere for this reason.[2]

Q3: The product was shipped at room temperature. Is it still viable?

Yes. Many suppliers ship this product at ambient temperature for short durations, a practice deemed acceptable for transit times within the continental US.[1] However, for long-term storage and to ensure maximum shelf-life, it is imperative to transfer the compound to the recommended 2-8°C, inert atmosphere conditions immediately upon receipt.

Q4: What are the visual signs of compound degradation?

While a definitive assessment requires analytical methods, visual cues can indicate potential degradation. These may include:

  • Color Change: A noticeable shift in color from the original appearance.

  • Change in Physical State: Formation of a precipitate, solidification of a liquid, or thickening (polymerization) can be signs of degradation. Aldehydes are known to polymerize over time, forming trimers that may have a different appearance and reduced solubility.[6]

  • Odor Change: The oxidation product, 6-methylpyridazine-3-carboxylic acid, will have a different odor profile.

If you observe any of these changes, it is highly recommended to verify the compound's purity before use (see Troubleshooting section).

Section 3: FAQs - Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to protect personnel and prevent contamination. This section details the necessary precautions.

Q1: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

Based on the hazard statements (H315, H319, H335), the following PPE is required:[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use proper chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper removal technique to avoid skin contact.[8]

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[3][7] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator may be necessary.[8]

Q2: What is the correct procedure for weighing and dispensing the compound?

All handling should be performed inside a certified chemical fume hood.[3] To prevent atmospheric exposure, consider using a glove box or maintaining a positive flow of inert gas (e.g., nitrogen) over the compound while weighing and transferring. This minimizes the introduction of oxygen and moisture, which is crucial for maintaining purity.

Q3: What should I do in the event of a spill?

For minor spills, clear the area of personnel.[7] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for chemical waste disposal.[7] Avoid generating dust.[7] Ensure the area is decontaminated afterward. For major spills, evacuate the area and follow your institution's emergency procedures.[7]

Q4: What are the first aid measures in case of accidental exposure?

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Always show the Safety Data Sheet (SDS) to the attending physician.[8]

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Q1: My reaction yield is low or the reaction failed. Could the aldehyde be the problem?

Yes, this is a common issue with aldehyde reagents. The primary cause is often degradation of the starting material.

  • Causality: If the aldehyde has oxidized to its carboxylic acid form, it will no longer participate in reactions typical for aldehydes (e.g., reductive amination, Wittig reactions, condensation). The carboxylic acid is generally unreactive under these conditions and will result in recovery of other starting materials and low or no product yield.

  • Solution: Before starting a critical or large-scale synthesis, confirm the purity of the aldehyde, especially if the bottle is old or has been opened multiple times. Use a fresh bottle if possible or repurify the material if degradation is suspected.

Q2: The material in the bottle has changed color and appears thicker than when I first received it. Can I still use it?

This is a strong indicator of degradation, likely through a combination of oxidation and polymerization.[6]

  • Expert Insight: Aldehydes can undergo self-condensation or polymerization, often catalyzed by trace acidic or basic impurities.[6] The formation of acidic impurities from oxidation can accelerate this process.[6] The resulting oligomers or polymers will not have the desired reactivity.

  • Recommendation: Do not use the material. It is highly unlikely to provide the desired reaction outcome and may introduce impurities that complicate purification. The most reliable course of action is to discard the material according to your institution's hazardous waste protocols and obtain a fresh supply.

Q3: How can I quickly check the purity and confirm the presence of the aldehyde group?

Several analytical methods can be employed:

  • ¹H NMR Spectroscopy: This is the most direct method. The aldehyde proton (-CHO) has a characteristic chemical shift, typically between 9-10 ppm. The absence or diminished integration of this peak, coupled with the appearance of new peaks (potentially a broad peak for a carboxylic acid proton >10 ppm), indicates degradation.

  • Thin Layer Chromatography (TLC): Compare the stored material against a fresh sample or a previously recorded standard. The appearance of a new, more polar spot (indicative of the carboxylic acid) or streaking can suggest impurity.

  • Qualitative Chemical Tests: For a quick, less definitive check, a 2,4-dinitrophenylhydrazine (DNPH) test can be performed. Aldehydes and ketones react with DNPH to form a yellow, orange, or red precipitate.[9] While this confirms the presence of a carbonyl group, it does not rule out other carbonyl-containing impurities or quantify the purity.

Section 5: Detailed Protocols

Protocol 1: Receiving and Storing a New Shipment

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or a broken seal.

  • Log: Record the date of receipt, lot number, and initial appearance in your lab inventory.

  • Backfill with Inert Gas: Before the first use, carefully open the container in a fume hood. Gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.

  • Seal: Tightly close the primary container cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Store: Place the sealed container in a designated, labeled secondary container and store it in a 2-8°C refrigerator that is approved for chemical storage.

Protocol 2: Weighing and Dispensing for an Experiment

  • Equilibrate: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Prepare Workspace: Perform all operations in a chemical fume hood.

  • Inert Atmosphere Transfer: Open the container and immediately direct a gentle stream of inert gas into the opening to maintain a positive pressure and prevent air entry.

  • Dispense: Quickly weigh the desired amount of material into a tared, dry, and inerted reaction vessel.

  • Re-seal: After dispensing, flush the headspace of the storage container with inert gas again, re-seal it tightly, wrap with Parafilm®, and promptly return it to cold storage.

Section 6: Visual Workflows

The following diagrams illustrate the recommended workflows for handling and troubleshooting this compound.

G cluster_0 Standard Handling Workflow A Receive Shipment B Inspect Container Seal A->B C Log (Date, Lot#) B->C D Store at 2-8°C (Inert Atmosphere) C->D E Equilibrate to RT (in Desiccator) D->E For Use F Weigh in Fume Hood (Under Inert Gas Blanket) E->F G Use in Experiment F->G H Re-flush Headspace & Reseal G->H I Return to 2-8°C Storage H->I

Caption: Standard workflow from receiving to using the compound.

G cluster_1 Troubleshooting Degradation Issues Start Reaction Failure or Low Yield Observed CheckAldehyde Is Aldehyde Reagent Suspect? (Old, Multiple Uses) Start->CheckAldehyde Visual Visually Inspect Reagent (Color/Consistency Change?) CheckAldehyde->Visual PurityCheck Perform Purity Check (¹H NMR, TLC) Visual->PurityCheck PurityOK Purity Confirmed PurityCheck->PurityOK  Yes PurityBad Degradation Detected PurityCheck->PurityBad  No Investigate Investigate Other Reagents, Solvents, and Conditions PurityOK->Investigate Discard Discard & Procure Fresh Reagent PurityBad->Discard

Caption: Decision tree for troubleshooting potential reagent degradation.

Section 7: References

  • Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid. [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • University of Basrah. Experimental No. (13) Aldehydes and ketones. [Link]

  • Reddit. PA and aroma chemical storage?. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • CDC Stacks. New analytical method for determining aldehydes in aqueous samples. [Link]

  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • MDPI. Aldehydes: What We Should Know About Them. [Link]

  • BYJU'S. Tests for Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Troubleshooting Failed Condensation Reactions with 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for condensation reactions involving 6-Methylpyridazine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during synthesis, helping you to optimize your reaction conditions and achieve successful outcomes. The following question-and-answer format addresses specific issues with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation in Knoevenagel Condensation

Question: My Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in a Knoevenagel condensation is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The reaction involves a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration.[1][2] Several factors can impede this process.

Causality and Troubleshooting Steps:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases are typically employed to facilitate deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[1][2]

    • Insight: The pyridazine nitrogen itself imparts a degree of basicity to the system, which can influence the choice of an external catalyst. However, the electron-withdrawing nature of the pyridazine ring can decrease the reactivity of the aldehyde compared to benzaldehyde.

    • Troubleshooting:

      • Catalyst Screening: If using a standard catalyst like piperidine or triethylamine with poor results, consider screening other bases. Ammonium salts such as ammonium acetate can be effective and are considered a greener option.[1]

      • Catalyst Concentration: Ensure the catalyst concentration is optimal. Typically, 0.1 equivalents are used, but this may need to be adjusted.[3]

      • Catalyst Quality: Verify the purity and activity of your catalyst. Old or improperly stored bases can be less effective.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.

    • Insight: While many Knoevenagel condensations proceed at room temperature, reactions involving less reactive aldehydes may require heating.[3]

    • Troubleshooting:

      • Temperature Adjustment: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product. Be cautious of excessive heat, which can lead to side reactions.[1]

      • Solvent Selection: The choice of solvent can dramatically impact the reaction. Polar aprotic solvents generally favor the Knoevenagel condensation.[1] If your current solvent (e.g., ethanol) is not effective, consider switching to toluene, acetonitrile, or DMF. Some catalyst-free Knoevenagel condensations have been successfully performed in a water:ethanol mixture.[4]

  • Equilibrium Issues and Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1]

    • Insight: The accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.[1]

    • Troubleshooting:

      • Azeotropic Removal of Water: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[3] This continuously removes water from the reaction mixture, driving the equilibrium towards the product.

  • Reactivity of Starting Materials: The purity and inherent reactivity of your starting materials are paramount.

    • Insight: The electron-withdrawing nature of the pyridazine ring can influence the electrophilicity of the aldehyde's carbonyl carbon.

    • Troubleshooting:

      • Purity of Aldehyde: Ensure your this compound is pure. Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the reaction.

      • Acidity of Methylene Compound: The active methylene compound must be sufficiently acidic for deprotonation by a weak base. The presence of two strong electron-withdrawing groups (e.g., -CN, -COOEt) is crucial.[1]

Issue 2: Failed Wittig Reaction and Low Yields

Question: I am attempting a Wittig reaction with this compound to form an alkene, but the reaction is failing or giving very low yields. What could be the problem?

Answer:

The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[5][6] Failure in this reaction often points to issues with the generation or reactivity of the phosphorus ylide (Wittig reagent).

Causality and Troubleshooting Steps:

  • Ineffective Ylide Formation: The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

    • Insight: The choice of base is critical and depends on the stability of the ylide being formed. For non-stabilized ylides (from alkylphosphonium salts), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[7]

    • Troubleshooting:

      • Base Selection: Ensure the base is strong enough to deprotonate the phosphonium salt. If using a weaker base, consider switching to a stronger one.

      • Anhydrous Conditions: The ylide formation is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Ylide Stability: Stabilized ylides (where the R group can delocalize the negative charge, e.g., an ester) are less reactive and may require heating to react with aldehydes.[7][8] Non-stabilized ylides are more reactive but also more prone to decomposition.

  • Low Reactivity of the Aldehyde or Ylide:

    • Insight: While aldehydes are generally good electrophiles for the Wittig reaction, the electronic properties of the pyridazine ring may influence reactivity.

    • Troubleshooting:

      • Reaction Temperature: For less reactive, stabilized ylides, heating the reaction mixture may be necessary.

      • Aldehyde Purity: As with the Knoevenagel condensation, ensure the aldehyde has not oxidized to the corresponding carboxylic acid.

  • Side Reactions:

    • Insight: Aldehydes with α-protons can undergo enolization and subsequent side reactions in the presence of strong bases.

    • Troubleshooting:

      • Order of Addition: Add the aldehyde to the pre-formed ylide solution. This ensures the concentration of the strong base is minimized when the aldehyde is present.

Issue 3: Aldol Condensation Leading to a Complex Mixture of Products

Question: I am trying to perform an aldol condensation with this compound, but I am getting a complex mixture of products instead of the desired α,β-unsaturated carbonyl compound. Why is this happening?

Answer:

The aldol condensation involves the reaction of an enolate with a carbonyl compound, followed by dehydration.[9] A complex product mixture often arises from a lack of control over which molecule acts as the nucleophile (enolate) and which acts as the electrophile.

Causality and Troubleshooting Steps:

  • Self-Condensation and Cross-Condensation:

    • Insight: If both reaction partners have α-hydrogens, four possible products can form in a crossed aldol reaction. This compound itself does not have α-hydrogens and thus cannot form an enolate. This simplifies the reaction, as it can only act as the electrophile. However, the other carbonyl component can likely undergo self-condensation.

    • Troubleshooting:

      • Directed Aldol Reaction: To ensure a specific outcome, pre-form the enolate of the other carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). Then, slowly add the this compound to the enolate solution. This method, known as a directed aldol addition, provides greater control over the reaction.

      • Order of Addition: Slowly add the carbonyl compound that will form the enolate to a solution containing the base and this compound. This keeps the concentration of the enolizable compound low, favoring its reaction with the pyridazine aldehyde over self-condensation.

  • Reaction Conditions Promoting Side Reactions:

    • Insight: The use of strong bases at elevated temperatures can lead to a variety of side reactions.

    • Troubleshooting:

      • Base and Temperature Control: Use a catalytic amount of a suitable base (e.g., NaOH or KOH in ethanol/water) and carefully control the temperature. Running the initial addition step at a lower temperature before heating to induce condensation can improve selectivity.[9]

Experimental Protocols & Data Presentation
Protocol 1: Optimized Knoevenagel Condensation with Water Removal
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 mmol), the active methylene compound (1.0-1.2 mmol), a catalytic amount of piperidine (0.1 mmol), and toluene (20 mL).[3]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Solvent TolueneForms an azeotrope with water for removal.
Catalyst PiperidineA common and effective weak base for this reaction.
Apparatus Dean-StarkPhysically removes water to drive the reaction forward.
Temperature RefluxProvides sufficient energy for the reaction to proceed.
Protocol 2: Directed Aldol Addition
  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Slowly add n-BuLi (1.1 mmol). Stir for 30 minutes. To this LDA solution, slowly add a solution of the ketone/aldehyde partner (1.0 mmol) in anhydrous THF. Stir for 1 hour at -78 °C.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF to the enolate solution at -78 °C.

  • Quenching: After stirring for 2-3 hours, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, then extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-hydroxy carbonyl compound by column chromatography. If the condensed product is desired, subsequent acid- or base-catalyzed dehydration can be performed.

Visualizations
Troubleshooting Logic for Failed Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low/No Conversion catalyst Check Catalyst: - Activity - Concentration - Appropriateness start->catalyst Is catalyst appropriate? catalyst->catalyst conditions Optimize Conditions: - Increase Temperature - Change Solvent catalyst->conditions Yes conditions->conditions water Remove Water: - Dean-Stark Trap conditions->water Yes water->water reactants Verify Reactants: - Purity of Aldehyde - Acidity of Methylene Cmpd. water->reactants Yes reactants->reactants success Successful Reaction reactants->success Yes

Caption: Systematic troubleshooting for Knoevenagel reactions.

General Mechanism of a Base-Catalyzed Aldol Addition

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Ketone R-CH2-C(=O)-R' Enolate [R-CH⁻-C(=O)-R' ↔ R-CH=C(O⁻)-R'] Ketone->Enolate Deprotonation Base B:⁻ Base->Enolate HB H-B Enolate->HB Enolate_nuc Enolate Aldehyde 6-Me-Pyridazine-CHO Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide Alkoxide_p Intermediate Alkoxide Enolate_nuc->Alkoxide Attacks Carbonyl Product β-Hydroxy Carbonyl Alkoxide_p->Product Protonation HB_p H-B HB_p->Product Base_regen B:⁻ Product->Base_regen

Caption: Key steps in a base-catalyzed aldol addition.

References
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation.
  • Wikipedia. (2023). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Saidi, M. R., Azizi, N., Aryanasab, F., Torkiyan, L., & Ziyaei, A. (2009). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Wikipedia. (2023). Wittig reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
  • Organic Reactions. (n.d.). The Wittig Reaction.

Sources

Technical Support Center: Challenges in Scaling Up the Production of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 6-Methylpyridazine-3-carbaldehyde. Pyridazine derivatives are crucial pharmacophores in medicinal chemistry, and scaling their production often presents unique challenges.[1][2] This document provides practical, in-depth solutions to common issues encountered during synthesis, purification, and handling, framed within a question-and-answer format to directly address user queries.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the properties, storage, and safe handling of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of the molecule is critical for process development. Key data is summarized below.

PropertyValueSource
CAS Number 635324-41-3[3]
Molecular Formula C₆H₆N₂O[3]
Molecular Weight 122.12 g/mol [3]
Appearance Typically a solid or oilInferred from related structures[1][4]
Storage Sealed in dry, 2-8°C[3]
Calculated TPSA 42.85 Ų[3]
Calculated LogP 0.59752[3]

Q2: What are the recommended storage and handling conditions for this compound?

Due to the reactive nature of the aldehyde functional group, strict storage and handling protocols are mandatory to ensure product integrity and operator safety.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C .[3] To prevent oxidation, it is best practice to store it under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or after a container has been opened.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] Aldehydes can be air-sensitive; therefore, minimizing exposure to the atmosphere during transfers is crucial.[5][7] Use spark-proof tools and avoid sources of ignition, as related aldehydes can be combustible.[6]

Q3: What personal protective equipment (PPE) is required when working with this compound?

As with many reactive aldehydes, this compound should be treated with caution. The following PPE is required:

  • Gloves: Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for protection against aldehyde solutions; latex gloves are not suitable.[8]

  • Eye Protection: Splash-proof safety goggles and a full-face shield must be worn at all times.[8]

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-certified air-purifying respirator with organic vapor cartridges should be used.[8]

Q4: Is this compound stable? What are its common degradation pathways?

Aldehydes as a class are susceptible to degradation, which can be a significant challenge during scale-up and storage. The two primary degradation pathways are:

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid (6-Methylpyridazine-3-carboxylic acid). This process can be catalyzed by air (auto-oxidation), trace metals, or other oxidizing agents.[7]

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[7] This can lead to the formation of insoluble, high-molecular-weight materials and a decrease in product purity.

Adding an antioxidant like BHT may help mitigate oxidation during storage.[7]

Troubleshooting Guide: Synthesis & Scale-Up

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound, particularly focusing on the common route involving the selective oxidation of 3,6-dimethylpyridazine.

Problem 1: Low yield during the selective oxidation of 3,6-dimethylpyridazine.

G cluster_0 Troubleshooting: Low Yield start Low Yield Observed cause1 Possible Cause: Incomplete Reaction cause2 Possible Cause: Over-oxidation cause3 Possible Cause: Product Degradation

  • Q: My reaction yield is consistently low. What could be the cause? A: Low yield is a common scale-up challenge and can stem from several factors:

    • Incomplete Reaction: The oxidation of a methyl group on an electron-deficient pyridazine ring can be sluggish. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. The activity of your oxidizing agent is also critical; ensure it is fresh or properly stored.

    • Over-oxidation: A major challenge is preventing the oxidation from proceeding past the aldehyde to the carboxylic acid. Harsh oxidants like potassium permanganate can easily cause this.[9]

      • Solution: Employ milder, more selective oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). These reagents are known for selectively oxidizing benzylic-like methyl groups without over-oxidation. Precise control over oxidant stoichiometry (using 1.0-1.2 equivalents) is crucial. Maintain strict temperature control, as runaway exothermic reactions can lead to side products.

    • Product Degradation During Workup: The product aldehyde can be sensitive to the conditions of the workup. Aggressive quenching, extreme pH, or prolonged exposure to high temperatures can degrade the product.

      • Solution: Design a workup protocol that maintains a neutral or slightly acidic pH. Quench the reaction at a low temperature. Minimize the time the product spends in aqueous or heated solutions.

Problem 2: Significant formation of impurities.

  • Q: My final product is contaminated with several impurities. How can I identify and prevent them? A: Impurity profiling is essential for pharmaceutical development.[10] Common process-related impurities include:

    • Impurity A: Unreacted 3,6-dimethylpyridazine.

      • Prevention: This indicates an incomplete reaction. See solutions under "Problem 1."

      • Removal: This impurity is more nonpolar than the aldehyde product. It can typically be removed via silica gel chromatography. A carefully selected crystallization solvent may also leave the starting material in the mother liquor.

    • Impurity B: 6-Methylpyridazine-3-carboxylic acid.

      • Prevention: This is a result of over-oxidation. Use milder oxidants and control reaction conditions as described above.

      • Removal: This acidic impurity can be removed with a mild basic wash (e.g., dilute NaHCO₃ solution) during the workup. Be cautious, as a strongly basic environment can cause the desired aldehyde to polymerize. Alternatively, it can be separated using column chromatography.

    • Impurity C: Pyridazine-3,6-dicarbaldehyde.

      • Prevention: This results from the oxidation of both methyl groups. It is more likely to form with less selective oxidants or an excess of the oxidizing agent. Strict control of stoichiometry is the best preventative measure.

      • Removal: This di-aldehyde is significantly more polar than the desired mono-aldehyde and can be separated by column chromatography.

Problem 3: Difficulty in purifying the final product.

  • Q: I am struggling to purify this compound. Crystallization fails and it streaks on my silica gel column. What should I do? A: Purification of polar, functionalized heterocycles can be challenging.

    • For Crystallization Issues: If the product "oils out," it means the solvent system is not ideal.

      • Solution: Conduct a systematic solvent screen. Try solvent/anti-solvent systems (e.g., ethyl acetate/heptane, dichloromethane/heptane). Ensure the crude material is sufficiently pure (>90%) before attempting crystallization. Slow cooling and seeding with a pure crystal can promote proper crystal formation.

    • For Chromatography Issues: Streaking or tailing on silica gel is common for basic compounds like pyridazines and reactive compounds like aldehydes.

      • Solution: Deactivate the silica gel. This can be done by pre-treating the column with the eluent containing a small amount (0.5-1.0%) of a non-nucleophilic base like triethylamine. This neutralizes acidic sites on the silica, preventing irreversible adsorption and degradation of the product. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 3.1: Selective Oxidation using Selenium Dioxide (SeO₂)

This protocol outlines a common method for the selective oxidation of a methyl group on a heteroaromatic ring.

  • Reaction Setup: In a chemical fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe. Purge the vessel with an inert gas (Nitrogen or Argon).

  • Charging Reagents: Charge the flask with 3,6-dimethylpyridazine (1.0 eq) and a suitable solvent like 1,4-dioxane or toluene (approx. 10 mL per gram of starting material).[11] Begin stirring.

  • Addition of Oxidant: In a single portion, add selenium dioxide (SeO₂, 1.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 50% Ethyl Acetate in Heptane) or HPLC. The product should be more polar than the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • A black precipitate of selenium metal will have formed. Filter the reaction mixture through a pad of Celite® to remove the solids. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Proceed immediately to purification as described in Protocol 3.2 to avoid degradation.

G cluster_1 Oxidation & Purification Workflow setup 1. Reaction Setup (Inert Atmosphere) charge 2. Charge Reagents (3,6-dimethylpyridazine, SeO2) react 3. Heat to Reflux (Monitor by TLC/HPLC) workup 4. Cool & Filter (Remove Selenium) concentrate 5. Concentrate (Crude Product) purify 6. Purify (Column Chromatography) final Final Product

Protocol 3.2: Purification by Deactivated Silica Gel Chromatography

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the starting eluent (e.g., 10% Ethyl Acetate in Heptane).

  • Column Packing: Wet-pack a chromatography column with the prepared slurry.

  • Deactivation (Optional but Recommended): Pass 1-2 column volumes of the starting eluent containing 0.5% triethylamine through the packed column to neutralize acidic sites.

  • Sample Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Request PDF. [Link]
  • New York State Department of Environmental Conservation. (2016).
  • Organic Chemistry Portal. (n.d.).
  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. [Link]
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
  • Ríos-Gutiérrez, M., & Domingo, L. R. (2022).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. [Link]
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Request PDF. [Link]
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • LookChem. (n.d.). 6-methyl-2-pyridinecarbaldehyde. [Link]
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Archiv der Pharmazie, 341(10), 643-649. [Link]
  • Scattolin, T., Lizza, J., & Chen, C. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]
  • Leite, J. V., & Alves, M. J. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(9), 1037-1053. [Link]
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3515. [Link]
  • ResearchGate. (n.d.). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes. PDF. [Link]
  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2275. [Link]
  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. [Link]
  • PubChem. (n.d.). 6-Chloropyridazine-3-carbaldehyde. [Link]
  • Mphahlele, M. J., & Moekwa, T. B. (2015). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 20(5), 8255-8270. [Link]
  • Reddy, G. R., Kumar, M. P., & Reddy, M. S. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-41. [Link]

Sources

Technical Support Center: Navigating the Structural Characterization of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 6-Methylpyridazine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique electronic properties of the pyridazine ring, while valuable in drug design, can present specific challenges during structural elucidation.[1] This document provides troubleshooting guidance and in-depth FAQs to help you navigate these complexities and ensure the integrity of your analytical data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is the primary tool for the structural verification of this compound. However, the inherent properties of the pyridazine heterocycle often lead to predictable yet challenging spectral features.

FAQ 1: Why are the proton signals for my pyridazine ring overlapping and difficult to assign in the ¹H NMR spectrum?

Root Cause Analysis: The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly deshields the ring protons, pushing them downfield (typically >7.5 ppm).[2] This effect, combined with the electron-withdrawing nature of the C3-carbaldehyde group, compresses the chemical shift window for the two aromatic protons. Furthermore, the spin-spin coupling between these protons can create complex splitting patterns that are not always first-order, making direct assignment challenging.

Troubleshooting & Resolution Protocol: A definitive assignment requires a suite of 2D NMR experiments. This multi-step approach provides a self-validating system for your assignment.

Step-by-Step Protocol: 2D NMR for Unambiguous Assignment

  • Acquire High-Resolution ¹H NMR: Obtain a standard 1D proton spectrum with good signal-to-noise and resolution.

  • Acquire ¹³C{¹H} NMR: Obtain a standard 1D carbon spectrum, including a DEPT-135 experiment to differentiate CH from quaternary carbons.

  • Run a ¹H-¹H COSY Experiment: This experiment will identify coupled proton systems. You should observe a clear correlation between the two pyridazine ring protons (H4 and H5).

  • Run a ¹H-¹³C HSQC Experiment: This experiment correlates each proton directly to the carbon it is attached to. This will unambiguously link the proton signals of the methyl group, the two ring protons, and the aldehyde proton to their respective carbon signals.

  • Run a ¹H-¹³C HMBC Experiment: This is the crucial final step. The Heteronuclear Multiple Bond Correlation experiment shows couplings between protons and carbons that are 2-3 bonds away.[3] This allows you to piece the molecular fragments together.

    • The aldehyde proton (CHO) should show a correlation to the C3 carbon.

    • The H4 proton should show correlations to C3, C5, and C6.

    • The H5 proton should show correlations to C3, C4, and the methyl carbon.

    • The methyl protons (CH₃) should show a correlation to the C6 carbon.

Workflow for NMR Assignment

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR Confirmation H1 ¹H NMR (Initial Hypothesis) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identify Coupled Protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC Correlate C-H Pairs HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Direct Attachments Final Final Validated Structure HMBC->Final Confirm Connectivity & Quats

Caption: Workflow for unambiguous NMR assignment.

Predicted Spectroscopic Data The following table provides predicted NMR chemical shifts. Actual values may vary based on solvent and concentration.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
CHO9.9 - 10.2190 - 195C3
H48.0 - 8.3125 - 130C3, C5, C6
H57.7 - 7.9135 - 140C3, C4, Methyl C
CH₃2.7 - 2.920 - 25C6, C5
C3-150 - 155CHO, H4, H5
C6-160 - 165CH₃, H5
Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is critical for confirming molecular weight and elemental composition. The pyridazine ring's aromatic nature and nitrogen content lead to characteristic fragmentation patterns.

FAQ 2: My mass spectrum shows a complex fragmentation pattern with a weak molecular ion peak. Is this normal?

Root Cause Analysis: Yes, this is common for pyridazine derivatives under high-energy ionization methods like Electron Impact (EI). The pyridazine ring is prone to characteristic fragmentation pathways, primarily the retro-Diels-Alder reaction, which involves the loss of a stable dinitrogen (N₂) molecule.[4] This fragmentation can be so favorable that it diminishes the intensity of the molecular ion peak. The aldehyde and methyl substituents offer additional fragmentation routes.

Troubleshooting & Resolution Protocol: To obtain clear mass data, a combination of ionization techniques and high-resolution analysis is recommended.

Step-by-Step Protocol: Confirming Molecular Formula

  • Use a Soft Ionization Technique: Instead of EI, use Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, significantly increasing the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).[5]

  • Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within 5 ppm). This allows you to calculate the elemental formula of the molecular ion and key fragments, confirming that your compound is indeed C₆H₆N₂O and not an isomer or impurity.

  • Analyze Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). This controlled fragmentation will help you piece together the structure and confirm the connectivity of the methyl and aldehyde groups to the pyridazine core.

Predicted Mass Spectrometry Data The following table lists the expected m/z values for key ions.

Ion Formula Predicted Exact Mass (m/z) Notes
[M+H]⁺C₆H₇N₂O⁺123.0553Protonated molecular ion (common in ESI)[6]
[M+Na]⁺C₆H₆N₂ONa⁺145.0372Sodium adduct (common in ESI)[6]
[M]⁺C₆H₆N₂O⁺122.0480Molecular ion (common in EI)[6]
[M-N₂]⁺C₆H₆O⁺94.0419Result of retro-Diels-Alder fragmentation
[M-CHO]⁺C₅H₅N₂⁺93.0453Loss of the formyl radical
Section 3: X-ray Crystallography Challenges

Obtaining a single crystal for X-ray diffraction provides the ultimate structural proof. However, inducing small, polar molecules like this compound to form high-quality crystals can be difficult.

FAQ 3: I am struggling to grow single crystals of this compound. What strategies can I try?

Root Cause Analysis: The molecule's high dipole moment, a characteristic of the pyridazine ring, can lead to strong intermolecular interactions that may favor rapid precipitation or oiling out over slow, ordered crystal growth.[1] The aldehyde group is also a potential site for side reactions or decomposition over time, which can disrupt the crystallization process. Finally, the compound's relatively simple and somewhat flexible structure (rotation of the aldehyde group) can make it difficult for it to pack into a well-ordered crystal lattice.

Troubleshooting & Resolution Protocol: A systematic screening of crystallization conditions is necessary. The goal is to find a condition where the compound's solubility is moderately low, allowing for slow crystal nucleation and growth.

Step-by-Step Protocol: Crystallization Screening

  • Ensure Highest Purity: Start with material that is >98% pure as determined by HPLC and NMR. Impurities are potent inhibitors of crystallization.

  • Screen Solvents:

    • Single Solvents: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, methanol). Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then to 4°C.

    • Binary Solvent Systems: If single solvents fail, use a binary system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Employ Vapor Diffusion: This is a highly effective technique.

    • Hanging Drop: Dissolve your compound in a good solvent and place a small drop (~2-5 µL) on a siliconized coverslip. Invert this slip over a well containing a poor solvent. The poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of your compound and promoting crystal growth.

    • Liquid-Liquid: Place your compound solution in a small vial. Carefully layer a less dense, miscible poor solvent on top. Crystals may form at the interface.

  • Control Temperature: Slow evaporation at different temperatures (room temperature, 4°C) can yield different crystal forms.

Decision Tree for Crystallization Troubleshooting

Crystal_Workflow Start Start: High Purity Sample (>98%) SlowEvap Slow Evaporation (Single Solvents) Start->SlowEvap Result1 Result? SlowEvap->Result1 Binary Binary Solvent System (e.g., EtOAc/Hexane) Result1->Binary No/ Oil/Precipitate Success Single Crystals Obtained Result1->Success Yes Result2 Result? Binary->Result2 Vapor Vapor Diffusion (Hanging Drop) Result2->Vapor No/ Oil/Precipitate Result2->Success Yes Result3 Result? Vapor->Result3 Result3->Success Yes Fail Consult Crystallographer (Consider derivatization) Result3->Fail No

Caption: Decision workflow for troubleshooting crystallization.

References
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
  • Oliveira-Campos, A. M. F., et al.
  • PubChem. This compound.
  • Dampc, M., et al. (2014). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
  • Gainer, H., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Zhang, W., et al. (2010). Synthesis of 6-methylpyridine-3-carbaldehyde.
  • Ali, M. A., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
  • Ali, M. A., et al. (2014). Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate. Acta Crystallographica Section E. [Link]
  • Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A. [Link]

Sources

Technical Support Center: Interpreting Impure NMR Spectra of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Methylpyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting NMR spectra with impurities. As a crucial building block in medicinal chemistry, understanding the purity of this compound is paramount.[1][2][3] This resource provides a structured, question-and-answer-based approach to troubleshoot and confidently interpret your NMR data.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: In a standard deuterated solvent like CDCl₃, you should expect three distinct signals for this compound:

  • Aldehyde Proton (-CHO): A singlet peak typically found in the downfield region of the spectrum, around δ 9.9-10.1 ppm .[4][5][6] This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the aromatic ring system.

  • Pyridazine Ring Protons: Two doublet peaks corresponding to the two protons on the pyridazine ring. These will be in the aromatic region, typically between δ 7.5 and 9.3 ppm . The exact chemical shifts and coupling constants will depend on the substitution pattern. For the parent pyridazine, protons are observed at approximately 9.2 ppm and 7.5 ppm.[7]

  • Methyl Protons (-CH₃): A singlet peak in the upfield region, generally around δ 2.7-2.8 ppm .[8]

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1H
Pyridazine (aromatic)7.5 - 9.3Doublet (d)2H (total)
Methyl (-CH₃)2.7 - 2.8Singlet (s)3H

Q2: My spectrum shows more peaks than expected. How do I begin to identify the impurities?

A2: The first step is a systematic evaluation of the unexpected signals. The process of identifying impurities in NMR spectra is a common challenge in organic synthesis.[9] Here is a logical workflow to follow:

Caption: A stepwise workflow for identifying unknown signals in an NMR spectrum.

Start by checking for common laboratory solvents, as these are frequent sources of contamination.[10][11][12][13][14][15]

Troubleshooting Guides

Guide 1: Identifying Common Contaminants

Issue: You observe signals that do not correspond to the target molecule.

Troubleshooting Steps:

  • Residual Solvents: One of the most common sources of impurity peaks is residual solvent from the reaction workup or purification.[16] Consult a table of common NMR solvent impurities to match the observed chemical shifts.

Common Solvents ¹H Chemical Shift (CDCl₃, δ, ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water~1.56s (broad)

Data sourced from Sigma-Aldrich and other established references.

  • Grease: Silicone grease can appear as a broad singlet near 0 ppm.

  • D₂O Exchange: To confirm if a broad peak is from water or an exchangeable proton (like an alcohol or amine), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak should diminish or disappear.[16]

Guide 2: Analyzing Reaction-Specific Impurities

Issue: The impurities are not common solvents. They are likely related to the synthesis of this compound.

Background: The synthesis of this compound can involve oxidation steps.[17] Aldehydes are susceptible to over-oxidation to carboxylic acids.[18][19]

Potential Impurities and Their Expected ¹H NMR Signals:

  • 6-Methylpyridazine-3-carboxylic acid: This is a common oxidation byproduct.[20]

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), and may not always be observed.

    • The aromatic and methyl signals will be shifted slightly compared to the aldehyde.

  • Starting Materials: Incomplete reactions can leave starting materials in your sample. For example, if the aldehyde was formed from the oxidation of an alcohol (6-Methylpyridazin-3-yl)methanol, you might see:

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

    • Alcohol Proton (-OH): A broad singlet that can exchange with D₂O.

Troubleshooting Protocol: Differentiating Aldehyde from Carboxylic Acid

  • Examine the Aldehyde Region: Carefully inspect the region around δ 9-10 ppm. A diminished integration of the aldehyde peak suggests its conversion.

  • Look for a Broad COOH Peak: Scan the downfield region (δ 10-13 ppm) for a broad singlet characteristic of a carboxylic acid proton.

  • Consider 2D NMR: If signals are overlapping, a Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate protons to their attached carbons. The aldehyde carbon has a distinct chemical shift around 190-200 ppm, while a carboxylic acid carbon appears around 160-185 ppm.[5][6]

Guide 3: Quantitative Analysis of Impurities

Issue: You have identified an impurity and need to determine its concentration.

Methodology: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte without the need for a specific reference standard of the impurity itself.[21][22][23]

Step-by-Step Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of your impure this compound sample.

    • Accurately weigh a known amount of a stable, commercially available internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple NMR spectrum with at least one peak that is well-resolved from your analyte and impurity peaks.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a long relaxation delay (D1) to ensure full relaxation of all protons. A common starting point is 5 times the longest T₁ relaxation time in your sample.

  • Data Processing and Analysis:

    • Integrate a well-resolved peak for your target compound, the impurity, and the internal standard.

    • Use the following formula to calculate the amount of the impurity:

    Amount_impurity = (I_impurity / N_impurity) * (N_std / I_std) * (MW_impurity / MW_std) * (m_std / m_sample)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Caption: A streamlined workflow for performing quantitative NMR (qNMR) analysis.

Advanced Troubleshooting

Q3: The signals for my compound and an impurity are overlapping. How can I resolve them?

A3: Signal overlap can be a significant challenge.[16] Here are a few strategies to address this:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can alter the chemical shifts of your compound and the impurity differently, potentially resolving the overlap.[16]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC can help to trace the connectivity of protons and carbons, allowing you to distinguish between signals from different molecules even if they overlap in the 1D spectrum.[24][25]

Q4: My NMR spectrum has very broad peaks. What could be the cause?

A4: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening.[16]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can also lead to broad peaks.

By following these structured troubleshooting guides and FAQs, you will be better equipped to interpret impure NMR spectra of this compound, ensuring the quality and integrity of your research and development efforts.

References

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 223-233.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 76(9), 1769–1780.
  • Duddeck, H., & Kaiser, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(9), 713-718.
  • G. A. G. (1983). An analysis of the 13 C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Impurity determination from H-NMR. (2021, May 31). Reddit.
  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. (n.d.). Alfa Chemistry.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • Pyridazine(289-80-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • Notes on NMR Solvents. (n.d.).
  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
  • NMR Proton Shifts for Residual Solvent Impurities. (n.d.).
  • 1H NMR Spectroscopy for Identification of Oxidation Products and for Elucidation of Reaction Mechanisms | Request PDF. (n.d.). ResearchGate.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ResearchGate.
  • I. J. S. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. NIH.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF. (n.d.). ResearchGate.
  • Oxidation of Aldehydes and Ketones. (2023, January 23). Chemistry LibreTexts.
  • Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE.
  • 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). ChemScene.
  • This compound (C6H6N2O). (n.d.). PubChemLite.
  • Pyridazine. (n.d.). Wikipedia.
  • 19.3 Oxidation of Aldehydes and Ketones. (2023, September 20). OpenStax.
  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.Net.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PubMed Central.
  • NMR Spectroscopy in Drug Discovery and Development. (2014, March 14). Labome.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media.
  • 6-Bromopyridazine-3-carbaldehyde | C5H3BrN2O | CID 138989855. (n.d.). PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Qualifying 6-Methylpyridazine-3-carbaldehyde as a Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-characterized reference materials. While certified reference materials (CRMs) from pharmacopeias are the gold standard, they are not always available for novel or specialized compounds like 6-Methylpyridazine-3-carbaldehyde. This guide provides a comprehensive framework for researchers and scientists to confidently qualify a commercially available batch of this compound as an in-house reference standard, ensuring the accuracy and reliability of their analytical data.

The Critical Role of a Well-Characterized Reference Standard

An in-house reference standard, once thoroughly characterized, serves as the primary benchmark for a variety of critical applications, including:

  • Identity Confirmation: Ensuring the correct chemical entity is being used in experiments.

  • Purity Assessment: Quantifying the level of impurities in raw materials and synthesized compounds.

  • Assay Development and Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Monitoring the degradation of the compound over time under various conditions.

The qualification process is a systematic investigation to establish the identity, purity, and potency of a candidate material with a high degree of confidence.

Workflow for Qualifying an In-house Reference Standard

The qualification of an in-house reference standard is a multi-step process that involves a battery of analytical tests. The following diagram illustrates a typical workflow:

Reference Standard Qualification Workflow cluster_Selection Candidate Selection cluster_Characterization Characterization & Purity Assessment cluster_Potency Potency Assignment cluster_Documentation Documentation & Control select_batch Select High-Purity Commercial Batch identity Identity Confirmation (NMR, MS, IR) select_batch->identity chrom_purity Chromatographic Purity (HPLC-UV, GC-FID) identity->chrom_purity residual_solvents Residual Solvents (HS-GC) chrom_purity->residual_solvents water_content Water Content (Karl Fischer) residual_solvents->water_content inorganic_impurities Inorganic Impurities (ROI/Sulfated Ash) water_content->inorganic_impurities mass_balance Potency Calculation (Mass Balance Approach) inorganic_impurities->mass_balance cert_of_analysis Certificate of Analysis Generation mass_balance->cert_of_analysis storage_stability Establish Storage & Retest Date cert_of_analysis->storage_stability

Caption: Workflow for qualifying an in-house reference standard.

Part 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the methyl group, the pyridazine ring protons, and the aldehyde proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups. The spectrum of this compound should show characteristic absorption bands for the C=O stretch of the aldehyde and the C=N and C=C stretching vibrations of the pyridazine ring.

Part 2: Purity Assessment

Purity assessment involves the use of multiple analytical techniques to identify and quantify all significant impurities.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be used to separate the main component from any related substances (impurities).

Experimental Protocol: HPLC Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) should be developed to ensure the elution of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow prep_sample Prepare Sample Solution (approx. 1 mg/mL) setup_hplc Set up HPLC System (Column, Mobile Phase, Gradient) prep_sample->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: HPLC Purity Analysis Workflow.

Residual Solvents

Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for determining the content of residual solvents from the synthesis and purification process. The method should be capable of separating and quantifying common organic solvents.

Water Content

Karl Fischer titration is the preferred method for the accurate determination of water content.

Inorganic Impurities

The amount of inorganic impurities can be determined by the Residue on Ignition (ROI) or Sulfated Ash test. This involves heating the sample to a high temperature to burn off all organic material, leaving behind any inorganic residue.

Part 3: Potency Assignment

The potency of the in-house reference standard is determined using a mass balance approach. The potency is calculated by subtracting the percentages of all identified impurities (organic, residual solvents, water, and inorganic) from 100%.

Potency (%) = 100% - (% Organic Impurities + % Residual Solvents + % Water + % Inorganic Impurities)

Comparison with Alternatives

Once a batch of this compound has been qualified as an in-house reference standard, it can be used to evaluate other commercially available materials or potential alternative reagents.

Evaluating Commercial Suppliers

When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) from the supplier. The CoA should be carefully reviewed and compared to the data generated for the in-house reference standard.

ParameterIn-house Reference StandardTypical Supplier Specification
Identity Confirmed by NMR, MS, IRConforms to structure
Purity (HPLC) ≥ 99.5%≥ 98%[2]
Water Content < 0.5%Not always specified
Residual Solvents Below ICH limitsNot always specified
Potency Assigned by mass balanceNot typically provided
Structurally Similar Alternatives

In some applications, structurally similar compounds may be considered as alternatives. However, it is critical to understand that even small structural changes can significantly impact reactivity and biological activity. Any potential alternative must be thoroughly evaluated for its suitability in the specific application.

Some structurally related alternatives include:

  • 6-Methylpyridine-3-carboxaldehyde: A pyridine analog.

  • 6-Chloropyridazine-3-carbaldehyde: A chlorinated analog.[3]

  • Other substituted pyridazine and pyridine aldehydes. [4]

The choice of an alternative should be based on a scientific rationale and supported by experimental data demonstrating its fitness for purpose.

Conclusion

References

  • PubChem. This compound.
  • Gomes, P. A. T. M., et al. (2020).
  • PubChem. 6-Chloropyridazine-3-carbaldehyde.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridazine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides an in-depth, objective comparison of key synthetic methodologies for preparing substituted pyridazine aldehydes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic rationale behind procedural choices, offering a framework for selecting the optimal synthetic route based on substrate availability, desired scale, and functional group tolerance.

Introduction: The Versatility of Pyridazine Aldehydes in Synthesis

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Substituted pyridazine aldehydes are particularly valuable as synthetic intermediates. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, condensations, and oxidations, enabling the construction of complex molecular libraries for drug discovery. The selection of an efficient and robust method for their synthesis is a critical first step in many research programs. This guide compares three principal strategies: oxidation of pyridazinemethanols, reduction of pyridazine esters and nitriles, and direct formylation of the pyridazine ring.

Method 1: Oxidation of Pyridazinemethanols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry and represents one of the most direct routes to pyridazine aldehydes, provided the corresponding pyridazinemethanol is accessible. The central challenge lies in achieving chemoselectivity—preventing over-oxidation to the carboxylic acid while preserving the integrity of the electron-deficient pyridazine ring.[3]

Mechanistic Considerations & Reagent Choice:

The choice of oxidant is paramount and dictates the reaction conditions and outcomes.

  • Pyridinium Chlorochromate (PCC): A complex of chromium trioxide, pyridine, and HCl, PCC is a classic "mild" oxidant capable of halting the oxidation of primary alcohols at the aldehyde stage.[3][4] It is typically used in anhydrous dichloromethane (DCM). The primary drawback is the generation of chromium waste, which presents disposal and toxicity challenges.

  • Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride at cryogenic temperatures (-78 °C).[3][4] A hindered base, such as triethylamine, is then added to induce an E2-like elimination, forming the aldehyde. The Swern oxidation is known for its high yields and compatibility with a broad range of functional groups, though it requires careful temperature control and produces volatile, malodorous dimethyl sulfide as a byproduct.[4]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing alcohols to aldehydes.[3] It operates at room temperature and provides high yields with a simple workup. The main disadvantages are the cost of the reagent and its potentially explosive nature under specific conditions.

Comparative Performance Data:

MethodReagentsTypical ConditionsAvg. Yield (%)AdvantagesDisadvantages
PCC OxidationPyridinium ChlorochromateDCM, Room Temp, 2-6 h75-90Simple procedure, reliableChromium toxicity, stoichiometric waste
Swern OxidationDMSO, (COCl)₂, Et₃NDCM, -78 °C to RT, 1-3 h85-95High yields, excellent compatibilityRequires low temp, odor of byproduct
Dess-MartinDess-Martin PeriodinaneDCM, Room Temp, 1-4 h85-95Mild, fast, easy workupReagent cost, potentially explosive

Detailed Experimental Protocol: Swern Oxidation of (6-phenylpyridazin-3-yl)methanol

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, cool the flask to -78 °C using a dry ice/acetone bath.

  • Add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Add a solution of (6-phenylpyridazin-3-yl)methanol (1.0 eq.) in DCM dropwise. Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography to yield 6-phenylpyridazine-3-carbaldehyde.

Method 2: Reduction of Pyridazine Esters and Nitriles

When pyridazine carboxylic esters or nitriles are the more readily available precursors, their partial reduction offers an excellent synthetic route. This strategy avoids the need to first reduce the ester to an alcohol and then re-oxidize it. The key is to use a reducing agent that can be precisely controlled to deliver only one hydride equivalent.

Mechanistic Considerations & Reagent Choice:

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6] It is a bulky and electrophilic hydride source.

  • Ester Reduction: At low temperatures (-78 °C), the Lewis acidic aluminum in DIBAL-H coordinates to the ester carbonyl oxygen. This is followed by an intramolecular hydride transfer to form a stable tetrahedral intermediate.[7][8] This intermediate is "frozen" at low temperature and does not collapse to the aldehyde until aqueous workup is performed.[7][8] If the reaction is allowed to warm before quenching, or if excess DIBAL-H is used, over-reduction to the primary alcohol will occur.[7]

  • Nitrile Reduction: Similarly, DIBAL-H reduces nitriles to an intermediate imine-aluminum complex.[6] This complex is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup.

Comparative Performance Data:

Starting MaterialReagentTypical ConditionsAvg. Yield (%)AdvantagesDisadvantages
Pyridazine EsterDIBAL-H (1.1 eq.)Toluene or DCM, -78 °C, 1-3 h70-90Excellent control, high yieldsRequires cryogenic temperatures, pyrophoric reagent
Pyridazine NitrileDIBAL-H (1.2 eq.)Toluene or DCM, -78 °C, 2-4 h65-85Utilizes alternative precursorsCryogenic temps, potential for amine byproduct

Detailed Experimental Protocol: DIBAL-H Reduction of Methyl 6-chloropyridazine-3-carboxylate

  • Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq.) in anhydrous toluene (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours. Monitor completion by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain 6-chloropyridazine-3-carbaldehyde.[9]

Method 3: Direct Formylation of the Pyridazine Ring

Introducing the aldehyde group directly onto the pyridazine nucleus via an electrophilic substitution reaction is an atom-economical approach. The Vilsmeier-Haack reaction is the most common method for this purpose.[10]

Mechanistic Considerations & Reagent Choice:

The Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate a chloroiminium ion, known as the Vilsmeier reagent.[11][12] This electrophilic species attacks an electron-rich position on the heterocyclic ring.[13] The success and regioselectivity of this reaction are highly dependent on the electronic properties of the pyridazine ring. Electron-donating groups are often required to activate the ring sufficiently for the electrophilic attack to proceed efficiently.

Comparative Performance Data:

MethodReagentsTypical ConditionsAvg. Yield (%)AdvantagesDisadvantages
Vilsmeier-HaackPOCl₃, DMF0 °C to 100 °C, 2-24 h40-75Atom-economical, uses common reagentsRequires activated substrates, regioselectivity issues, harsh conditions

Visual Overview of Synthetic Strategies

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Methanol Pyridazinemethanol Oxidation Oxidation (PCC, Swern, DMP) Methanol->Oxidation Ester Pyridazine Ester / Nitrile Reduction Reduction (DIBAL-H, -78°C) Ester->Reduction Ring Substituted Pyridazine Formylation Formylation (Vilsmeier-Haack) Ring->Formylation Aldehyde Substituted Pyridazine Aldehyde Oxidation->Aldehyde Reduction->Aldehyde Formylation->Aldehyde

Caption: Key synthetic pathways to substituted pyridazine aldehydes.

Conclusion and Recommendations

The synthesis of substituted pyridazine aldehydes is achievable through several reliable methods, with the optimal choice depending heavily on the specific context of the synthetic campaign.

  • For high-yield, clean conversions with broad functional group tolerance, the Swern or Dess-Martin oxidation of a corresponding pyridazinemethanol is highly recommended, provided the alcohol precursor is available.

  • When starting from a more oxidized state, the DIBAL-H reduction of a pyridazine ester is an exceptionally effective and selective method, though it requires careful handling of pyrophoric reagents and cryogenic conditions.[7][9]

  • Direct formylation via the Vilsmeier-Haack reaction is most suitable for specific, electronically activated pyridazine substrates where regioselectivity is not a concern.[11][14]

Future advancements will likely focus on developing catalytic and more environmentally benign oxidation and formylation procedures, minimizing the use of stoichiometric and hazardous reagents.

References

  • Krisch, M. J., et al. (2005). Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines. The Journal of Organic Chemistry.
  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • American-Eurasian Journal of Scientific Research. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Synthesis. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10744-10749.
  • ResearchGate. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Org. Chem. Front., Advance Article.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis.
  • National Institutes of Health. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(1), 103.
  • OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH).
  • The Organic Chemistry Tutor. (n.d.). Ester to Aldehyde - Common Conditions.
  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402.
  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Planta, 249(5), 1435-1450.
  • Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • YouTube. (2023). Oxidations of Primary Alcohols to Aldehydes.
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.

Sources

A Comparative Guide to the Reactivity of 6-Methylpyridazine-3-carbaldehyde and 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point that dictates synthetic strategy and overall efficiency. The pyridazine scaffold, a key pharmacophore in medicinal chemistry, offers a versatile platform for modification.[1] This guide provides an in-depth comparison of the reactivity of two closely related pyridazine derivatives: 6-Methylpyridazine-3-carbaldehyde and 6-Chloropyridazine-3-carbaldehyde. By examining the electronic influence of their respective substituents, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and experimental insights from related systems.

Introduction: The Pyridazine Core and the Influence of Substituents

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms.[2][3] This inherent electron deficiency makes the carbon atoms susceptible to nucleophilic attack while rendering the ring generally resistant to electrophilic substitution.[2][4] The reactivity of both the pyridazine ring and its appended functional groups is profoundly modulated by the nature of the substituents at other positions.

This guide focuses on the C6-substituted 3-carbaldehyde derivatives. The aldehyde group at the C3 position is a versatile handle for a variety of transformations, including olefination, reduction, oxidation, and additions of carbon nucleophiles. The key difference between the two molecules under consideration lies in the C6 substituent: a methyl group (-CH₃) versus a chloro group (-Cl).

  • This compound : The methyl group is a weak electron-donating group (EDG) through an inductive effect. It slightly increases the electron density of the pyridazine ring, which can subtly influence the reactivity of the aldehyde and the ring itself.

  • 6-Chloropyridazine-3-carbaldehyde : The chloro group is an electron-withdrawing group (EWG) through its inductive effect, which outweighs its weak electron-donating resonance effect. This significantly lowers the electron density of the pyridazine ring. Furthermore, the chlorine atom itself serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5]

These fundamental electronic differences create distinct reactivity profiles, which we will explore in the context of key chemical transformations.

G cluster_reactants cluster_reactions cluster_products start Comparative Reaction Workflow Methyl_Aldehyde 6-Methylpyridazine- 3-carbaldehyde start->Methyl_Aldehyde Chloro_Aldehyde 6-Chloropyridazine- 3-carbaldehyde start->Chloro_Aldehyde HWE_Reaction Horner-Wadsworth-Emmons (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH, THF) Methyl_Aldehyde->HWE_Reaction Chloro_Aldehyde->HWE_Reaction SNAr_Reaction Nucleophilic Aromatic Substitution (e.g., R-NH₂, Base, Heat) Chloro_Aldehyde->SNAr_Reaction Unique Pathway Methyl_Product Pyridazinyl Acrylate Derivative HWE_Reaction->Methyl_Product Chloro_Product_HWE Chloropyridazinyl Acrylate Derivative HWE_Reaction->Chloro_Product_HWE Chloro_Product_SNAr Amino-pyridazine Carbaldehyde Derivative SNAr_Reaction->Chloro_Product_SNAr

Caption: Divergent synthetic pathways for the two aldehydes.

Reactions of the Methyl Group

For this compound, the methyl group itself can be a site of reaction, although this typically requires more specific and often harsher conditions than SNAr.

  • Oxidation : The methyl group can be oxidized to a carboxylic acid. This transformation often requires strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. A patent describes a similar oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid. [6]* Radical Halogenation : While less common on such electron-poor systems, radical halogenation (e.g., with NBS) could potentially functionalize the methyl group, converting it into a bromomethyl handle for further substitution.

Experimental Protocols: A Comparative Horner-Wadsworth-Emmons Olefination

To provide a practical context for the discussed reactivity, the following section outlines a representative protocol for an HWE reaction. While direct comparative yields are not available from a single source, these protocols are based on established procedures for heterocyclic aldehydes. [7][8]The predicted outcome is a higher yield and/or faster reaction time for the chloro-substituted substrate.

Objective: Synthesize the corresponding ethyl acrylate derivatives via a Horner-Wadsworth-Emmons reaction.

Reagents and Materials:

  • This compound OR 6-Chloropyridazine-3-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation of the Ylide (Phosphonate Anion):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion).

    • Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and the solution becomes clear or slightly hazy.

  • Olefination Reaction:

    • Dissolve the respective pyridazine carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Add the aldehyde solution dropwise to the ylide solution over 10-15 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC). It is anticipated that the reaction with 6-chloropyridazine-3-carbaldehyde will reach completion more rapidly (estimated 1-2 hours) than the reaction with This compound (estimated 2-4 hours). If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure acrylate product.

Conclusion

The choice between this compound and 6-chloropyridazine-3-carbaldehyde is a strategic one, dictated by the desired synthetic outcome.

  • Choose 6-Chloropyridazine-3-carbaldehyde when:

    • Enhanced reactivity at the aldehyde carbonyl is desired for reactions like nucleophilic additions and olefinations.

    • The synthetic plan involves subsequent modification at the C6 position via nucleophilic aromatic substitution. This dual reactivity makes it a highly versatile building block.

  • Choose this compound when:

    • The methyl group is a desired final feature of the target molecule.

    • The synthetic route involves functionalization of the methyl group itself (e.g., oxidation to a carboxylic acid).

    • The avoidance of a potentially reactive halogen is necessary to prevent undesired side reactions with certain nucleophiles.

By understanding the fundamental electronic influences of the methyl and chloro substituents, researchers can make informed decisions, optimizing reaction conditions and strategically planning synthetic routes to access a wide array of complex pyridazine-containing molecules.

References

  • Google Patents. (n.d.). Process for preparing 6-amino-3-hydrazinopyridazine derivatives.
  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Dunn, A. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • OSTI.GOV. (n.d.). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.
  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Pérez-Gordillo, A. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Google Patents. (n.d.). Patent Application Publication US 2013/0178478 A1.
  • Google Patents. (n.d.). 3-Methyl-imidazo[1,2-b]pyridazine derivatives.
  • Asif, M. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Scribd. (n.d.). Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • SciSpace. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines.
  • Sphinix. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • El-Ghanam, A. M. (2004). Synthesis and Electrochemical Behavior of Some New Pyridazine Derivatives. Bulletin of the Korean Chemical Society.
  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • Bakavoli, M., et al. (2008). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction.
  • Gosecki, M., et al. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules.
  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1.
  • Google Patents. (n.d.). Process for preparing 4-amino-pyridazines.
  • Google Patents. (n.d.). Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
  • ResearchGate. (n.d.). Wittig Reactions Using a Bifunctional Polymeric Reagent.
  • Robiette, R., et al. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society.
  • Oxford Academic. (2012). Nucleophilic Addition to the Carbonyl Group.
  • ScienceDirect. (2021). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • Science Trove. (n.d.). Nucleophilic addition to the carbonyl group.
  • Google Patents. (n.d.). Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone.
  • Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions.
  • PubMed. (n.d.). 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate.

Sources

A Comparative Guide to the Biological Activity of Pyridazine and Pyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine and pyridazine scaffolds represent foundational building blocks for the development of novel therapeutic agents. Their derivatives have demonstrated a wide spectrum of biological activities, attracting significant interest from researchers in drug discovery.[1][2] This guide provides an in-depth, objective comparison of the biological activities of pyridazine carboxaldehydes and pyridine carboxaldehydes, supported by experimental data and established protocols. We will explore their comparative efficacy in key therapeutic areas, including anticancer, antimicrobial, and enzyme inhibitory activities, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions

At their core, both pyridines and pyridazines are six-membered aromatic heterocycles containing nitrogen atoms. Pyridine contains a single nitrogen atom, while pyridazine is characterized by two adjacent nitrogen atoms. This seemingly subtle difference in their electronic and structural properties can significantly influence their biological activity. The presence of the additional nitrogen atom in the pyridazine ring affects its electron distribution, hydrogen bonding capacity, and overall molecular geometry, which in turn dictates its interaction with biological targets.[3]

Comparative Biological Activity

Anticancer Activity

Both pyridine and pyridazine derivatives have been extensively investigated for their potential as anticancer agents.[4][5] Their mechanisms of action often involve targeting key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Pyridine Carboxaldehyde Derivatives:

Derivatives of pyridine-2-carboxaldehyde, particularly thiosemicarbazones, have shown significant antineoplastic activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone have demonstrated potent activity against L1210 leukemia in mice.[6] The anticancer activity of these compounds is often attributed to their ability to inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis.[7]

Pyridazine Carboxaldehyde Derivatives:

Pyridazine-containing compounds have also emerged as promising anticancer agents, with some derivatives showing cytotoxic activity comparable to established drugs like imatinib.[8] Certain pyridazinone-based diarylurea derivatives have exhibited potent anticancer and antimicrobial activities.[9] The anticancer mechanism of pyridazine derivatives can involve the inhibition of key kinases like VEGFR-2, which are crucial for tumor angiogenesis.[8][9]

Comparative Data on Anticancer Activity:

Compound ClassDerivativeCancer Cell Line/ModelIC50/ActivityReference
Pyridine3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)% T/C value of 246 at 40 mg/kg[6]
Pyridine5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide reductaseIC50 = 1.0 µM[7]
PyridazinePyridazinone derivative (Compound 10l)Colon Cancer (HCT-116)GI50 = 0.35 µM[9]
PyridazinePyridazin-3(2H)-one derivative (Olaparib)Ovarian CancerIC50 = 0.015 µM[10]

Note: This table presents a selection of data to illustrate the potential of both compound classes. Direct comparative studies are limited, and activity is highly dependent on the specific substitutions and overall molecular structure.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Both pyridine and pyridazine scaffolds have contributed to the development of compounds with antibacterial and antifungal properties.

Pyridine Carboxaldehyde Derivatives:

Chalcones derived from pyridine carboxaldehyde have been synthesized and screened for their antimicrobial activity. These compounds have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) bacteria.[11] The presence of the reactive α,β-unsaturated keto function in these chalcones is believed to be crucial for their antimicrobial action.[11] Additionally, 2-pyridine-carboxaldehyde isonicotinoyl hydrazone has demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus.[12]

Pyridazine Carboxaldehyde Derivatives:

Pyridazine derivatives have also been explored for their antimicrobial potential.[9] Some pyridazinone-based compounds have exhibited potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[9]

Comparative Insights:

While both classes of compounds show promise, the breadth of antimicrobial activity can vary significantly based on the specific molecular structure. For instance, some studies suggest that pyridine-containing chalcones exhibit broader activity than their pyrrole counterparts, highlighting the importance of the heterocyclic core.[11]

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects.[1] Both pyridine and pyridazine derivatives have been identified as inhibitors of various enzymes.

Pyridine Derivatives as Enzyme Inhibitors:

Pyridine-based molecules are present in numerous FDA-approved drugs that act as enzyme inhibitors, such as the proton pump inhibitor Nexium and the HIV protease inhibitor Indinavir.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the active site of enzymes.

Pyridazine Derivatives as Enzyme Inhibitors:

The unique hydrogen-bonding capabilities of the two adjacent nitrogen atoms in the pyridazine ring have been exploited in the design of potent enzyme inhibitors.[3] For example, pyridazine derivatives have been developed as effective inhibitors of cysteine proteases like cathepsin L.[3] Furthermore, pyridazine-based compounds have been investigated as inhibitors of amyloid fibril formation, which is associated with neurodegenerative diseases.[13][14]

Illustrative Pathway: Enzyme Inhibition by a Heterocyclic Compound

Enzyme_Inhibition Mechanism of Competitive Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P P Product (P) I Inhibitor (I) (Pyridazine/Pyridine Derivative)

Caption: Competitive inhibition of an enzyme by a pyridazine or pyridine derivative.

Experimental Protocols

The following are standardized protocols for assessing the biological activities discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects on cancer cells.[15][16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine/pyridine carboxaldehyde derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Workflow for Anticancer Activity Screening:

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add Serial Dilutions of Test Compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Calculate IC50 Values read_plate->analysis end End analysis->end

Caption: Step-by-step workflow of the MTT assay for anticancer drug screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme being studied. However, a general workflow can be outlined.[20][21]

General Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor (pyridazine/pyridine derivative) in a suitable buffer.

  • Assay Setup: In a microplate, combine the enzyme and inhibitor and pre-incubate for a specific time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.[22]

Conclusion

Both pyridine and pyridazine carboxaldehydes are privileged scaffolds in medicinal chemistry, each demonstrating a broad range of significant biological activities. While pyridine derivatives have a longer history and are present in numerous approved drugs, pyridazine-based compounds are rapidly emerging as potent therapeutic agents, particularly in the areas of oncology and enzyme inhibition. The unique electronic properties conferred by the adjacent nitrogen atoms in the pyridazine ring offer distinct advantages in molecular recognition and drug design.

This guide has provided a comparative overview of their biological activities, supported by experimental data and protocols. It is evident that both classes of compounds hold immense potential for the development of novel therapeutics. The choice between a pyridine or pyridazine scaffold will ultimately depend on the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their biological activities and to guide the rational design of next-generation therapeutics.

References

  • Sartorelli, A. C., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
  • Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre. [Link]
  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2019). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR.
  • A Novel Compound with Antimicrobial Activity against Staphylococcus aureus. (2021).
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. [Link]
  • Al-Masoudi, N. A., et al. (2011). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. [Link]
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons. [Link]
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods of Biochemical Analysis. [Link]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports. [Link]
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.).
  • A near-universal way to measure enzyme inhibition. (2018). ScienceDaily. [Link]
  • How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme? (2021).
  • Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry. [Link]
  • Antibacterial activity of 2-pyridine-carboxaldehyde isonicotinoyl hydrazone against Escherichia coli and Staphylococcus aureus. (2021).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). PubMed Central. [Link]
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Future Medicinal Chemistry. [Link]
  • Kalhor, H. R., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. [Link]
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. (2013).
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modific
  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). Molecules. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). Molecules. [Link]
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018).
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Drug Invention Today. [Link]
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). Molecules. [Link]
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021).
  • Basic protocol to assess preclinical anticancer activity. (n.d.).
  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (1990). Journal of Pharmaceutical Sciences. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020).
  • Hydrazide‐Bridged Pyridazines for Cholinesterase Inhibitors: Synthesis, Characterizations, In Silico, and In Vitro Evalu
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). Molecules. [Link]
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). OUCI. [Link]
  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2020). Chemistry – A European Journal. [Link]
  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science. [Link]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2014). Indo Global Journal of Pharmaceutical Sciences. [Link]
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023).

Sources

A Comparative Guide to the Spectroscopic Analysis of 6-Methylpyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 6-Methylpyridazine-3-carbaldehyde and its derivatives. Pyridazine-containing compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the validity of downstream applications.

This document moves beyond rigid protocols to explain the causal reasoning behind experimental choices, presenting a self-validating analytical workflow where data from multiple spectroscopic methods converge to provide an unambiguous structural assignment. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing comparative data, detailed methodologies, and workflow visualizations for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4] For pyridazine derivatives, 1D and 2D NMR experiments are essential for assigning every proton and carbon in the molecule.

Causality of Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these derivatives due to its excellent dissolving power for polar heterocyclic compounds and its non-interference with the proton signals of interest.[1]

  • 2D NMR (COSY, HMQC/HSQC, HMBC): While 1D spectra identify the types and number of protons and carbons, 2D experiments are crucial for establishing connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies long-range (2-3 bond) correlations, which is vital for piecing together the molecular puzzle, especially for assigning quaternary carbons and linking substituents to the pyridazine ring.[4][5]

Comparative ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of various substituents onto the this compound scaffold causes predictable shifts in the signals of the core protons and carbons. The aldehyde proton is particularly diagnostic, typically appearing as a singlet far downfield (~10 ppm).

Compound/DerivativeKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Source
Pyridazine (Parent) ~9.2 (H3/H6), ~7.5 (H4/H5)---[6]
3-Methylpyridazine ~7.3-7.5 (Ring Protons)---[7][8][9]
6-Methyl-3(2H)-pyridazinone ---C3: ~164.0, C4: ~130.5, C5: ~134.7, C6: ~139.0[10]
Substituted Pyridine-3-carbaldehyde Thiosemicarbazone Aldehyde CH=N: ~8.0, Pyridine Ring: ~7.0-8.5C=S: ~179.0, HC=N: ~138.2[11]
2-chloroquinoline-3-carbaldehyde Aldehyde CHO: ~10.3---[12]

Note: Direct spectral data for this compound is not extensively published; the table includes data from the parent ring, related derivatives, and analogous structures to provide a comparative context.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments to establish correlations.[4] These experiments provide crucial connectivity information for unambiguous assignment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

  • Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants, and use 2D correlation maps to assign all signals and confirm the molecular structure.

Visualization: NMR Workflow

NMR_Workflow NMR Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis prep Dissolve ~5mg Sample in 0.6mL DMSO-d6 acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d Insert into Spectrometer acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d proc Fourier Transform, Phasing & Baseline Correction acq_2d->proc analysis Spectral Interpretation: Chemical Shifts, Integration, Coupling Constants, Correlations proc->analysis elucidation Final Structure Elucidation analysis->elucidation IR_Workflow FT-IR Analysis Workflow (ATR) start Clean ATR Crystal background Collect Background Spectrum start->background sample Apply Solid Sample to Crystal background->sample acquire Acquire Spectrum (16-32 scans) sample->acquire analysis Identify Characteristic Peaks (e.g., C=O, C-H, C=N) acquire->analysis confirm Functional Group Confirmation analysis->confirm

Caption: Workflow for functional group analysis using FT-IR.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the pyridazine ring.

Causality of Experimental Choices: The choice of solvent is critical; it must be transparent in the UV-Vis region being scanned (e.g., ethanol, methanol, or acetonitrile). The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of a molecule's electronic structure. Substituents on the pyridazine ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, providing insight into their electronic effects.

Comparative UV-Vis Absorption Data

Pyridazine and its related diazines typically exhibit broad absorption bands in the UV region. The presence of the methyl and carbaldehyde groups, which extend the conjugation, is expected to shift the absorption to longer wavelengths.

CompoundSolventλmax (nm)NotesSource
Pyridazine Gas Phase200 - 380Broad continuum with low intensity bands.[13]
Pyridazine Not Specified~243, ~340n → π* and π → π* transitions.[14]
Pyridine-3-carbaldehyde Derivatives DMSO317 - 351The specific λmax depends on the substituent on the pyridine ring.[11]

The data suggests that this compound derivatives will likely show strong absorptions between 250-350 nm, with the exact λmax being sensitive to other substituents on the ring.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol). A typical concentration is around 10⁻⁵ to 10⁻⁶ M. Prepare a blank cuvette containing only the solvent.

  • Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Data Acquisition: Replace the blank with the sample cuvette. Scan the sample over a range (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization: UV-Vis Spectroscopy Workflow

UVVis_Workflow UV-Vis Analysis Workflow prep Prepare Dilute Solution (e.g., 10⁻⁵ M in Ethanol) baseline Record Baseline with Solvent Blank prep->baseline scan Scan Sample (200-400 nm) baseline->scan analysis Determine λmax and Molar Absorptivity (ε) scan->analysis result Electronic Transition Characterization analysis->result

Caption: Workflow for analyzing electronic transitions via UV-Vis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the confident determination of the elemental formula.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. It typically produces the protonated molecular ion [M+H]⁺, which directly gives the molecular weight. [1]* Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern is produced that can be used to confirm the structure. For example, the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da) would be expected fragmentation pathways.

Comparative Mass Spectrometry Data

The primary piece of data from MS is the molecular weight. The molecular formula for this compound is C₆H₆N₂O, with a monoisotopic mass of 122.0480 Da. [15]

Compound/Derivative Ionization Observed Ion (m/z) Inferred Property Source
This compound (Predicted) [M+H]⁺ = 123.0553 Molecular Weight Confirmed [15][16]
3-Methylpyridazine EI M⁺ = 94 Molecular Ion [9]
4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one ESI-HRMS [M+H]⁺ = 297.0715 High-resolution mass confirms elemental formula C₁₇H₁₃ClN₂O. [1]

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | ESI-HRMS | [M+H]⁺ = 281.1018 | High-resolution mass confirms elemental formula C₁₇H₁₃FN₂O. | [1]|

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the instrument parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). If using HRMS, compare the exact measured mass to the theoretical mass to confirm the elemental formula. Analyze any fragment ions present.

Visualization: Mass Spectrometry Workflow

MS_Workflow Mass Spectrometry Workflow (ESI-MS) prep Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Infuse into ESI Source prep->infuse ionize Ionization (e.g., Positive ESI) infuse->ionize analyze Mass Analysis (m/z measurement) ionize->analyze detect Detection analyze->detect analysis_data Identify [M+H]⁺ Ion & Fragmentation Pattern detect->analysis_data confirm Molecular Weight & Formula Confirmation analysis_data->confirm

Caption: Workflow for molecular weight determination using ESI-MS.

Conclusion: A Synergistic and Self-Validating Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the synergistic combination of these methods. A typical workflow begins with FT-IR and UV-Vis for rapid functional group and conjugation assessment. This is followed by Mass Spectrometry to confirm the molecular weight and elemental formula. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution structural blueprint.

Each protocol acts as part of a self-validating system: the C=O group seen in the IR at ~1705 cm⁻¹ is validated by the ¹³C NMR signal around 190 ppm and the aldehyde proton signal in the ¹H NMR spectrum. The molecular weight from the mass spectrum must match the structure derived from NMR. This integrated approach ensures the highest level of confidence in the characterization of novel this compound derivatives, paving the way for their successful application in research and development.

References

  • Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Kowalewska, A. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. PubMed.
  • Patel, K., et al. (2015). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Kowalewska, A. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate.
  • Gadeir, A. (1986). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • El-Emary, T. I. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.
  • Etzkorn, M., et al. (2007). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • Gheorghiu, M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Pyridazine | C4H4N2 | CID 9259 - PubChem.
  • National Institute of Standards and Technology (NIST). Pyridazine - NIST Chemistry WebBook.
  • ChemTube3D. Interactive 3D Chemistry Animations.
  • PubChemLite. This compound (C6H6N2O).
  • Salas-Sarduy, E., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University. Infrared Spectroscopy.
  • ResearchGate. S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as....
  • National Institute of Standards and Technology (NIST). 3-Methylpyridazine - NIST Chemistry WebBook.
  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE.
  • MDPI. (2024). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • National Institutes of Health (NIH). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
  • National Institutes of Health (NIH). 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem.
  • UCLA Chemistry. IR Chart.
  • National Institute of Standards and Technology (NIST). 3-Methylpyridazine - NIST Chemistry WebBook.

Sources

A Comparative Guide to the Structural Validation of 6-Methylpyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the pyridazine scaffold is a privileged heterocycle, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] Derivatives of 6-Methylpyridazine-3-carbaldehyde, in particular, serve as crucial intermediates in the synthesis of novel therapeutic agents. The absolute certainty of their molecular structure is not merely an academic exercise; it is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can invalidate years of research and development. This guide provides an in-depth comparison of the primary analytical techniques used to validate the molecular structure of these derivatives, offering field-proven insights into experimental design, data interpretation, and the synergistic power of a multi-technique approach.

The Imperative of Orthogonal Validation

The unambiguous confirmation of a chemical structure, especially for novel N-heterocyclic compounds, requires a multi-faceted analytical approach. Relying on a single technique can lead to misinterpretation, as each method provides a unique but incomplete piece of the structural puzzle. This guide champions an orthogonal validation strategy, where data from disparate physical principles are integrated to build an unshakeable structural hypothesis. We will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, providing the causal logic behind their application to the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about connectivity, stereochemistry, and electronic structure. For pyridazine derivatives, a suite of 1D and 2D NMR experiments is essential for complete assignment.[2][3]

Key NMR Experiments & Their Rationale
Experiment Purpose for this compound Derivatives
¹H NMR Provides initial information on the number and type of protons. Key signals to identify are the aldehyde proton (~9-10 ppm), aromatic protons on the pyridazine ring (~7-9 ppm), and the methyl group protons (~2.5-3.0 ppm). Coupling constants (J-values) reveal proton-proton connectivity.
¹³C NMR Determines the number of unique carbon environments. Expected signals include the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons (~120-160 ppm), and the methyl carbon (~20-25 ppm).[4]
DEPT-135 Differentiates between CH, CH₂, and CH₃ carbons, simplifying the assignment of the ¹³C spectrum. CH and CH₃ signals appear positive, while CH₂ signals are negative.
COSY (¹H-¹H) Correlates protons that are coupled to each other. This is crucial for tracing the connectivity of protons on the pyridazine ring and identifying which protons are adjacent.
HSQC (¹H-¹³C) Creates a 2D map correlating each proton directly to the carbon it is attached to. This is the primary method for definitively assigning carbon signals based on their known proton attachments.
HMBC (¹H-¹³C) Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing the overall molecular framework, connecting the aldehyde and methyl substituents to the correct positions on the pyridazine ring. For example, a correlation from the aldehyde proton to the C3 carbon of the ring confirms its position.
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher. Rationale: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex spin systems in aromatic heterocycles.

  • Data Processing & Interpretation: Process the spectra using appropriate software. Assign proton signals first, then use HSQC to assign directly attached carbons. Finally, use HMBC correlations to piece together the complete carbon skeleton and confirm substituent positions.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of a compound and offers crucial structural clues through the analysis of its fragmentation patterns. For the title compounds, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Choosing the Right Ionization Technique
  • Electron Impact (EI): A "hard" ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and can serve as a structural fingerprint.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for generating a strong signal for the protonated molecule [M+H]⁺. This is the preferred method for accurately determining the molecular weight.

Interpreting the Fragmentation

The pyridazine ring is a stable aromatic system, meaning the molecular ion peak is often prominent, especially with soft ionization.[5] Key fragmentation pathways for this compound derivatives often involve:

  • Loss of the aldehyde group: A neutral loss of CHO (29 Da).

  • Loss of H•: From the aldehyde, resulting in an [M-1]⁺ peak.

  • Ring cleavage: While less common due to aromaticity, characteristic fragmentation of the pyridazine ring can occur under high-energy conditions.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Rationale: Direct infusion provides a steady signal for accurate mass measurement without chromatographic separation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use software to calculate the elemental composition and compare it with the theoretical formula. The difference, measured in parts per million (ppm), should be minimal for a confident assignment.

X-ray Crystallography: The Definitive Blueprint

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[6][7] This technique is the gold standard and can resolve ambiguities that may persist even after extensive NMR and MS analysis.

Workflow for Structural Determination by X-ray Crystallography

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Synthesis Purified Compound Crystal Single Crystal Growth (e.g., slow evaporation) Synthesis->Crystal Crystallization Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Mounting & Exposure Solve Structure Solution (Direct Methods) Diffraction->Solve Data Processing Refine Structure Refinement (Least-Squares) Solve->Refine Model Building Validate Final Structure Validation & Reporting Refine->Validate CIF File Generation

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single Crystal Growth & Analysis
  • Crystal Growth (The Art): This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Selection & Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while bombarding it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map.[8] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise 3D structure.[8]

Comparative Analysis: A Synergistic Approach

No single technique is sufficient. The true power of structural validation lies in the convergence of evidence from these orthogonal methods.

Technique Strengths Limitations Role in Validation
NMR Spectroscopy Excellent for determining connectivity and solution-state structure. Provides rich detail on the electronic environment.Requires soluble, pure samples. Can be ambiguous for complex stereochemistry or tautomers without advanced experiments.Primary Tool: Establishes the core 2D structure and relative stereochemistry.
Mass Spectrometry High sensitivity. Provides exact molecular formula (HRMS). Fragmentation patterns offer structural clues.Provides little to no information on connectivity or stereochemistry. Isomers are often indistinguishable.Confirmatory Tool: Validates the elemental composition and molecular weight proposed by NMR.
X-ray Crystallography Provides absolute, unambiguous 3D structure. The "gold standard" for structural proof.[9]Requires a high-quality single crystal, which can be difficult or impossible to obtain. Structure is in the solid state, which may differ from solution.Definitive Proof: Resolves any and all ambiguities from spectroscopic methods. Confirms absolute stereochemistry.
Integrated Validation Workflow

The following diagram illustrates the logical flow of a robust validation process, where each technique builds upon and confirms the findings of the last.

validation_flow cluster_conclusive Final Confirmation start Synthesized Product nmr NMR Analysis ¹H, ¹³C, COSY, HSQC, HMBC Hypothesized 2D Structure start->nmr ms Mass Spectrometry ESI-HRMS Confirmed Molecular Formula nmr->ms Confirm Mass xray X-ray Crystallography Single Crystal Diffraction Unambiguous 3D Structure ms->xray Resolve Ambiguity final Validated Structure ms->final If crystal not available xray->final

Caption: Integrated workflow for molecular structure validation.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous, multi-technique approach. While NMR spectroscopy provides the foundational map of atomic connectivity and Mass Spectrometry confirms the elemental composition, only the convergence of data from these orthogonal methods can provide the level of certainty required in modern drug discovery. When obtainable, a single-crystal X-ray structure serves as the final, incontrovertible proof. By following the integrated workflow described in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of novel pyridazine-based therapeutics.

References

  • Gomha, S. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.
  • Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.
  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate.
  • Gomha, S. M., et al. (1987). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6437.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. RepositóriUM.
  • ResearchGate. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate.
  • Taylor, R. D., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1448-1479.
  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate.
  • Journal of the Chemical Society, Dalton Transactions. (1986). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Hobbs, W. (2022). "Synthesis and Characterization of Unique Pyridazines". Senior Honors Theses. 1237.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO.
  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate.
  • MDPI. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
  • ResearchGate. (n.d.). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is a cornerstone of successful project timelines. 6-Methylpyridazine-3-carbaldehyde, a valuable building block in medicinal chemistry, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by experimental data and mechanistic insights to inform your selection of the most appropriate pathway for your research needs.

Introduction: The Synthetic Value of this compound

The pyridazine scaffold is a privileged motif in a wide array of biologically active compounds. The presence of a methyl group and a reactive carbaldehyde function on this nitrogen-containing heterocycle offers versatile handles for further molecular elaboration. The aldehyde allows for the introduction of diverse functionalities through reactions such as Wittig olefinations, reductive aminations, and condensations, making this compound a sought-after precursor in the synthesis of novel therapeutic agents.

This guide will focus on two principal, and mechanistically distinct, approaches to the synthesis of this compound:

  • Route 1: Selective Oxidation of a Dimethyl Precursor. This classic approach leverages the differential reactivity of methyl groups on a pre-formed pyridazine ring.

  • Route 2: Ring Formation from an Acyclic Aldehyde Precursor. This strategy involves the construction of the pyridazine ring from acyclic starting materials, where the aldehyde functionality is carried through the cyclization step.

We will dissect each route, presenting detailed protocols, comparative data, and a discussion of the underlying chemical principles that govern the efficiency and outcome of each synthesis.

Route 1: Selective Oxidation of 3,6-Dimethylpyridazine

The selective oxidation of one methyl group in the readily available 3,6-dimethylpyridazine is a common and direct approach to this compound. Selenium dioxide (SeO2) is the reagent of choice for this transformation, known for its ability to oxidize activated methyl groups to aldehydes.

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

  • 3,6-Dimethylpyridazine

  • Selenium Dioxide (SeO2)

  • Dioxane

  • Water

  • Celite

Procedure:

  • A mixture of 3,6-dimethylpyridazine (1 equivalent), selenium dioxide (1 equivalent), dioxane, and a small amount of water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 20 hours.

  • The hot mixture is then filtered through a pad of Celite to remove selenium byproducts.

  • The filtrate is cooled, and the crude product is isolated. Further purification can be achieved by chromatography.

Causality and Mechanistic Insights

The selectivity of selenium dioxide for one methyl group over the other is a key aspect of this synthesis. The electron-withdrawing nature of the pyridazine ring activates the adjacent methyl groups for oxidation. The reaction proceeds through an ene reaction, followed by a[1][2]-sigmatropic rearrangement, which ultimately leads to the formation of the aldehyde upon hydrolysis. The use of a slight excess of SeO2 can lead to over-oxidation to the carboxylic acid, hence careful control of stoichiometry is crucial.

Performance Metrics
ParameterValue
Starting Material 3,6-Dimethylpyridazine
Key Reagent Selenium Dioxide (SeO2)
Typical Yield 40-50%
Reaction Time ~20 hours
Purification Filtration, Chromatography

Route 2: Pyridazine Ring Formation via Condensation

An alternative strategy involves the construction of the pyridazine ring from acyclic precursors, where the aldehyde group is already present. This approach often involves the condensation of an α,β-unsaturated carbonyl compound with hydrazine.

Conceptual Workflow: Ring Formation

Acyclic_Precursor Acyclic α,β-Unsaturated Aldehyde Precursor Intermediate Hydrazone Intermediate Acyclic_Precursor->Intermediate Condensation Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Conceptual workflow for Route 2.

While a specific, high-yielding protocol for the direct synthesis of this compound via this route is not prominently documented in readily available literature, the general principle remains a viable alternative. The challenge lies in the synthesis of a suitably substituted α,β-unsaturated aldehyde that will lead to the desired product upon reaction with hydrazine.

Comparative Analysis and Strategic Considerations
FeatureRoute 1: Selective OxidationRoute 2: Ring Formation
Convergence ConvergentLinear
Starting Material Availability Readily availableMay require multi-step synthesis
Key Transformation C-H oxidationC-N and C=N bond formation
Control of Selectivity Potential for over-oxidationRegioselectivity of cyclization
Scalability ModeratePotentially more scalable if precursor is accessible

Expert Insight: For laboratory-scale synthesis and rapid access to this compound, the selective oxidation of 3,6-dimethylpyridazine (Route 1) is often the more practical choice due to the commercial availability of the starting material. However, for larger-scale production, the development of an efficient synthesis for a suitable acyclic precursor could make Route 2 more economically viable in the long run.

Characterization Data for this compound

Authentic samples of this compound (CAS No: 635324-41-3) should conform to the following analytical data:

  • Molecular Formula: C6H6N2O

  • Molecular Weight: 122.12 g/mol

  • Appearance: Solid

  • 1H NMR (CDCl3): Consistent with the assigned structure, showing signals for the aldehyde proton, the pyridazine ring protons, and the methyl group protons.

  • 13C NMR (CDCl3): Shows the expected number of signals for the carbon atoms in the molecule, including the characteristic signal for the aldehyde carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound can be approached through two distinct strategies. The selective oxidation of 3,6-dimethylpyridazine offers a direct and accessible route, particularly for research and development purposes. While the construction of the pyridazine ring from an acyclic precursor presents a potentially more convergent and scalable approach, it is contingent on the efficient synthesis of the required starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, timeline, and available resources. This guide provides the necessary comparative data and mechanistic understanding to empower researchers to make an informed decision for their synthetic endeavors.

References

  • Organic Preparations and Procedures Intern
  • Journal of the Chemical Society, 4222-4225 (1952).

Sources

A Comparative Guide to HPLC Purity Analysis of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Methylpyridazine-3-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry. We will explore the rationale behind the proposed HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Analytical Challenge: Purity of Heterocyclic Aldehydes

This compound, due to its reactive aldehyde functional group and basic pyridazine core, presents a unique set of analytical challenges. A suitable purity method must be able to separate the target molecule from a range of potential impurities, including starting materials, intermediates from the synthetic route, and degradation products.

The synthesis of this compound often proceeds from precursors like 5-ethyl-2-methylpyridine through a series of oxidation, esterification, and reduction steps.[1] This synthetic pathway can introduce several potential impurities that need to be monitored in the final product.

Potential Impurities and Degradants:
  • Starting Materials and Intermediates: Unreacted 5-ethyl-2-methylpyridine and other synthetic precursors.

  • Oxidation Product: The corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, is a likely impurity formed by the oxidation of the aldehyde group.[2][3]

  • Reduction Product: The corresponding alcohol, (6-methylpyridazin-3-yl)methanol, can be formed by the reduction of the carbaldehyde.[4]

  • Other Related Substances: Byproducts from side reactions during synthesis.

  • Degradation Products: Formed under stress conditions such as exposure to acid, base, heat, or light.

A robust analytical method must be "stability-indicating," meaning it can resolve the active ingredient from these potential impurities and degradation products, ensuring an accurate assessment of its purity.

Proposed HPLC Method for Purity Analysis

To address the analytical challenges, we propose a reversed-phase HPLC (RP-HPLC) method. The inherent polarity of this compound makes it suitable for this technique. To enhance the detectability of the aldehyde and its potential aldehyde/ketone impurities, a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended. This reaction quantitatively converts carbonyl compounds into their corresponding DNPH-hydrazones, which have a strong chromophore, allowing for sensitive UV detection at approximately 360 nm.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 6-Methylpyridazine- 3-carbaldehyde Sample Solvent Dissolve in Acetonitrile Sample->Solvent Standard Weigh Reference Standard Standard->Solvent Derivatization Add Acidic DNPH Reagent Solvent->Derivatization Reaction Incubate (e.g., 60°C, 30 min) Derivatization->Reaction Dilution Dilute to Final Concentration Reaction->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Detection UV Detection at 360 nm Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)Provides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like pyridazines and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 360 nmOptimal wavelength for the detection of DNPH-hydrazones.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

3. Reagent and Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid (e.g., 1%).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in acetonitrile.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in acetonitrile.

  • Derivatization: To 1 mL of the standard and sample solutions, add 1 mL of the DNPH reagent. Vortex and heat at 60°C for 30 minutes. Cool to room temperature and dilute with mobile phase to a suitable concentration (e.g., 0.1 mg/mL of the underivatized compound). Filter through a 0.45 µm syringe filter before injection.

4. Purity Calculation: The purity is typically determined using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, with UV detection.High resolution, widely available, suitable for non-volatile and thermally labile compounds.[5]Requires impurities to have a UV chromophore for detection (addressed by DNPH derivatization for carbonyls).
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation based on boiling point, with mass spectrometric detection.High sensitivity, provides structural information about volatile impurities.[5]Not suitable for non-volatile or thermally labile compounds; may require derivatization to increase volatility.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard.Highly accurate and precise, does not require a reference standard for each impurity.Lower sensitivity compared to chromatographic methods, can be complex for samples with overlapping signals.
Logical Framework for Method Selection

Method_Selection Start Purity Analysis of This compound Question1 Need to identify and quantify volatile impurities? Start->Question1 Question2 Are reference standards for all impurities available? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Is high sensitivity for a wide range of impurities required? Question2->Question3 Yes qNMR Use qNMR Question2->qNMR No HPLC Use HPLC-UV (with derivatization) Question3->HPLC

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion

The proposed stability-indicating RP-HPLC method with pre-column DNPH derivatization offers a robust, sensitive, and specific approach for the purity analysis of this compound. It is well-suited for routine quality control and stability testing in a pharmaceutical development setting. While techniques like GC-MS and qNMR have their specific advantages, the HPLC method provides a versatile and widely accessible solution for ensuring the quality of this important heterocyclic intermediate. For comprehensive characterization, a combination of these techniques may be employed to gain a complete understanding of the impurity profile.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
  • (PDF) A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms - ResearchGate.
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. - Oriental Journal of Chemistry.
  • PYRIDAZINE-3-CARBALDEHYDE | CAS 60170-83-4 - Matrix Fine Chemicals.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.
  • 17.4: Alcohols from Carbonyl Compounds- Reduction - Chemistry LibreTexts.
  • 3-pyridine carboxaldehyde, 500-22-1 - The Good Scents Company.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia.
  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate.
  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 6-Methylpyridazine-3-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridazine scaffolds are of significant interest due to their diverse biological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2][3] The synthesis of novel pyridazine derivatives is a crucial step in the discovery of new therapeutic agents. 6-Methylpyridazine-3-carbaldehyde is a versatile starting material for generating a library of such compounds. However, the definitive structural confirmation of the resulting reaction products is paramount to ensure the integrity of subsequent biological and pharmacological studies.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of products derived from this compound. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The Synthetic Landscape: Probing the Reactivity of this compound

The aldehyde functional group at the 3-position of the 6-methylpyridazine ring is the primary site of reactivity, allowing for a variety of carbon-carbon bond-forming reactions. Understanding the expected products from these reactions is the first step in planning an effective structural confirmation strategy.

Workflow for Synthesizing and Analyzing this compound Derivatives

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound reagents Reaction Reagents (e.g., Wittig Reagent, Malononitrile) start->reagents reaction Reaction (e.g., Wittig, Knoevenagel) start->reaction reagents->reaction product Crude Reaction Product(s) reaction->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir FTIR Spectroscopy purification->ir xray Single-Crystal X-ray (Definitive Confirmation) purification->xray If suitable crystals form confirmation Confirmed Structure nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Sources

The Unexplored Potential of 6-Methylpyridazine-3-carbaldehyde: A Comparative Guide to Its Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the allure of a novel scaffold is undeniable. 6-Methylpyridazine-3-carbaldehyde, a simple yet intriguing heterocyclic aldehyde, represents such an opportunity. While direct biological data on this specific molecule is sparse, its structural motifs—the pyridazine core and the reactive carbaldehyde group—are well-established pharmacophores in a plethora of bioactive compounds. This guide will dissect the potential biological landscape of this compound by drawing comparisons with structurally related and well-characterized molecules. We will explore the established targets of the pyridazine scaffold, consider the synthetic versatility of the carbaldehyde, and propose experimental pathways to unlock its therapeutic promise.

The Pyridazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern therapeutics. Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component for achieving potent and selective target engagement.[1] The pyridazine moiety is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule.

A testament to its therapeutic relevance is the growing number of pyridazine-containing drugs that have reached the market. These compounds address a wide array of diseases, underscoring the versatility of this heterocyclic system.

Table 1: Approved Drugs Featuring the Pyridazine Scaffold

Drug NameChemical ClassPrimary Biological Target(s)Therapeutic Area
Minaprine 3-AminopyridazineMonoamine oxidase (MAO) inhibitorAntidepressant
Relugolix 3-AminopyridazineGonadotropin-releasing hormone (GnRH) receptor antagonistAdvanced Prostate Cancer
Deucravacitinib 3-AminopyridazineAllosteric inhibitor of tyrosine kinase 2 (TYK2)Psoriasis
Ponatinib Imidazo[1,2-b]pyridazineMulti-targeted tyrosine kinase inhibitorLeukemia
Risdiplam Imidazo[1,2-b]pyridazineSurvival of motor neuron 2 (SMN2) splicing modifierSpinal Muscular Atrophy
Pimobendan PyridazinonePhosphodiesterase 3 (PDE3) inhibitor, calcium sensitizerCongestive Heart Failure
Levosimendan PyridazinoneCalcium sensitizer, ATP-sensitive potassium channel openerAcute Decompensated Heart Failure

The diverse targets of these drugs, ranging from enzymes and receptors to signaling kinases, suggest that this compound could potentially be derivatized to interact with a similarly broad spectrum of biological macromolecules.

Extrapolating Potential Targets for this compound

Given the rich pharmacology of the pyridazine core, we can hypothesize several classes of biological targets for which this compound could serve as a foundational building block.

Oncology: A Fertile Ground for Pyridazine-Based Inhibitors

The pyridazine scaffold is a recurring motif in the development of novel anticancer agents.[2] Recent research has highlighted the efficacy of pyridazine derivatives against a variety of cancer-related targets:

  • Kinase Inhibition : A significant number of kinase inhibitors incorporate the pyridazine or the fused pyridopyridazine ring system.[3] These compounds often target key signaling pathways that are dysregulated in cancer. For instance, derivatives of pyrido[2,3-d]pyridazine have been patented as p38 kinase inhibitors for treating inflammatory diseases and have shown potential in cancer by inhibiting cyclin-dependent kinases (CDKs) that regulate cell proliferation.[3]

  • Metabolic Targets : Glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells, has been identified as a target for pyridazine-containing compounds.[2]

  • Epigenetic Regulators : Bromodomain (BRD) proteins, which are key readers of epigenetic marks, are another promising target class for pyridazine-based therapeutics.[2]

The methyl group on this compound could potentially be exploited to enhance selectivity or potency against these targets, while the carbaldehyde offers a convenient handle for synthetic elaboration to explore structure-activity relationships.

Cardiovascular Diseases: The Legacy of Pyridazinones

The pyridazinone substructure, a close chemical cousin to our lead molecule, is famously present in cardiotonic drugs like pimobendan and levosimendan.[4][5] These agents primarily target phosphodiesterases (PDEs), leading to vasodilation and improved cardiac function.[5] While this compound is not a pyridazinone, its core structure is closely related, and it could be chemically converted to a pyridazinone. This suggests that derivatives of our lead compound might be explored for activity against PDEs or other cardiovascular targets.

A Broader Pharmacological Horizon

The biological activities of pyridazine derivatives are not limited to oncology and cardiovascular diseases. The literature describes a vast array of other potential applications:

  • Antimicrobial and Antiviral Activity : Numerous studies have reported on the antibacterial, antifungal, and antiviral properties of pyridazine-containing molecules.[6][7]

  • Anti-inflammatory Effects : The pyridazine nucleus is found in compounds with analgesic and anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[4][8]

  • Central Nervous System (CNS) Activity : The precedent of minaprine, a MAO inhibitor, and the discovery of pyridazine derivatives with anticonvulsant and anxiolytic properties suggest potential applications in neuroscience.[1][6]

The Carbaldehyde Moiety: A Gateway to Bioactivity

The aldehyde functional group in this compound is a key feature that distinguishes it as a versatile synthetic intermediate. This reactive group can readily undergo a variety of chemical transformations to generate a diverse library of derivatives with potentially enhanced biological activity.

One of the most common and biologically relevant reactions of aldehydes is the formation of Schiff bases through condensation with primary amines. Pyridine-2-carbaldehyde Schiff bases, for example, have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[9]

Another important class of derivatives are hydrazones, formed by reacting the aldehyde with hydrazines. Guanylhydrazones derived from heterocyclic aldehydes have demonstrated significant biological effects, including antihypertensive and anticancer activities.[10] Furthermore, thiosemicarbazones of pyridine-2-carboxaldehyde are potent inhibitors of ribonucleoside diphosphate reductase, an important target in cancer therapy.[11]

The presence of the carbaldehyde group in this compound thus opens up a vast chemical space for the synthesis of novel compounds with tailored biological profiles.

Proposed Experimental Workflow for Target Identification and Validation

To elucidate the biological targets of this compound and its derivatives, a systematic experimental approach is required. The following workflow outlines a logical progression from initial screening to lead optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Derivative Synthesis and SAR cluster_2 Phase 3: Target Validation and Lead Optimization A This compound B High-Throughput Screening (HTS) against diverse target panels (kinases, GPCRs, ion channels, etc.) A->B C Phenotypic Screening in relevant cell-based assays (e.g., cancer cell proliferation, anti-inflammatory assays) A->C G Identification of specific molecular target(s) for active compounds B->G Identified Target Hits D Synthesis of Derivative Library (Schiff bases, hydrazones, etc.) C->D Identified Phenotypic Activity E Screening of derivatives against initial hits D->E F Establishment of Structure-Activity Relationships (SAR) E->F I Lead optimization for improved potency, selectivity, and ADME properties F->I SAR Data H Biophysical and biochemical assays to confirm target engagement (e.g., SPR, ITC, enzymatic assays) G->H H->I

Sources

Alternative building blocks to 6-Methylpyridazine-3-carbaldehyde in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alternative Building Blocks for 6-Methylpyridazine-3-carbaldehyde in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate heterocyclic building blocks is a critical determinant of a drug candidate's ultimate success. These scaffolds not only provide the three-dimensional architecture for pharmacophore presentation but also profoundly influence physicochemical properties such as solubility, metabolic stability, and target engagement. This compound has emerged as a valuable starting material, with the pyridazine moiety being recognized as a "privileged structure" in numerous biologically active compounds.[1] The inherent features of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, make it an attractive component in drug design.[2]

This guide provides an in-depth comparison of viable alternative building blocks to this compound, focusing on their synthesis, reactivity, and the impact of bioisosteric replacement on biological activity. We will delve into the practical aspects of utilizing these alternatives, supported by experimental protocols and comparative data to empower researchers in making informed decisions for their drug discovery programs.

The Central Role of this compound and the Rationale for Alternatives

The this compound scaffold is prized for the reactivity of its aldehyde group, which serves as a versatile handle for a variety of chemical transformations to build molecular complexity. However, the principles of bioisosterism—the replacement of a functional group with another that retains similar biological activity while potentially improving other properties—encourage the exploration of alternatives.[3] Such modifications can lead to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property. The primary alternatives to the 6-methylpyridazine core are its isomeric diazines, pyrimidine and pyrazine, as well as the closely related pyridine scaffold.

Physicochemical Properties of Core Heterocycles

The choice of a heterocyclic core can significantly impact a molecule's properties. Below is a comparison of the parent heterocycles.

HeterocycleMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dipole Moment (D)pKa (of conjugate acid)
PyridazineC₄H₄N₂80.092083.92.3
PyrimidineC₄H₄N₂80.09123-1242.31.3
PyrazineC₄H₄N₂80.0911500.6
PyridineC₅H₅N79.10115.22.25.2

This table summarizes key physicochemical properties of the parent heterocycles.

The differences in dipole moment and basicity (pKa) are particularly noteworthy. The adjacent nitrogen atoms in pyridazine create a significant dipole moment and lone pair-lone pair repulsion, which can influence interactions with biological targets and solubility.[2] Pyrimidine and pyrazine have lower dipole moments and are less basic. Pyridine, with only one nitrogen, is the most basic of the four. These differences can be strategically exploited in drug design to fine-tune a compound's properties.

Comparative Analysis of Alternative Aldehyde Building Blocks

The true test of these alternative scaffolds lies in their application in synthesizing biologically active molecules. A key study provides a direct comparison of a pyridazine-containing compound with its pyridine, pyrimidine, and pyrazine bioisosteres in a cell-based assay for SMN2 splicing modulation.[2]

CompoundHeterocyclic CoreEC₅₀ (µM)
Lead Compound Pyridazine 3.5
Analog 1Pyridine (N at pos. 2)Inactive
Analog 2Pyridine (N at pos. 4)Inactive
Analog 3Pyrimidine (N at pos. 1,3)Inactive
Analog 4Pyrimidine (N at pos. 1,3)Inactive
Analog 5PyrazineInactive

This data clearly demonstrates the critical role of the pyridazine scaffold for activity in this specific biological context. Replacement with other closely related heterocycles resulted in a complete loss of activity.[2]

This example underscores that while bioisosterism is a powerful tool, the specific arrangement of heteroatoms can be crucial for target engagement, and empirical testing is essential.

Synthetic Accessibility of Alternative Building Blocks

The feasibility of incorporating these alternative building blocks into a synthetic workflow is a primary consideration. Here, we provide high-level synthetic schemes for the parent aldehydes and key methyl-substituted analogs.

Synthesis of Core Aldehydes

Synthesis_of_Core_Aldehydes cluster_pyridazine This compound cluster_pyrimidine Pyrimidine-5-carbaldehyde cluster_pyrazine 6-Methylpyrazine-2-carbaldehyde cluster_pyridine 6-Methylpyridine-3-carbaldehyde 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine This compound This compound 5-Ethyl-2-methylpyridine->this compound Multistep oxidation, esterification, reduction, and oxidation [3] 6-Methylpyridine-3-carbaldehyde 6-Methylpyridine-3-carbaldehyde 5-Ethyl-2-methylpyridine->6-Methylpyridine-3-carbaldehyde Selective oxidation [3] 5-Bromopyrimidine 5-Bromopyrimidine Pyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde 5-Bromopyrimidine->Pyrimidine-5-carbaldehyde 1. n-BuLi, -100 °C 2. Ethyl formate 3. H+ work-up [2] 2-Methylquinoxaline 2-Methylquinoxaline 6-Methylpyrazine-2-carboxylic acid 6-Methylpyrazine-2-carboxylic acid 2-Methylquinoxaline->6-Methylpyrazine-2-carboxylic acid Oxidation 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carboxylic acid->6-Methylpyrazine-2-carbaldehyde Reduction

Caption: Synthetic routes to key aldehyde building blocks.

Key Chemical Transformations: Experimental Protocols

The utility of these aldehyde building blocks is defined by their reactivity in key chemical transformations. Below are detailed, step-by-step protocols for three fundamental reactions.

Experimental Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.

Knoevenagel_Workflow Start Start Dissolve Aldehyde & Active Methylene Compound Dissolve aldehyde (1.0 eq) and active methylene compound (1.0 eq) in ethanol. Start->Dissolve Aldehyde & Active Methylene Compound Add Catalyst Add a catalytic amount of piperidine. Dissolve Aldehyde & Active Methylene Compound->Add Catalyst Stir at RT Stir the reaction mixture at room temperature. Add Catalyst->Stir at RT Monitor by TLC Monitor reaction progress by TLC. Stir at RT->Monitor by TLC Isolate Product Isolate the product by filtration if it precipitates, or via aqueous work-up and chromatography. Monitor by TLC->Isolate Product End End Isolate Product->End

Caption: Workflow for a typical Knoevenagel condensation.

Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Reaction Setup: To a solution of this compound (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate may form during this time.

  • Work-up: If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Experimental Workflow: Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.

Wittig_Workflow Start Start Prepare Ylide Prepare the phosphonium ylide from the corresponding phosphonium salt and a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) under an inert atmosphere. Start->Prepare Ylide Add Aldehyde Cool the ylide solution (e.g., to -78 °C) and add a solution of the heterocyclic aldehyde (1.0 eq) dropwise. Prepare Ylide->Add Aldehyde Warm to RT Allow the reaction mixture to warm to room temperature and stir for several hours. Add Aldehyde->Warm to RT Quench Reaction Quench the reaction with saturated aqueous ammonium chloride. Warm to RT->Quench Reaction Work-up & Purify Perform an aqueous work-up and purify the product by silica gel chromatography to remove triphenylphosphine oxide. Quench Reaction->Work-up & Purify End End Work-up & Purify->End

Caption: Workflow for a standard Wittig reaction.

Protocol: Wittig Reaction of Pyrimidine-5-carbaldehyde with Benzyltriphenylphosphonium Chloride

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.27 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath and add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. The solution should turn deep red, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of pyrimidine-5-carbaldehyde (1.08 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL). Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[4][5]

Experimental Workflow: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.

Reductive_Amination_Workflow Start Start Combine Reactants Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane). Start->Combine Reactants Add Reducing Agent Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. Combine Reactants->Add Reducing Agent Stir at RT Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). Add Reducing Agent->Stir at RT Quench & Work-up Quench the reaction with saturated aqueous sodium bicarbonate. Perform an aqueous work-up. Stir at RT->Quench & Work-up Purify Purify the product by silica gel chromatography. Quench & Work-up->Purify End End Purify->End

Caption: Workflow for a one-pot reductive amination.

Protocol: Reductive Amination of 6-Methylpyrazine-2-carbaldehyde with Benzylamine

  • Reaction Setup: To a solution of 6-methylpyrazine-2-carbaldehyde (1.22 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in 1,2-dichloroethane (50 mL), add acetic acid (0.60 g, 10 mmol).

  • Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]

Conclusion

The selection of a core heterocyclic building block is a pivotal decision in the drug discovery process. While this compound offers a well-established entry point into a rich chemical space, a thorough evaluation of its bioisosteric alternatives is a prudent strategy for lead optimization. Pyridine, pyrimidine, and pyrazine-based aldehydes present synthetically accessible alternatives, each imparting distinct physicochemical properties to the final molecule. As demonstrated by comparative biological data, seemingly subtle changes in the heterocyclic core can have profound effects on activity, highlighting the necessity of empirical validation. The detailed experimental protocols provided herein offer a practical starting point for researchers to explore this diverse chemical space and ultimately identify the optimal building block for their specific drug discovery endeavor.

References

  • Rathod, D. M., & Patel, K. D. (Year). A review on recent advances in the synthesis and biological applications of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by.
  • Request PDF | Synthesis of 6-methylpyridine-3-carbaldehyde | 6-Methylpyridine-3-carbaldehyde was synthesized from 5-ethyl-2-methylpyridine by selective oxidation, esterification, reduction and oxidation with... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • Gohlke, H., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 9(1), 141-151.
  • Palacino, J., et al. (2015). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 58(18), 7185-7206.
  • Zav'yalova, V. K., et al. (2006). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Chemistry of Heterocyclic Compounds, 42(4), 488-493.
  • Request PDF | Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Identification of potent anticancer agents with high selectivity and low toxicity remains on the way to human health. Pyridazine featuring advantageous... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • Pyrimidine-5-carboxaldehyde - Chem-Impex. (n.d.).
  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Pharmaceuticals, 16(8), 1112.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
  • Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5821.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry, 209, 112946.
  • Leonard, F., & Spoerri, P. E. (1946). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society, 68(3), 526-526.
  • El-Faham, A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 223-246.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Win, K. M. N., Sonawane, A. D., & Koketsu, M. (n.d.). Supporting Information - The Royal Society of Chemistry.
  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16).
  • Wittig Reaction - Common Conditions. (n.d.).
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • Al-Ghorbani, M., et al. (2023).
  • Kumar, A., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(23), 1735-1751.
  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Bailey, H. V., et al. (2006). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Synlett, (15), 2444-2448.
  • Preparation of 6-Methylpyrazine-2-carboxylic Acid In the course of our studies on pyrazine car - ElectronicsAndBooks. (n.d.).
  • 6-Methylpyridine-3-carboxaldehyde (97%) - Amerigo Scientific. (n.d.).
  • Karimi, B., & Zareyee, D. (2020). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 10(1), 1-10.
  • van der Meer, J. Y., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-408.
  • Pyridazine-3-carbaldehyde | C5H4N2O | CID 13011727 - PubChem. (n.d.).
  • A new finding in the old Knoevenagel condensation reaction. (2022). Tetrahedron Letters, 101, 153835.
  • Sharma, P., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of Molecular Structure, 1268, 133701.
  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018). World Journal of Pharmaceutical Research, 7(5), 1146-1155.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 403-408.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2542-S2549.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage laboratory chemicals safely and effectively. This guide provides a detailed protocol for the proper disposal of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic aldehyde. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this protocol is synthesized from established best practices for structurally related chemicals, namely aromatic aldehydes and pyridazine derivatives. The procedures outlined here are designed to be conservative, ensuring a high margin of safety.

The core principle of chemical waste management is to treat unknown or uncharacterized substances as hazardous until proven otherwise. This compound contains both a pyridazine ring, a nitrogen-containing heterocycle, and an aldehyde functional group. Compounds in these classes can exhibit various hazards, including toxicity, irritation, and potential environmental harm. Therefore, a cautious and systematic approach to disposal is not just recommended, but essential for laboratory safety and environmental compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on its functional groups, this compound is anticipated to share properties with other aromatic aldehydes and nitrogen-containing heterocycles.

Table 1: Anticipated Hazard Profile of this compound

Hazard CategoryAssociated Functional GroupPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic Aldehyde, PyridazineMay be harmful if swallowed, in contact with skin, or if inhaled.Avoid all direct contact. Use in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation AldehydeCan cause skin irritation or chemical burns upon prolonged contact.Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
Serious Eye Damage/Irritation AldehydeMay cause serious eye irritation or damage.Wear safety glasses with side shields or chemical goggles.
Sensitization AldehydeMay cause an allergic skin reaction or respiratory sensitization.Avoid repeated exposure.
Aquatic Toxicity PyridazinePotentially harmful to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.

This synthesized profile necessitates handling this compound under strict safety protocols and designating it as hazardous chemical waste for disposal.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of potentially harmful vapors or dust.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are required.

    • Hand Protection : Wear nitrile or neoprene gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

    • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

    • Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste. This workflow is designed to comply with general hazardous waste regulations.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification : All waste streams containing this compound must be classified as hazardous chemical waste. This includes pure unused compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, wipes).

  • Waste Segregation :

    • Solid Waste : Collect unadulterated solid this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a dedicated, sealable, and clearly labeled solid waste container.

    • Liquid Waste : Collect solutions containing this compound in a separate, sealable, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong bases unless the reaction chemistry is fully understood.

  • Container Selection : Use only chemically resistant containers designated for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, vapor-tight lid.

  • Labeling : The waste container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date of initial waste accumulation.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location with secondary containment to manage potential leaks.

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Alert : Immediately alert all personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Vapors : If the spill is small and you are trained to handle it, ensure the chemical fume hood is operational to control vapors.

  • Assemble PPE : Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Containment : For liquid spills, surround the area with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.

  • Collection : Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into the designated solid hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

Final Disposal Logistics

The ultimate disposal of the collected hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS : Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for the final disposal of hazardous waste. They will have established procedures for waste pickup and disposal that comply with federal, state, and local regulations.

  • Waste Manifest : When the waste is collected, it will be documented on a hazardous waste manifest. This document tracks the waste from the point of generation to its final treatment and disposal facility, ensuring a complete chain of custody.

The diagram below illustrates the decision-making workflow for the disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal A Generation of Waste (e.g., unused reagent, contaminated materials) B Hazard Assessment (Treat as Toxic and Irritant) A->B C Select Appropriate Waste Container (Labeled, Sealable, Compatible) B->C D Segregate Waste Streams (Solid vs. Liquid) C->D E Store in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F Hand-off G EHS Transports Waste to Central Facility F->G H Waste Manifesting and Off-site Shipment G->H I Final Disposal at a Permitted Facility (e.g., Incineration) H->I

Navigating the Safe Handling of 6-Methylpyridazine-3-carbaldehyde: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds such as 6-Methylpyridazine-3-carbaldehyde represent a critical class of building blocks. However, their unique chemical properties necessitate a robust understanding of the associated hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety.

Understanding the Hazard Landscape

Based on available information for this compound and related structures, the following Globally Harmonized System (GHS) classifications are anticipated:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute toxicity, Oral (Category 4)H302
Causes skin irritationSkin corrosion/irritation (Category 2)H315
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335

This information is based on data for this compound and structurally related compounds.

Given these hazards, a multi-faceted approach to personal protection is essential, incorporating engineering controls, administrative procedures, and the correct use of PPE.

Personal Protective Equipment: Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities in a well-ventilated area, safety glasses meeting ANSI Z87.1 standards are the minimum requirement.

  • Chemical Splash Goggles: When transferring the solid, preparing solutions, or performing reactions where there is a risk of splashing, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from dust and liquid splashes.

  • Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing.

  • Gloves: The choice of glove material is critical for adequate chemical resistance. For handling this compound and similar aromatic aldehydes, the following should be considered:

    • Nitrile Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are suitable for incidental contact. Ensure a minimum thickness of 5 mils. Gloves should be changed immediately if contamination is suspected.

    • Butyl Rubber or Neoprene Gloves: For prolonged handling or when there is a higher risk of direct contact, more robust gloves such as butyl rubber or neoprene are recommended due to their excellent resistance to a wide variety of organic chemicals, including aldehydes.

    • Glove Selection Principle: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent skin exposure. Contaminated gloves should be disposed of as hazardous waste.

Respiratory Protection

Due to the potential for respiratory irritation from airborne powder, appropriate respiratory protection is essential, particularly when handling the solid outside of a dedicated containment system.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.

  • Respirator Use: If handling outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator is required. The following are suitable options:

    • N95 Particulate Respirator: For handling small quantities of the solid where minimal dust is expected, an N95 respirator can provide adequate protection against airborne particulates.

    • Half-Mask or Full-Face Respirator with Organic Vapor Cartridges and P100 Particulate Filters: For situations with a higher potential for airborne dust or vapors (e.g., weighing larger quantities, spill cleanup), a half-mask or full-face respirator equipped with organic vapor (OV) cartridges and P100 particulate filters is necessary. The full-facepiece option offers the added benefit of enhanced eye and face protection. A respirator program, including fit testing and training, is required for all respirator users.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is key to minimizing risk. The following workflows outline the safe handling and disposal of this compound.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Solid Weigh Solid Gather Materials->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Prepare Solution Prepare Solution Transfer to Vessel->Prepare Solution Clean Glassware Clean Glassware Prepare Solution->Clean Glassware Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don the appropriate PPE as outlined above (lab coat, chemical splash goggles, and nitrile or butyl rubber gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent).

  • Handling in a Fume Hood:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • When weighing, use a weigh boat or paper. Handle the container and spatula with care to avoid generating dust.

    • To transfer the solid to a reaction vessel or for solution preparation, gently tap the weigh boat or paper to avoid creating airborne particles.

    • When preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Cleanup:

    • Thoroughly clean all glassware and equipment after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.

Spill Response

In the event of a spill, a calm and methodical response is crucial.

cluster_spill Spill Response Alert Personnel Alert Personnel Secure Area Secure Area Alert Personnel->Secure Area Don Respirator Don Respirator Secure Area->Don Respirator Cover Spill Cover Spill Don Respirator->Cover Spill Collect Material Collect Material Cover Spill->Collect Material Decontaminate Area Decontaminate Area Collect Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department.

  • Preparation for Cleanup (for trained personnel):

    • Don the appropriate PPE, including a respirator (half-mask with OV/P100 cartridges), chemical splash goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber).

  • Cleanup Procedure:

    • Gently cover the spilled solid with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

    • Once the bulk of the material is collected, decontaminate the area with a cloth or paper towels dampened with a suitable solvent, followed by soap and water.

    • Place all contaminated materials, including absorbent, cloths, and disposable PPE, into a sealed and labeled hazardous waste bag or container.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Segregation: Do not mix this waste stream with other incompatible waste.

  • Final Disposal: The recommended method for disposal is through a licensed professional waste disposal service, typically via high-temperature incineration.[2] Never dispose of this compound down the drain or in the regular trash.[2]

By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can confidently and safely work with this compound, ensuring both your personal well-being and the continued success of your research endeavors.

References

  • Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock.
  • Washington State University. (n.d.). Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyridazine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methylpyridazine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.